molecular formula C8H11ClFN B1447723 2-Fluoro-1-phenylethanamine Hydrochloride CAS No. 1803591-64-1

2-Fluoro-1-phenylethanamine Hydrochloride

Cat. No.: B1447723
CAS No.: 1803591-64-1
M. Wt: 175.63 g/mol
InChI Key: OLMLEABQOBEBQU-UHFFFAOYSA-N
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Description

2-Fluoro-1-phenylethanamine Hydrochloride is a useful research compound. Its molecular formula is C8H11ClFN and its molecular weight is 175.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLEABQOBEBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-64-1
Record name 2-fluoro-1-phenylethan-1-amine hydrochloride
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Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-1-phenylethanamine Hydrochloride

This compound is a chiral primary amine that has garnered significant interest as a versatile building block in medicinal chemistry and pharmaceutical development. It belongs to the phenethylamine class of compounds, which form the backbone of many neuroactive agents. The strategic incorporation of a fluorine atom at the β-position to the phenyl ring distinguishes it from its parent compound, phenethylamine, imparting unique physicochemical and pharmacological properties.

Fluorination is a well-established strategy in drug design to enhance key molecular attributes. Introducing fluorine can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter conformational preferences, which can lead to enhanced binding affinity and bioavailability.[1][2][3] Consequently, (S)-2-Fluoro-1-phenylethanamine is a crucial intermediate in the synthesis of novel central nervous system (CNS) agents, antidepressants, enzyme inhibitors, and receptor ligands.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for professionals in drug discovery and development.

Physicochemical and Molecular Properties

The hydrochloride salt form of 2-Fluoro-1-phenylethanamine enhances its stability and aqueous solubility, making it more amenable to handling and formulation compared to the free base.[4] A summary of its key properties is presented below.

PropertyDataSource
IUPAC Name (1S)-2-fluoro-1-phenylethanamine hydrochloride[3]
Molecular Formula C₈H₁₁ClFN[1]
Molecular Weight 175.63 g/mol [1]
CAS Number 886216-59-7 ((S)-enantiomer HCl)[1]
Appearance White to off-white crystalline solid (Inferred)[4][5]
Solubility Soluble in water and alcohol (Inferred from analog)[4][6]
Storage Conditions 2-8°C, Sealed, Dry, Light-proof, Inert Gas[1]

Note: Some physical properties are inferred from the closely related, non-fluorinated analog, 2-phenylethylamine hydrochloride, due to a lack of specific public data for the title compound.

Synthesis and Stereochemical Control

As a chiral building block, the enantiomeric purity of 2-Fluoro-1-phenylethanamine is critical for its applications in asymmetric synthesis.[1] While specific manufacturing protocols are often proprietary, a common and logical synthetic route is the stereoselective reductive amination of a prochiral ketone, such as 2-fluoro-1-phenylethanone.[7]

This process typically involves two key steps:

  • Imine Formation: The ketone reacts with an ammonia source (or a chiral amine auxiliary for diastereoselective routes) to form an intermediate imine.

  • Stereoselective Reduction: The C=N double bond of the imine is reduced using a chiral catalyst or reagent to establish the desired stereocenter. Chiral boranes or transition metal catalysts with chiral ligands are frequently employed to achieve high enantiomeric excess.

The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

G cluster_synthesis Proposed Synthesis via Reductive Amination Ketone 2-Fluoro-1-phenylethanone Imine Intermediate Imine Ketone->Imine + NH3 FreeBase (S)-2-Fluoro-1-phenylethanamine Imine->FreeBase Stereoselective Reduction (e.g., Chiral Catalyst) HCl_Salt 2-Fluoro-1-phenylethanamine HCl FreeBase->HCl_Salt + HCl

Caption: Proposed synthetic pathway for 2-Fluoro-1-phenylethanamine HCl.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Signatures

While a comprehensive public database of spectra for this specific salt is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9]

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplet in the ~7.2-7.5 ppm range. - Benzylic Proton (-CH-N): Multiplet coupled to both the adjacent fluoromethylene protons and the amine protons. - Fluoromethylene Protons (-CH₂F): A doublet of doublets due to coupling with both the fluorine atom and the benzylic proton. - Amine Protons (-NH₃⁺): Broad singlet, exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Multiple signals in the ~125-140 ppm range. - Benzylic Carbon (-CH-N): Signal around 50-60 ppm. - Fluoromethylene Carbon (-CH₂F): A doublet with a large one-bond C-F coupling constant (¹JCF), typically >150 Hz.
¹⁹F NMR A triplet signal due to coupling with the two adjacent methylene protons.
IR Spectroscopy - N-H Stretch: Broad absorption band from the -NH₃⁺ group around 2500-3200 cm⁻¹.[9] - C-F Stretch: Strong absorption band typically in the 1000-1100 cm⁻¹ region. - Aromatic C-H/C=C: Bending and stretching bands characteristic of a monosubstituted benzene ring.
Mass Spectrometry The free base (after neutralization) would show a molecular ion peak (M⁺) at m/z 139.17.[10] High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition.
Analytical Workflow for Quality Control

A robust quality control workflow is critical to ensure the suitability of the material for research and development. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity and assay determination.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is adapted from established methods for analyzing 2-phenylethylamine hydrochloride and is suitable for assessing the purity of its fluorinated analog.[11]

  • System Preparation: An HPLC system with a UV detector, autosampler, and column oven is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.9) and an organic modifier like acetonitrile.[11] The choice of a low pH ensures the amine is protonated and exhibits good peak shape.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.[11]

    • Detection: UV absorbance at ~254 nm, where the phenyl ring exhibits strong absorbance.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Create a working solution for analysis by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

G cluster_workflow Analytical QC Workflow Sample Sample Weighing & Dissolution Filter 0.45 µm Filtration Sample->Filter HPLC RP-HPLC Injection (C18 Column, UV 254 nm) Filter->HPLC Data Chromatogram Generation HPLC->Data Analysis Peak Integration & Purity Calculation Data->Analysis G cluster_drug_props Impact of β-Fluorination on Drug Properties Start Parent Phenethylamine Scaffold Fluorine Introduce Fluorine at β-position Start->Fluorine Metabolism Blocks Site of Metabolic Oxidation Fluorine->Metabolism Lipophilicity Increases Lipophilicity Fluorine->Lipophilicity Conformation Alters Conformational Preference (Gauche Effect) Fluorine->Conformation Result1 Improved Metabolic Stability (Longer Half-life) Metabolism->Result1 Result2 Enhanced Membrane Permeability & Bioavailability Lipophilicity->Result2 Result3 Modified Receptor Binding Affinity Conformation->Result3

Caption: How β-fluorination can enhance drug-like properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The β-carbon is a common site for enzymatic hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at this position effectively blocks this metabolic pathway, increasing the compound's half-life and overall exposure in the body. [1][2]2. Bioavailability & Lipophilicity: Fluorine is highly electronegative but is a relatively small atom. Its introduction can increase the lipophilicity of the local molecular environment, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to improved bioavailability. [2]3. Conformational Effects: The electronegativity of fluorine can induce a gauche effect, influencing the rotational preference around the Cα-Cβ bond. This conformational constraint can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity for a target receptor or enzyme. [9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed tool for the modern medicinal chemist. Its combination of a chiral phenethylamine core with the modulating effects of a fluorine atom provides a powerful platform for developing next-generation therapeutics with enhanced stability, bioavailability, and potency. A thorough understanding of its chemical properties, analytical characterization, and the underlying principles of its design is essential for researchers and scientists aiming to leverage this valuable building block in their drug discovery programs.

References

  • MySkinRecipes. (S)-2-Fluoro-1-phenylethanamine Hydrochloride.
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  • Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2845.
  • Santa Cruz Biotechnology, Inc. (2024). 2-fluoro-1-phenylethanamine.
  • PubChem. (2024). 2-Phenylethylamine hydrochloride.
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  • ChemicalBook. (2024). 2-Phenylethylamine hydrochloride.
  • PubChem. (2024). 2-Fluoro-1-phenylethan-1-one.
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  • Biosynth. (2024). 2-Fluoro-2-phenylethanamine.
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  • ChemScene. (2024). 2-Fluoro-2-phenylethanamine.
  • Dopfer, O., et al. (2020). Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+⋯π and NH+⋯F interactions. Physical Chemistry Chemical Physics, 22(1), 109-117.
  • Santa Cruz Biotechnology, Inc. (2015).

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-1-phenylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-1-phenylethanamine and its hydrochloride salt are fluorinated analogues of the ubiquitous phenethylamine core, a structural motif present in a vast array of bioactive molecules and pharmaceuticals. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of a prominent and reliable synthetic pathway to 2-Fluoro-1-phenylethanamine Hydrochloride, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the chosen reactions, provide a detailed experimental protocol, and address critical safety considerations for handling the reagents and intermediates involved.

Introduction: The Significance of Fluorination in Phenethylamines

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate the properties of bioactive compounds.[1][2] In the context of phenethylamines, which includes a broad class of neurotransmitters, hormones, and psychoactive substances, the presence of a fluorine atom can lead to significant alterations in their biological activity.[1] For instance, fluorination can impact the psychoactivity of these compounds, ranging from a marked loss to an enhancement and prolongation of effects.[1] This makes fluorinated phenethylamines, such as 2-Fluoro-1-phenylethanamine, valuable building blocks in the design of novel therapeutics.

This guide focuses on a robust and scalable synthesis of this compound, proceeding through the key intermediate 2-fluoro-1-phenylethanone. The chosen pathway emphasizes commercially available starting materials and well-understood chemical transformations, making it accessible to a broad range of synthetic chemistry laboratories.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to 2-Fluoro-1-phenylethanamine points to reductive amination of the corresponding ketone, 2-fluoro-1-phenylethanone, as a primary disconnection. This strategy is attractive due to the widespread availability of methods for reductive amination and the relative accessibility of the ketone precursor.

G 2-Fluoro-1-phenylethanamine HCl 2-Fluoro-1-phenylethanamine HCl 2-Fluoro-1-phenylethanamine 2-Fluoro-1-phenylethanamine 2-Fluoro-1-phenylethanamine HCl->2-Fluoro-1-phenylethanamine HCl addition 2-Fluoro-1-phenylethanone 2-Fluoro-1-phenylethanone 2-Fluoro-1-phenylethanamine->2-Fluoro-1-phenylethanone Reductive Amination Fluorobenzoyl Chloride Fluorobenzoyl Chloride 2-Fluoro-1-phenylethanone->Fluorobenzoyl Chloride Acylation

Caption: Retrosynthetic analysis of 2-Fluoro-1-phenylethanamine HCl.

The forward synthesis, therefore, involves two key transformations:

  • Synthesis of 2-Fluoro-1-phenylethanone: This intermediate can be prepared via several methods, including the Friedel-Crafts acylation of fluorobenzene.[3][4]

  • Reductive Amination of 2-Fluoro-1-phenylethanone: This step introduces the amine functionality. The Leuckart-Wallach reaction, which utilizes formamide or ammonium formate, is a classic and effective method for this transformation.[5][6]

Synthesis of the Key Intermediate: 2-Fluoro-1-phenylethanone

The preparation of 2-fluoro-1-phenylethanone is a critical first step. While various methods exist, a common approach involves the reaction of a fluorinated benzene derivative with an appropriate acylating agent. A patent describes a method starting from fluorobenzoyl chloride and diethyl malonate.[7]

3.1. Reaction Mechanism

The synthesis of α-haloketones often involves the reaction of an enolate or its equivalent with an electrophilic halogen source. However, for the preparation of 2-fluoro-1-phenylethanone, a more direct acylation approach is often employed. One patented method involves the reaction of fluorobenzoyl chloride with a malonic ester derivative, followed by decarboxylation.[7]

3.2. Experimental Protocol: Synthesis of 2-Fluoro-1-phenylethanone

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety assessments.

Materials:

  • Fluorobenzoyl chloride

  • Diethyl malonate

  • Magnesium turnings

  • Absolute ethanol

  • Carbon tetrachloride (used as an initiator, handle with extreme caution)

  • Methyl tertiary butyl ether (MTBE)

  • Sulfuric acid

Procedure:

  • To a reaction vessel, add magnesium chips, a small amount of absolute ethanol, and a solution of carbon tetrachloride to initiate the reaction.

  • Add methyl tertiary butyl ether and continue stirring.

  • A mixture of diethyl malonate and methyl tertiary butyl ether is then added dropwise at a rate that maintains a gentle boil.

  • The mixture is refluxed until the magnesium disappears.

  • A solution of fluorobenzoyl chloride in methyl tertiary butyl ether is then added to the reaction mixture.

  • The solution is heated at reflux.

  • After cooling, sulfuric acid is slowly added dropwise to quench the reaction and dissolve the solid.

  • The organic layer is separated, and the aqueous layer is extracted with MTBE.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by fractional distillation to yield 2-fluoro-1-phenylethanone.[7]

Table 1: Physical Properties of 2-Fluoro-1-phenylethanone

PropertyValueSource
Molecular FormulaC₈H₇FO[8][9]
Molecular Weight138.14 g/mol [8][9]
Melting Point26 °C[9]
Boiling Point187-189 °C[3]
Density1.154 g/cm³[9]

Reductive Amination to 2-Fluoro-1-phenylethanamine

With the key ketone intermediate in hand, the next step is the introduction of the amine group. Reductive amination is a versatile and widely used method for this purpose.[10] The Leuckart-Wallach reaction, a classic method for the reductive amination of aldehydes and ketones, is a suitable choice.[6] This reaction typically uses ammonium formate or formamide as both the ammonia source and the reducing agent.[5][6]

4.1. Reaction Mechanism: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction proceeds in two main stages:

  • Formation of an N-formyl intermediate: The ketone reacts with formamide to form an α-hydroxy amine, which then dehydrates to an imine. The imine is then formylated by another molecule of formamide.

  • Reduction of the N-formyl intermediate: The N-formyl compound is then hydrolyzed under acidic or basic conditions to yield the primary amine.

G Ketone 2-Fluoro-1-phenylethanone Imine Iminium Intermediate Ketone->Imine + HCONH2, -H2O Formamide HCONH2 FormylAmine N-Formyl Intermediate Imine->FormylAmine + HCONH2 Amine 2-Fluoro-1-phenylethanamine FormylAmine->Amine Hydrolysis (H+ or OH-) AmineHCl 2-Fluoro-1-phenylethanamine HCl Amine->AmineHCl + HCl HCl HCl

Caption: Simplified workflow for the Leuckart-Wallach reaction.

4.2. Experimental Protocol: Reductive Amination and Hydrochloride Salt Formation

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-Fluoro-1-phenylethanone

  • Ammonium formate or Formamide

  • Hydrochloric acid

  • Suitable organic solvent (e.g., methanol)

  • Diethyl ether

Procedure:

  • A mixture of 2-fluoro-1-phenylethanone and ammonium formate (or formamide) is heated. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, the mixture is cooled, and hydrochloric acid is added to hydrolyze the intermediate N-formyl derivative.

  • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • The aqueous layer is then made basic with a suitable base (e.g., NaOH) to liberate the free amine.

  • The free amine is extracted into an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄).

  • To form the hydrochloride salt, a solution of hydrochloric acid in a suitable solvent (e.g., HCl in ether or isopropanol) is added to the dried organic solution of the free amine.

  • The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization and Purity Analysis

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling of Fluorinated Compounds

Working with fluorinated organic compounds and strong acids requires strict adherence to safety protocols.[11]

6.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[11]

  • Hand Protection: Use chemical-resistant gloves. Double-gloving is recommended when handling corrosive or readily absorbed compounds.[11]

  • Body Protection: A flame-resistant lab coat and, for larger-scale work, a chemical-resistant apron should be worn.[11]

  • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.[12]

6.2. Handling and Storage

  • Fluorinated compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

  • All containers must be clearly labeled with the chemical name and associated hazards.[11]

6.3. Emergency Procedures

  • Spills: Small spills can be managed by trained personnel using appropriate absorbent materials. For large spills, evacuate the area and contact the emergency response team.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Fluorine compounds can cause severe burns that may not be immediately painful.[13]

  • Inhalation: Move the individual to fresh air immediately. Seek prompt medical attention in all cases of overexposure.[13]

Conclusion

This guide has outlined a practical and well-established synthetic pathway for the preparation of this compound. By understanding the underlying reaction mechanisms and adhering to rigorous experimental and safety protocols, researchers can confidently synthesize this valuable fluorinated building block for applications in drug discovery and medicinal chemistry. The strategic introduction of fluorine continues to be a powerful tool for modulating molecular properties, and robust synthetic methods are essential for exploring the full potential of this approach.

References

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  • Chapman, N. B., Scrowston, R. M., & Westwood, R. (1967). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic, 528.
  • Wiley. (n.d.). Catalysis in Asymmetric Synthesis, 2nd Edition.
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  • Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.
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Sources

2-Fluoro-1-phenylethanamine Hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-Fluoro-1-phenylethanamine Hydrochloride

Abstract

This compound (2-FPEA) is a synthetic derivative of the endogenous trace amine, 2-phenylethylamine (PEA). The strategic incorporation of a fluorine atom onto the ethylamine side chain is a common medicinal chemistry approach to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor interaction.[1] This guide synthesizes current understanding and outlines the proposed primary and secondary mechanisms of action for 2-FPEA, focusing on its interaction with monoaminergic systems. The primary hypothesis posits 2-FPEA as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for neuropsychiatric disorders.[2][3][4] Secondary mechanisms may involve interactions with monoamine transporters and enzymes. This document provides the theoretical framework and detailed experimental protocols required to rigorously validate these mechanisms.

Introduction: The Rationale for Fluorination and the Phenylethylamine Scaffold

The phenylethylamine skeleton is a foundational structure for many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and neuromodulators (e.g., PEA). These molecules play critical roles in regulating mood, cognition, and behavior. PEA itself is an agonist for TAAR1, a G protein-coupled receptor (GPCR) that modulates the activity of the dopamine, serotonin, and norepinephrine systems.[1]

Fluorination is a key strategy in drug design to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, such as by monoamine oxidase (MAO).[5] It can also alter a molecule's lipophilicity and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.[1] In the context of 2-FPEA, the fluorine atom is expected to influence its interaction with TAAR1 and other monoaminergic proteins.

Primary Mechanism of Action: TAAR1 Agonism

The most probable primary mechanism of action for 2-FPEA is agonism at TAAR1. TAAR1 is expressed in key brain regions associated with monoaminergic regulation, such as the ventral temental area (VTA) and the dorsal raphe nucleus.[3][4] Unlike traditional antipsychotics that directly antagonize dopamine D2 receptors, TAAR1 agonists offer a novel modulatory approach to treating conditions of monoaminergic dysregulation, such as schizophrenia, by fine-tuning neurotransmitter release and uptake without causing the motor side effects associated with D2 blockade.[2][6][7]

Downstream Signaling Cascade

TAAR1 is predominantly a Gαs-coupled GPCR.[8] Upon agonist binding, the following signaling cascade is initiated:

  • Gαs Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of PKA.

  • Modulation of Monoaminergic Function: PKA phosphorylates various downstream targets, including transcription factors and proteins that regulate monoamine transporter function and neuronal firing rates. This cascade ultimately modulates dopaminergic and serotonergic neurotransmission.[6]

TAAR1_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular FPEA 2-Fluoro-1-phenylethanamine (Agonist) TAAR1 TAAR1 FPEA->TAAR1 Binds G_Protein Gαsβγ (Inactive) TAAR1->G_Protein Activates G_Protein_Active Gαs-GTP (Active) G_Protein->G_Protein_Active GDP→GTP AC Adenylyl Cyclase G_Protein_Active->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Modulation of Dopamine & Serotonin Systems Targets->Response

Figure 1: Proposed TAAR1 Gαs-cAMP signaling pathway initiated by 2-FPEA.

Potential Secondary Mechanisms of Action

While TAAR1 agonism is the primary hypothesized mechanism, phenylethylamine derivatives can also interact directly with other components of the monoaminergic system.

Monoamine Transporter Interaction

2-FPEA may act as an inhibitor or substrate at the dopamine transporter (DAT) and the serotonin transporter (SERT).[9][10][11] By blocking the reuptake of these neurotransmitters from the synaptic cleft, 2-FPEA could increase their synaptic concentrations, leading to enhanced dopaminergic and serotonergic signaling. This action is characteristic of many psychostimulant and antidepressant drugs.

Monoamine Oxidase (MAO) Inhibition

The parent compound, phenylethylamine, is a substrate for both MAO-A and MAO-B.[5][12] Fluorination at the beta-carbon, as in 2-FPEA, can confer resistance to MAO-catalyzed degradation and may even lead to inhibitory activity against these enzymes.[13][14] Inhibition of MAO would reduce the breakdown of monoamine neurotransmitters, further increasing their availability in the synapse.[5]

Secondary_Mechanisms cluster_presynaptic Presynaptic Neuron cluster_synapse DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) MAO Monoamine Oxidase (MAO) FPEA 2-Fluoro-1-phenylethanamine FPEA->DAT Inhibits FPEA->SERT Inhibits FPEA->MAO Inhibits DA Dopamine DA->DAT Reuptake SER Serotonin SER->SERT Reuptake

Figure 2: Potential secondary mechanisms of 2-FPEA at monoamine transporters and MAO.

Experimental Validation Protocols

To elucidate the precise mechanism of action of 2-FPEA, a series of in vitro assays are required. These protocols provide a self-validating system to determine receptor affinity, functional activity, and transporter interaction.

Protocol 1: Competitive Radioligand Binding Assay for TAAR1 Affinity

This assay quantifies the binding affinity (Kᵢ) of 2-FPEA for TAAR1 by measuring its ability to displace a known radiolabeled ligand.[15][16]

  • Objective: Determine the Kᵢ of 2-FPEA at human TAAR1.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human TAAR1.

    • Radioligand: e.g., [³H]-EPPTB (a selective TAAR1 antagonist).

    • Test Compound: 2-Fluoro-1-phenylethanamine HCl.

    • Non-specific control: A high concentration of a known TAAR1 agonist (e.g., p-Tyramine).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation fluid.

  • Methodology:

    • Prepare serial dilutions of 2-FPEA in assay buffer.

    • In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of [³H]-EPPTB (near its Kₔ), and varying concentrations of 2-FPEA.

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific control.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 2-FPEA to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 2: Functional cAMP Accumulation Assay for TAAR1 Agonism

This assay measures the ability of 2-FPEA to stimulate the production of cAMP, confirming its functional activity as a TAAR1 agonist.[17][18][19][20]

  • Objective: Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of 2-FPEA at human TAAR1.

  • Materials:

    • Whole cells (e.g., HEK293 or CHO) stably expressing human TAAR1.

    • Test Compound: 2-Fluoro-1-phenylethanamine HCl.

    • Reference Agonist: 2-Phenylethylamine (PEA).

    • Stimulation Buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).[19][20]

  • Methodology:

    • Plate the TAAR1-expressing cells in a 384-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of 2-FPEA and the reference agonist in stimulation buffer.

    • Aspirate the culture medium and add the compound dilutions to the cells.

    • Incubate for 30-60 minutes at 37°C.

    • Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

    • Read the signal on a compatible plate reader.

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of 2-FPEA to generate a dose-response curve.

    • Calculate the EC₅₀ and Eₘₐₓ values using non-linear regression. The Eₘₐₓ is often expressed as a percentage of the response to the reference agonist.

Protocol 3: Neurotransmitter Uptake Inhibition Assay

This assay determines if 2-FPEA inhibits the function of DAT and SERT using a fluorescence-based method.[21][22][23][24][25]

  • Objective: Determine the IC₅₀ of 2-FPEA for inhibition of human DAT and SERT.

  • Materials:

    • HEK293 cells stably expressing either human DAT or human SERT.

    • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye).

    • Test Compound: 2-Fluoro-1-phenylethanamine HCl.

    • Reference Inhibitors: e.g., GBR-12909 for DAT, Fluoxetine for SERT.

    • Assay Buffer (e.g., HBSS).

  • Methodology:

    • Plate DAT- or SERT-expressing cells in a black, clear-bottom 96- or 384-well plate and allow them to form a confluent monolayer.

    • Prepare serial dilutions of 2-FPEA and reference inhibitors in assay buffer.

    • Remove the culture medium and add the compound dilutions to the cells. Incubate for 10-20 minutes at 37°C.

    • Add the fluorescent substrate/masking dye solution to all wells.

    • Immediately begin measuring fluorescence intensity in kinetic mode using a bottom-read fluorescence plate reader.

    • Monitor the increase in intracellular fluorescence over 20-30 minutes.

    • Calculate the rate of uptake (e.g., slope of the linear phase of the kinetic read).

    • Plot the percentage of inhibition of the uptake rate against the log concentration of 2-FPEA.

    • Determine the IC₅₀ value using non-linear regression.

Quantitative Data Summary (Comparative)

Direct quantitative data for 2-FPEA is not widely available in public literature. The following table provides known affinity and potency values for the parent compound, 2-phenylethylamine (PEA), and a representative synthetic TAAR1 agonist to establish an expected pharmacological context for 2-FPEA.

CompoundTargetAssay TypeSpeciesValueReference
2-Phenylethylamine (PEA) TAAR1Binding Affinity (Kᵢ)Rat2200 nM[1]
TAAR1Functional Potency (EC₅₀)Rat240 nM[1]
RO5263397 TAAR1Functional Potency (EC₅₀)Human17 - 85 nM[26]
TAAR1Binding Affinity (Kᵢ)Rat9.1 nM[26]

Conclusion

The mechanism of action of this compound is strongly hypothesized to be centered on agonism at the Trace Amine-Associated Receptor 1. This interaction initiates a Gαs-cAMP signaling cascade that modulates downstream dopaminergic and serotonergic systems, representing a novel therapeutic strategy for neuropsychiatric disorders. Concurrently, potential secondary interactions with monoamine transporters (DAT, SERT) and metabolic enzymes (MAO) must be experimentally evaluated to build a complete pharmacological profile. The detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate and validate these mechanisms, thereby elucidating the full therapeutic potential of this compound.

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An In-Depth Technical Guide to 2-Fluoro-1-phenylethanamine (2-FPEA) for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1-phenylethanamine (2-FPEA), a fluorinated analog of the trace amine phenethylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, synthesis, pharmacology, analytical methodologies, and safety considerations associated with 2-FPEA. By synthesizing current knowledge and drawing logical inferences from structurally related compounds, this guide aims to serve as an essential resource for the scientific community exploring the potential of fluorinated phenethylamines in neuroscience and medicinal chemistry.

Introduction: The Significance of Fluorination in Phenethylamine Analogs

Phenethylamine and its derivatives are a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters, prescription medications, and a vast array of research chemicals. The introduction of a fluorine atom into the phenethylamine scaffold, as seen in 2-Fluoro-1-phenylethanamine, is a strategic modification in medicinal chemistry. Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2][3] These alterations can lead to compounds with enhanced potency, modified selectivity, and improved pharmacokinetic profiles.[2][3]

2-FPEA, as a structural analog of phenethylamine, is of significant interest for its potential to modulate monoaminergic systems. Its structural similarity to neurotransmitters suggests possible interactions with monoamine transporters and receptors, making it a valuable tool for probing the structure-activity relationships of these targets. This guide will provide a detailed exploration of the knowns and logical extrapolations regarding 2-FPEA to facilitate its informed use in a research setting.

Chemical and Physical Properties

2-Fluoro-1-phenylethanamine is a chiral molecule, existing as two enantiomers, (S)-2-Fluoro-1-phenylethanamine and (R)-2-Fluoro-1-phenylethanamine. The stereochemistry of the molecule is a critical determinant of its biological activity.

PropertyValueSource
Molecular Formula C₈H₁₀FN[4]
Molecular Weight 139.17 g/mol [4]
CAS Number 864416-15-9 ((S)-isomer)[4]
Appearance Not widely reported, likely a liquid or low-melting solidN/A
Solubility Expected to be soluble in organic solvents and form salts in aqueous acidsN/A
pKa (predicted) ~9.5-10.5 (amine group)N/A

Synthesis and Characterization

Conceptual Enantioselective Synthesis Workflow

A likely synthetic route would involve the asymmetric reduction of a suitable precursor, such as 2-fluoroacetophenone, or the stereoselective amination of a chiral building block. One potential pathway is outlined below:

Synthesis_Workflow cluster_0 Asymmetric Synthesis of 2-Fluoro-1-phenylethanol cluster_1 Conversion to Amine Start 2-Fluoroacetophenone Step1 Asymmetric Reduction (e.g., with a chiral borane reagent) Start->Step1 1. Chiral Catalyst Intermediate1 Enantiomerically enriched 2-Fluoro-1-phenylethanol Step1->Intermediate1 Step2 Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) Intermediate1->Step2 Intermediate3 Azide Intermediate Step2->Intermediate3 2. NaN3 Intermediate2 Activated Alcohol Step3 Nucleophilic Substitution (e.g., with sodium azide) Step4 Reduction of Azide (e.g., with H2/Pd-C or LiAlH4) Intermediate3->Step4 3. Reducing Agent End (S)- or (R)-2-Fluoro-1-phenylethanamine Step4->End

Caption: Conceptual workflow for the enantioselective synthesis of 2-FPEA.

Characterization

The successful synthesis and purification of 2-FPEA would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Pharmacology (Predicted)

Due to the limited availability of specific pharmacological data for 2-FPEA, its mechanism of action is largely inferred from its structural similarity to phenethylamine and other fluorinated analogs.[1][9][10]

Mechanism of Action

2-FPEA is expected to act as a modulator of monoamine neurotransmitter systems. The primary mechanism is likely to involve interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It may act as a substrate for these transporters, leading to the release of monoamine neurotransmitters, and/or as a reuptake inhibitor.[11]

The fluorine atom at the beta-position is expected to influence its interaction with these transporters. Fluorine's high electronegativity can alter the electrostatic potential of the molecule, potentially affecting its binding affinity and substrate efficacy.[1][2]

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 2FPEA_ext 2-FPEA (extracellular) Transporter Monoamine Transporter (DAT, NET, SERT) 2FPEA_ext->Transporter Uptake 2FPEA_int 2-FPEA (intracellular) Transporter->2FPEA_int VMAT2 VMAT2 2FPEA_int->VMAT2 Inhibition/Reverse Transport MAO Monoamine Oxidase (MAO) 2FPEA_int->MAO Metabolism Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) VMAT2->Vesicle Disruption of vesicular storage Neurotransmitter_release Increased Neurotransmitter Concentration Vesicle->Neurotransmitter_release Reverse Transport Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors (Dopamine, Serotonin, etc.) Neurotransmitter_release->Receptors Binding Signal Downstream Signaling Receptors->Signal

Caption: Predicted mechanism of action for 2-FPEA at a monoaminergic synapse.

Receptor Binding Profile

The binding affinity of 2-FPEA for a range of monoamine receptors is currently unknown. However, based on studies of similar compounds, it is plausible that it may exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is a common target for psychedelic phenethylamines.[12][13][14] The nature and extent of this interaction would be highly dependent on the specific enantiomer.

Pharmacokinetics and Metabolism

The introduction of fluorine is known to block metabolic oxidation at the site of fluorination.[2][3] Therefore, the metabolic pathway of 2-FPEA is likely to differ from that of phenethylamine. While phenethylamine is metabolized to phenylacetic acid, the fluorine atom in 2-FPEA at the beta-position would prevent oxidation at that site. The primary metabolic route is therefore anticipated to be N-dealkylation and subsequent degradation.

Analytical Methodology

The detection and quantification of 2-FPEA in research samples require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most suitable techniques.[15][16][17][18][19]

GC-MS Analysis

GC-MS is a powerful tool for the identification and quantification of phenethylamine analogs. Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[5][19]

Step-by-Step GC-MS Protocol (General):

  • Sample Preparation:

    • For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add a suitable derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA), in an appropriate solvent (e.g., acetonitrile).

    • Heat the sample at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program to achieve optimal separation.

    • Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic fragment ions.

HPLC Analysis

HPLC with UV or fluorescence detection can also be used for the analysis of 2-FPEA.[16][20] Chiral HPLC is essential for separating and quantifying the individual enantiomers.

Step-by-Step Chiral HPLC Protocol (General):

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chiral HPLC Analysis:

    • Use a chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H).

    • Employ an isocratic or gradient mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

Safety, Handling, and Legal Status

Safety and Handling

As a research chemical with limited toxicological data, 2-FPEA should be handled with caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

Toxicology (Predicted)

There is no specific toxicological data available for 2-FPEA. The toxicity of fluorinated phenethylamines can vary significantly depending on the position of the fluorine atom and other structural modifications.[7][8] Some fluorinated amphetamines have been associated with neurotoxic effects.[8] Therefore, it is prudent to assume that 2-FPEA may have toxic properties and to handle it accordingly.

Legal Status

2-Fluoro-1-phenylethanamine is not explicitly scheduled under the Controlled Substances Act in the United States.[11] However, as a structural analog of phenethylamine and amphetamine, it could be considered a controlled substance analogue under the Federal Analogue Act if intended for human consumption.[6] The legal status of research chemicals can be complex and subject to change. In Europe, the legal landscape for new psychoactive substances is also dynamic, with many countries implementing generic or analogue controls. Researchers must ensure compliance with all applicable local, state, and federal regulations.

Conclusion

2-Fluoro-1-phenylethanamine represents a compelling molecule for research in neuroscience and medicinal chemistry. Its fluorinated structure offers the potential for unique pharmacological properties compared to its non-fluorinated parent compound. This guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, predicted pharmacology, analytical methods, and safety considerations. While there are still significant gaps in the specific experimental data for 2-FPEA, this document serves as a foundational resource to guide future research and ensure its safe and informed use in the laboratory. As with any research chemical, further investigation is required to fully elucidate its pharmacological and toxicological profile.

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Preamble: The Strategic Role of Fluorine in Phenethylamine Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacology of 2-Fluoro-1-phenylethanamine Derivatives

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic central nervous system (CNS) stimulants.[1][2] The introduction of a fluorine atom into this privileged structure is a well-established medicinal chemistry strategy to modulate its pharmacological profile.[3][4] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's potency, metabolic stability, membrane permeability, and receptor binding affinity.[3][5][6]

The precise placement of fluorine on the phenethylamine ring can dramatically influence its activity, transforming a compound's properties from inactive to highly potent or shifting its mechanism from balanced to selective for specific monoamine transporters.[5][6] This guide offers a comprehensive technical overview of 2-fluoro-1-phenylethanamine derivatives, synthesizing data on their synthesis, mechanism of action, structure-activity relationships, and key experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced pharmacology of this compound class.

Part 1: Molecular Synthesis and Chemical Landscape

Synthetic Pathways to 2-Fluoro-1-phenylethanamine Derivatives

The synthesis of 2-fluoro-1-phenylethanamine and its analogs typically begins with a corresponding ketone, specifically a 2-fluoroacetophenone derivative. A common and effective method is the Leuckart-Wallach reaction, which involves the reductive amination of the ketone using ammonium formate or formamide to yield the desired amine.[7] Alternative routes may involve the reduction of a corresponding oxime or the asymmetric synthesis from chiral precursors to obtain specific enantiomers.[8]

Generalized Protocol: Synthesis via Reductive Amination

This protocol describes a common laboratory-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2'-fluoroacetophenone (1 equivalent) with ammonium formate (3-5 equivalents).

  • Reaction: Heat the mixture to 160-185°C and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add a strong acid (e.g., 20% HCl) to the reaction mixture and reflux for an additional 4-8 hours to hydrolyze the intermediate formamide.

  • Workup and Isolation: Cool the mixture and render it alkaline with a base (e.g., NaOH solution) to a pH >12. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield 2-fluoro-1-phenylethanamine.

Key Derivatives and Structural Diversity

The 2-fluoro-1-phenylethanamine scaffold allows for extensive chemical modification to probe its structure-activity relationships. Key points of diversification include N-alkylation (e.g., N-methylation to form 2-fluoromethamphetamine, 2-FMA) and additional substitutions on the phenyl ring.

Compound Name Abbreviation Core Structure Key Structural Features
2-Fluoro-1-phenylethanamine2-FA2-Fluoro-1-phenylethanamineParent compound with fluorine at the 2-position.
2-Fluoromethamphetamine2-FMA2-Fluoro-1-phenylethanamineN-methylated analog of 2-FA.[9]
4-Fluoroamphetamine4-FA4-Fluoro-1-phenylethanaminePositional isomer with fluorine at the 4-position.
2-Fluoro-2-phenylethanamine2-Fluoro-2-phenylethanamineIsomer with fluorine on the ethylamine chain.[10][11]

Part 2: Pharmacodynamics: Mechanism of Action at the Synapse

Primary Targets: Monoamine Transporters (DAT, NET, SERT)

The primary mechanism of action for many 2-fluoro-1-phenylethanamine derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds typically function as releasing agents and/or reuptake inhibitors, increasing the extracellular concentrations of dopamine, norepinephrine, and, to a lesser extent, serotonin.

Derivatives like 2-FMA are potent dopamine and norepinephrine releasers, with significantly reduced activity at the serotonin transporter.[9] This profile distinguishes them from other fluorinated analogs, such as 4-fluoroamphetamine (4-FA), which exhibits substantial serotonin-releasing properties.[12] This selectivity is a critical determinant of their overall CNS effects, contributing to a more "functional" stimulant profile with less pronounced euphoria or empathogenic effects compared to more serotonergic agents.[9]

Table of Comparative In Vitro Efficacy at Monoamine Transporters

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Mechanism
d-Amphetamine24.87.12100Releaser/Inhibitor
2-FA ~46~63>10000Releaser/Inhibitor
2-FMA 25.545.31894Releaser/Inhibitor[9]
4-FA 98250610Releaser/Inhibitor[12]

Note: IC₅₀ values can vary significantly between different studies and experimental conditions. The data presented is a representative compilation.

Receptor Interactions (e.g., 5-HT₂ₐ, TAAR1)

Beyond transporters, these compounds can interact with G-protein coupled receptors. Of particular interest is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular receptor that can modulate the activity of monoamine transporters. Phenethylamine and its derivatives are known agonists of TAAR1.[13] Activation of TAAR1 can trigger downstream signaling that reduces transporter efficacy, a complex feedback mechanism that influences the overall stimulant effect.

Additionally, interactions with serotonin receptors, such as the 5-HT₂ₐ receptor, are crucial for the psychedelic properties of some phenethylamines.[14] While 2-fluoro derivatives are not typically characterized as classic psychedelics, any affinity for 5-HT₂ₐ could modulate their qualitative effects.

Signaling Pathways

The interaction of 2-fluoro-1-phenylethanamine derivatives with the presynaptic terminal is multifaceted, involving both direct action on transporters and potential modulation through receptor signaling.

G cluster_presynaptic Presynaptic Terminal Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Synapse Increased Dopamine (DA) & Norepinephrine (NE) Vesicle->Synapse Exocytosis DAT_NET DAT / NET Transporter Cytosol Cytosol DAT_NET->Cytosol Reuptake TAAR1 TAAR1 TAAR1->DAT_NET Modulates Transporter Function Derivative 2-Fluoro-1-phenylethanamine Derivative Derivative->DAT_NET 1. Blocks Reuptake Derivative->DAT_NET 2. Induces Efflux (Releasing Agent) Derivative->TAAR1 3. Agonist Activity Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Binds to Postsynaptic Receptors

Mechanism of Action at a Monoaminergic Synapse.

Part 3: Structure-Activity Relationships (SAR)

The Influence of Fluorine Position

The position of the fluorine atom on the phenyl ring is a critical determinant of pharmacological activity.

  • 2-Position (ortho): Substitution at the 2-position, as in 2-FA and 2-FMA, generally leads to compounds that are potent dopamine and norepinephrine releasers with significantly less activity at the serotonin transporter. This profile often results in clean, functional CNS stimulation with a lower likelihood of serotonergic side effects or neurotoxicity.[15]

  • 4-Position (para): In contrast, moving the fluorine to the 4-position, as in 4-FA, introduces significant serotonin releasing activity.[12] This makes 4-FA distinct from its 2-fluoro and 3-fluoro isomers, giving it a unique pharmacological profile that blends the effects of a classical stimulant with those of a mild entactogen, similar to MDMA. However, this serotonergic action also raises different safety considerations.[12]

Part 4: In Vitro and In Vivo Assessment: Methodologies and Protocols

In Vitro Assays for Monoamine Transporter Activity

To quantify the potency and selectivity of novel 2-fluoro-1-phenylethanamine derivatives, a monoamine transporter uptake inhibition assay is the gold standard.[16] This assay measures how effectively a compound inhibits the uptake of a radiolabeled substrate into cells expressing a specific transporter.

Protocol: Radiotracer Uptake Inhibition Assay

  • Cell Culture: Plate human embryonic kidney (HEK 293) cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter into 96-well plates and grow to ~80-90% confluency.

  • Preparation of Reagents: Prepare a dilution series of the test compound (e.g., 2-FA derivative) in Krebs-HEPES buffer (KHB). Prepare a solution of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) in KHB.

  • Pre-incubation: Wash the cells once with KHB. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known inhibitor, e.g., 10 µM cocaine or bupropion).[17]

  • Uptake Initiation: Add the radiolabeled substrate to all wells to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short incubation period is critical to measure the initial rate of uptake and prevent confounding factors like substrate metabolism.

  • Uptake Termination: Rapidly terminate the assay by aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radiotracer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake counts from all other measurements. Normalize the data to the total uptake control (set to 100%). Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G A 1. Plate Transfected HEK 293 Cells (hDAT, hNET, or hSERT) C 3. Pre-incubate Cells with Test Compound (or Vehicle/Control Inhibitor) A->C B 2. Prepare Dilution Series of Test Compound B->C D 4. Initiate Uptake with Radiolabeled Substrate (e.g., [3H]DA) C->D E 5. Terminate Uptake by Washing with Ice-Cold Buffer D->E F 6. Lyse Cells and Measure Radioactivity via Scintillation Counting E->F G 7. Analyze Data: Calculate % Inhibition and Determine IC50 F->G

Workflow for Monoamine Transporter Uptake Inhibition Assay.
In Vitro Assays for Monoamine Oxidase (MAO) Inhibition

It is also prudent to screen these compounds for off-target activity, such as inhibition of monoamine oxidase (MAO-A and MAO-B), as this could significantly alter their in vivo effects. Fluorometric kits are commercially available for high-throughput screening of MAO inhibitors.[18][19]

Protocol: Fluorometric MAO-B Inhibitor Screening Assay

  • Reagent Preparation: Reconstitute recombinant human MAO-B enzyme, a fluorogenic substrate (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer. Prepare a dilution series of the test compound.

  • Reaction Setup: In a 96-well black plate, add the MAO-B enzyme. Add the test compound dilutions or a known inhibitor (e.g., selegiline) for the control.

  • Incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate/HRP mixture to all wells to start the reaction. MAO-B oxidizes its substrate, producing H₂O₂, which is then converted by HRP into the highly fluorescent product, resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC₅₀ value.

Part 5: Neurotoxicity and Safety Profile

The potential for neurotoxicity is a critical consideration for all amphetamine-like compounds.[20][21] The mechanism often involves oxidative stress, excitotoxicity, and hyperthermia.[20] For fluorinated derivatives, the position of the fluorine atom appears to play a key role in the safety profile.

There is some evidence to suggest that 2-fluoro substitution may result in lower neurotoxicity compared to both the non-fluorinated parent compound and other halogenated analogs.[15] For instance, one study reported that the toxic dose of 2-FA in mice was significantly higher than that of plain amphetamine (100 mg/kg vs. 13 mg/kg). In contrast, halogenation at the 4-position (e.g., 4-chloroamphetamine) is strongly associated with potent and long-lasting serotonergic neurotoxicity.[12] While 4-FA is less neurotoxic than 4-chloroamphetamine, its prominent serotonin-releasing action places it in a different risk category than 2-FA or 2-FMA.[12] The reduced serotonergic activity of 2-fluoro derivatives is believed to contribute to their more favorable neurotoxicity profile.[9]

Part 6: Therapeutic Potential and Future Directions

Potential Applications

Given their profile as potent and selective dopamine/norepinephrine releasing agents, 2-fluoro-1-phenylethanamine derivatives hold potential as research tools for probing the function of the dopaminergic and noradrenergic systems. Their "functional" stimulant profile has led to their investigation in self-medication contexts for conditions like ADHD, although clinical data is lacking.[9] Their utility in drug development could lie in serving as scaffolds for novel CNS stimulants with tailored selectivity and potentially improved safety profiles compared to existing amphetamines.

Challenges and Future Research

Despite their interesting pharmacology, there is a significant lack of formal, peer-reviewed clinical research on most 2-fluoro-1-phenylethanamine derivatives.[9] Key knowledge gaps include:

  • Human Pharmacokinetics: Detailed studies on absorption, distribution, metabolism, and excretion are needed.

  • Long-Term Safety: The long-term neurotoxic potential in humans remains uncharacterized.

  • Enantiomer-Specific Pharmacology: Most studies use racemic mixtures. Characterizing the activity of individual enantiomers is crucial, as stereochemistry often plays a major role in pharmacological activity.

Future research should focus on rigorous preclinical and clinical evaluations to fully understand the therapeutic potential and risks associated with this class of compounds.

References

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2-Fluoro-1-phenylethanamine Hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-1-phenylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated derivative of the well-known biogenic amine, phenethylamine. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability and bioavailability.[1] This compound serves as a valuable chiral building block in medicinal chemistry, particularly in the synthesis of novel central nervous system agents and antidepressants.[1] Understanding its solubility and stability is paramount for its effective use in research and development, from ensuring accurate solution preparation for biological assays to establishing appropriate storage conditions and predicting potential degradation pathways.

This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁ClFN[1]
Molecular Weight 175.63 g/mol [1]
Appearance Solid (predicted)Inferred from related compounds
Storage (S)-enantiomer 2-8°C, Sealed, Dry, Light-proof, Inert Gas[1]

Solubility Profile

Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general characteristics of amine hydrochlorides, a qualitative solubility profile can be predicted. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

Predicted Solubility
SolventPredicted SolubilityRationale and Considerations
Water SolubleThe hydrochloride salt should readily dissolve in aqueous media. The pH of the solution will be acidic.
Ethanol SolubleMany amine hydrochlorides exhibit good solubility in lower-chain alcohols.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. Note that DMSO is hygroscopic and absorbed water can affect the solubility of compounds.[2]
Phosphate-Buffered Saline (PBS, pH 7.4) SolubleWhile expected to be soluble, the final concentration achievable may be influenced by the buffer components and pH. For biological assays, it is often advisable to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous buffer.[3]
Experimental Workflow for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to a known volume of solvent prep2 Create a slurry prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to reach equilibrium (typically 24-48h) equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid equil2->analysis1 analysis2 Extract a clear aliquot of the supernatant analysis1->analysis2 analysis3 Dilute the aliquot with a suitable mobile phase analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC method analysis3->analysis4

Caption: Workflow for determining equilibrium solubility.

Detailed Protocol for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial in a shaker or rotator bath set to a constant temperature (e.g., 25°C).

    • Agitate the slurry for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). This ensures that the maximum amount of the compound has dissolved.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. The presence of a primary amine and a benzylic carbon suggests potential susceptibility to oxidative and other degradation pathways.

Recommended Storage and Handling

Based on vendor recommendations for the (S)-enantiomer, the following conditions are advised to maintain the integrity of the compound:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen).[1]

  • Container: Use a tightly sealed, light-proof container.[1]

  • Moisture: Protect from moisture and keep in a dry environment.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to conditions more severe than those it would experience during normal handling and storage.[6][7]

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions of the compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo quench Neutralize/Quench reaction at time points acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by Stability-Indicating HPLC-UV/MS quench->analyze identify Characterize significant degradants (MS, NMR) analyze->identify

Caption: General workflow for a forced degradation study.

Detailed Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a water/acetonitrile mixture.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl to yield a final concentration of 0.1 M HCl). Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.2 M NaOH to yield a final concentration of 0.1 M NaOH). Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂). Store at room temperature and protect from light. Collect samples at various time points.

  • Thermal Degradation:

    • Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Solution State: Store the stock solution in an oven at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that meets the requirements of the ICH Q1B guideline. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a control sample stored under normal conditions, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Proposed Degradation Pathway

The chemical structure of 2-Fluoro-1-phenylethanamine suggests several potential sites for degradation. The primary amine is susceptible to oxidation, and the benzylic position could also be a site of oxidative attack. Under harsh conditions, de-fluorination or other reactions involving the phenyl ring could occur, although this is generally less likely.

Caption: A proposed pathway for the oxidative degradation of 2-Fluoro-1-phenylethanamine.

Conclusion

While specific, peer-reviewed data on the solubility and stability of this compound are limited, this guide provides a robust framework for its handling, storage, and analysis based on established chemical principles and data from closely related compounds. The hydrochloride salt is predicted to be soluble in water, ethanol, and DMSO. For optimal stability, the compound should be stored at 2-8°C under a dry, inert atmosphere and protected from light. The provided experimental protocols for solubility determination and forced degradation studies offer a practical approach for researchers to generate specific data for their own applications and to ensure the quality and integrity of their experimental results.

References

  • Taylor & Francis. (n.d.). Forced degradation – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Database. Retrieved from [Link]

  • Jensen, G. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-2-Fluoro-1-phenylethanamine Hydrochloride. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales Pharmaceutiques Francaises, 44(2), 123–132.
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  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • ResearchGate. (2024, September 3). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-1-phenylethan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566–588.
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  • ResearchGate. (2025, August 6). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Retrieved from [Link]

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Topic: Synthesis and Characterization of 2-Fluoro-1-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Fluoro-1-phenylethanamine Hydrochloride. The incorporation of fluorine into phenethylamine scaffolds is a pivotal strategy in modern medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document outlines a robust synthetic pathway via reductive amination, followed by rigorous analytical characterization to establish identity, purity, and structural integrity. Protocols are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a sound understanding of the reaction mechanisms and analytical workflows. This guide is intended for researchers, chemists, and drug development professionals who require a validated and well-documented approach to this important fluorinated building block.

Introduction: The Strategic Role of Fluorine in Phenethylamine Scaffolds

The phenethylamine structure is a foundational element in a vast array of psychoactive compounds and central nervous system (CNS) stimulants.[4][5] The strategic introduction of a fluorine atom, particularly at the β-position of the ethylamine side chain as in 2-Fluoro-1-phenylethanamine, creates a unique chiral synthon with significant potential in drug design.[6] Fluorine's high electronegativity and small atomic size can profoundly alter a molecule's physicochemical properties.[2][3] These alterations include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[2][3]

  • Conformational Control: The gauche effect induced by the electronegative fluorine can influence the preferred conformation of the ethylamine side chain, potentially leading to more selective interactions with biological targets.

  • Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein binding pocket) or act as a hydrogen bond acceptor, thereby enhancing ligand-receptor binding.

Given these advantages, 2-Fluoro-1-phenylethanamine serves as a critical intermediate for constructing novel fluorinated ligands, catalysts, and potential therapeutic agents.[6] This guide provides the necessary framework for its synthesis and unequivocal characterization.

Synthetic Pathway: Reductive Amination

The most direct and reliable route to 2-Fluoro-1-phenylethanamine is the reductive amination of 2-fluoro-1-phenylethanone (also known as 2-fluoroacetophenone). This two-step, one-pot process involves the formation of an imine intermediate followed by its immediate reduction to the target primary amine.

Overall Reaction Scheme

Synthesis_Workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification & Salt Formation ketone 2-Fluoro-1-phenylethanone reaction_vessel Methanol (Solvent) Room Temperature ketone->reaction_vessel amine_source Ammonium Acetate (Amine Source) amine_source->reaction_vessel reducer Sodium Cyanoborohydride (Reducing Agent) reducer->reaction_vessel free_base 2-Fluoro-1-phenylethanamine (Racemic Free Base) reaction_vessel->free_base Reaction & Reduction hcl_salt 2-Fluoro-1-phenylethanamine HCl (Final Product) free_base->hcl_salt Aqueous Workup, Extraction & HCl Addition

Caption: Synthetic workflow for 2-Fluoro-1-phenylethanamine HCl.

Experimental Protocol

Materials:

  • 2-Fluoro-1-phenylethanone (CAS 450-95-3)[7]

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), Anhydrous

  • Diethyl Ether (Et₂O)

  • Hydrochloric Acid (2M solution in Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-1-phenylethanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

    • Causality Note: Ammonium acetate serves as both the ammonia source and a mild buffer. A large excess is used to drive the equilibrium towards imine formation.

  • Imine Formation: Stir the solution at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to stir at room temperature overnight (12-16 hours).

    • Causality Note: NaBH₃CN is a selective reducing agent that is stable in protic solvents and preferentially reduces the protonated imine over the ketone starting material, minimizing side reactions.

  • Quenching & Workup: Carefully add deionized water to quench any remaining reducing agent. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Add diethyl ether to the aqueous residue and transfer to a separatory funnel. Basify the aqueous layer by slowly adding saturated NaHCO₃ solution until the pH is ~9. Extract the aqueous layer with diethyl ether (3x).

    • Trustworthiness Note: Ensuring the aqueous layer is basic is critical to deprotonate the amine hydrochloride salt formed in situ, making the free base soluble in the organic extraction solvent.

  • Drying and Filtration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.

  • Hydrochloride Salt Formation: Cool the ethereal solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

    • Causality Note: Formation of the hydrochloride salt converts the oily or low-melting free base amine into a stable, crystalline solid that is easier to handle, purify by filtration, and weigh accurately.[8][9]

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Structural Characterization and Data Interpretation

A multi-technique analytical approach is mandatory to confirm the structure and purity of the synthesized 2-Fluoro-1-phenylethanamine HCl.

Characterization_Logic product Synthesized Product (2-Fluoro-1-phenylethanamine HCl) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (MS) (High Resolution) product->ms ftir FTIR Spectroscopy product->ftir info_nmr • Carbon-Hydrogen Framework • C-F & H-F Coupling • Confirms Connectivity nmr->info_nmr Provides info_ms • Molecular Weight • Elemental Formula • Fragmentation Pattern ms->info_ms Provides info_ftir • Functional Groups Present (Amine, Aromatic, C-F) ftir->info_ftir Provides

Caption: Logic flow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired in a solvent like D₂O or DMSO-d₆.

| Table 1: Expected NMR Data (¹H, ¹³C, ¹⁹F) for 2-Fluoro-1-phenylethanamine | | :--- | :--- | :--- | | Nucleus | Expected Chemical Shift (δ, ppm) | Key Coupling and Multiplicity | | ¹H NMR | ~7.4-7.6 | (m, 5H, Ar-H) | | | ~4.6-4.9 | (ddd, 2H, -CH ₂F) | | | ~4.4-4.6 | (dd, 1H, Ar-CH -) | | | ~3.0-3.5 | (br s, 3H, -NH ₃⁺) | | ¹³C NMR | ~135-140 | (Ar C-ipso) | | | ~128-130 | (Ar C-H) | | | ~85 (d) | (-C H₂F, ¹JCF ≈ 170 Hz) | | | ~55 (d) | (Ar-C H-, ²JCF ≈ 20 Hz) | | ¹⁹F NMR | ~ -220 to -230 | (t, ¹JFH ≈ 47 Hz) |

Causality Note: In the ¹H NMR, the two protons on the fluorinated carbon (-CH₂F) are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, often a doublet of doublet of doublets (ddd), due to geminal coupling to each other, vicinal coupling to the fluorine, and vicinal coupling to the benzylic proton. The ¹⁹F NMR is highly sensitive to the electronic environment, and its signal as a triplet confirms the presence of the adjacent -CH₂- group.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition.

| Table 2: Expected High-Resolution Mass Spectrometry Data | | :--- | :--- | | Parameter | Expected Value | | Molecular Formula | C₈H₁₀FN | | Exact Mass (Free Base) | 139.0797 | | Observed Ion (M+H)⁺ | 140.0875 | | Major Fragment Ion | m/z 106.0651 ([M-CH₂F]⁺) |

Trustworthiness Note: The primary fragment observed corresponds to the loss of the fluoromethyl radical, leading to the formation of a stable benzylic iminium ion (C₇H₈N⁺). Observing the correct exact mass for both the parent ion and key fragments provides very high confidence in the assigned structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to verify the presence of key functional groups.

| Table 3: Key FTIR Absorption Bands | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Functional Group | | 3200-2800 (broad) | N-H Stretch | Primary Ammonium (-NH₃⁺) | | 3100-3000 | C-H Stretch | Aromatic | | 2980-2850 | C-H Stretch | Aliphatic | | ~1600, ~1490, ~1450 | C=C Stretch | Aromatic Ring | | 1150-1050 (strong) | C-F Stretch | Alkyl Fluoride |

Interpretation Note: A very broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium salt. The presence of a strong band in the 1150-1050 cm⁻¹ range is indicative of the C-F bond, a crucial piece of evidence for successful fluorination.[11]

Optional Protocol: Chiral Resolution via Diastereomeric Salt Formation

The synthesis described produces a racemic mixture. For applications requiring enantiopure material, chiral resolution is necessary. The classical method of diastereomeric salt formation is a robust and scalable technique.[12]

Principle: Reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent) produces a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6][12]

Resolving Agent Example: (R)-(-)-Mandelic Acid

Procedure Outline:

  • Dissolve the racemic 2-Fluoro-1-phenylethanamine free base in a suitable solvent (e.g., ethanol).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of (R)-(-)-mandelic acid.

  • Allow the solution to cool slowly to promote crystallization. One diastereomeric salt ((R)-amine-(R)-mandelate or (S)-amine-(R)-mandelate) will preferentially crystallize due to lower solubility.

  • Isolate the crystals by filtration.

  • Liberate the enantiomerically enriched amine by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.

  • The enantiomeric excess (e.e.) of the resolved amine must be determined using a chiral analytical method, such as chiral HPLC or NMR with a chiral solvating agent.[13]

Conclusion

This guide has detailed a validated and logical pathway for the synthesis and characterization of 2-Fluoro-1-phenylethanamine HCl. By following the outlined protocols for reductive amination and leveraging a suite of modern analytical techniques (NMR, MS, FTIR), researchers can confidently produce and verify this valuable chemical building block. The emphasis on the causality behind experimental choices and the principles of data interpretation empowers scientists to not only execute these methods but also to troubleshoot and adapt them for the synthesis of related fluorinated molecules, accelerating progress in drug discovery and development.

References

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. PubMed - NIH. [Link]

  • Reddit. (2014). Fluorinated amphetamines (and phenethylamines): pharmacology of substances such as 2-Fluoromethamphetamine (2-FMA). r/DrugNerds. [Link]

  • ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine | Request PDF. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2-FLUORO-1-PHENYLETHANOLE - Optional[19F NMR]. SpectraBase. [Link]

  • Chapman, N. B., Scrowston, R. M., & Westwood, R. (1967). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • Pirkle, W. H., & Hauske, J. R. (1977). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry. [Link]

  • Malko, N., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. PrepChem.com. [Link]

  • SpectraBase. (n.d.). 2-FLUORO-1-PHENYLETHANOLE - Optional[13C NMR]. SpectraBase. [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • National Institutes of Health. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). National Institutes of Health. [Link]

  • NIST. (n.d.). Benzenemethanamine, 2-fluoro-. NIST WebBook. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • Everett, T. S. (n.d.). Fluorine NMR. University of Rochester. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). HMDB. [Link]

  • PubChem. (n.d.). 2-Fluoro-1-phenylethan-1-one. PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. The Royal Society of Chemistry. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. American Chemical Society. [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Afandi, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • National Institutes of Health. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. National Institutes of Health. [Link]

  • National Institutes of Health. (2020). Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. National Institutes of Health. [Link]

  • SpectraBase. (n.d.). 2-FLUORO-1,1-DIPHENYLETHENE - Optional[FTIR]. SpectraBase. [Link]

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A Technical Guide to the Interaction of 2-Fluoro-1-phenylethanamine with Trace Amine-Associated Receptor 1 (TAAR1): A Methodological and Mechanistic Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant therapeutic target for a spectrum of neuropsychiatric disorders due to its critical role in modulating monoaminergic neurotransmission.[1][2] Its activation by endogenous trace amines, such as 2-phenylethylamine (PEA), provides a powerful mechanism for regulating dopamine, serotonin, and glutamate systems.[3][4] The development of novel synthetic agonists, including structurally related compounds like 2-Fluoro-1-phenylethanamine (2-FPEA), represents a promising avenue for drug discovery. Fluorine incorporation is a well-established medicinal chemistry strategy to enhance metabolic stability and modulate physicochemical properties.[5] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to characterize the interaction of 2-FPEA and similar analogs with TAAR1. We will delve into the receptor's signaling mechanisms and present detailed, field-proven protocols for determining binding affinity and functional potency, establishing a robust system for ligand evaluation.

Section 1: The Target - Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that, unlike classical monoamine receptors, is found largely in intracellular compartments of presynaptic neurons.[4][6] It is prominently expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN), positioning it as a master regulator of dopamine and serotonin signaling.[3][7]

Signaling Pathways

TAAR1 activation by an agonist like PEA or potentially 2-FPEA initiates a complex signaling cascade. The canonical and most well-characterized pathway involves coupling to the Gαs subunit of the G protein complex.

  • Gαs-cAMP Pathway: Upon agonist binding, TAAR1 undergoes a conformational change, activating the Gαs subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and neurotransmitter transporters.[6]

  • Modulation of Other Pathways: Beyond the primary Gαs-cAMP axis, TAAR1 activation has been shown to influence other signaling molecules, including Protein Kinase C (PKC) and β-arrestin2-dependent pathways.[6] TAAR1 can also form heterodimers with other receptors, such as the dopamine D2 receptor, further diversifying its signaling output and leading to complex cross-talk between these systems.[7]

TAAR1_Signaling cluster_membrane Presynaptic Neuron cluster_effects Downstream Effects Ligand 2-FPEA / PEA TAAR1 TAAR1 Ligand->TAAR1 Binds G_Protein Gαsβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Effect1 Modulation of Dopamine Release PKA->Effect1 Dopamine_out DAT->Dopamine_out Efflux ↑ Dopamine_in DAT->Dopamine_in Uptake ↓ Effect2 Altered Neuronal Firing Effect3 Antipsychotic-like Behavioral Effects

Canonical TAAR1 Gαs-cAMP signaling pathway.

Section 2: The Ligand - A Profile of 2-Fluoro-1-phenylethanamine

2-FPEA is a structural analog of the endogenous trace amine 2-phenylethylamine (PEA). The key modification is the substitution of a hydrogen atom with a fluorine atom on the ethylamine side chain. While specific pharmacological data for 2-FPEA at TAAR1 is not extensively documented in peer-reviewed literature, its structural similarity to PEA makes it a compelling candidate for investigation.

Rationale for Investigation: The introduction of fluorine can significantly alter a molecule's properties, including:

  • Metabolic Stability: Fluorination can block sites of metabolism, potentially increasing the half-life of the compound.

  • Lipophilicity: This can affect the blood-brain barrier penetration and overall pharmacokinetics.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic interactions with the receptor's binding pocket, potentially increasing potency. Research on other phenylethylamines has shown that halogen substitution can indeed lead to greater potency at TAAR1.

Compound Structure Known TAAR1 Activity
2-Phenylethylamine (PEA) C₈H₁₁NEndogenous agonist. Serves as a benchmark for functional activity (Emax).[8]
2-Fluoro-1-phenylethanamine (2-FPEA) C₈H₁₀FNActivity at TAAR1 is hypothesized but requires empirical validation.

Section 3: Experimental Characterization - A Methodological Framework

To fully characterize the interaction of a novel ligand like 2-FPEA with TAAR1, a two-pronged approach is essential: first, to determine its physical binding affinity, and second, to measure its functional consequence upon binding.

Determining Binding Affinity: Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound (2-FPEA) by measuring its ability to compete with a known radiolabeled ligand for binding to TAAR1.[6] It is the gold standard for determining how tightly a ligand binds to a receptor.[7]

Causality Behind Experimental Choices:

  • Why a Competitive Assay? It allows for the characterization of unlabeled compounds like 2-FPEA without the need for custom radiolabeling, which is costly and complex.

  • Why Cell Membranes? Using membranes from cells overexpressing TAAR1 provides a high concentration of the target receptor, ensuring a robust and detectable signal, free from the complexities of intact cellular machinery.

  • Why Filtration? Vacuum filtration is a rapid and efficient method to separate the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through), a critical step for accurate quantification.[7]

Binding_Assay_Workflow prep Prepare TAAR1-expressing cell membranes incubate Incubate: Membranes + Radioligand + 2-FPEA (or vehicle) prep->incubate radioligand Select Radioligand (e.g., [³H]-EPPTB) radioligand->incubate compound Prepare serial dilutions of 2-FPEA compound->incubate filter Rapid Vacuum Filtration (GF/B filters) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Plot % inhibition vs. [2-FPEA] Calculate IC₅₀ and Ki count->analyze

Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably or transiently expressing the species of TAAR1 of interest (e.g., human TAAR1).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration via a BCA or Bradford assay. Store aliquots at -80°C.

  • Assay Execution:

    • In a 96-well plate, combine in order: assay buffer, serially diluted 2-FPEA (typically spanning 10⁻¹¹ M to 10⁻⁵ M), and the TAAR1 membrane preparation.

    • Initiate the binding reaction by adding a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-EPPTB) at a concentration near its Kd.

    • Include control wells for 'total binding' (no 2-FPEA) and 'non-specific binding' (no 2-FPEA, but with a high concentration of a known unlabeled TAAR1 ligand).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/B), which has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding inhibition versus the log concentration of 2-FPEA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of 2-FPEA that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessing Functional Activity: cAMP Accumulation Assay

This cell-based functional assay measures the direct consequence of TAAR1 activation: the production of the second messenger cAMP.[9] It determines the potency (EC₅₀) and efficacy (Emax) of the test compound.

Causality Behind Experimental Choices:

  • Why a Cell-Based Assay? Functional activity requires the entire intact signaling cascade, from receptor to G protein to adenylyl cyclase, which is only present in whole cells.

  • Why Measure cAMP? Since TAAR1 is canonically a Gαs-coupled receptor, cAMP production is the most direct and reliable readout of its activation.[10]

  • Why HTRF/AlphaScreen? These are robust, non-radioactive, high-throughput methods that are highly sensitive and suitable for screening and detailed pharmacological characterization.[11] They are based on competition between cellular cAMP and a labeled cAMP analog.

cAMP_Assay_Workflow plate_cells Plate TAAR1-expressing cells in 96/384-well plates stimulate Add serial dilutions of 2-FPEA Incubate to stimulate cAMP production plate_cells->stimulate lyse Lyse cells and add detection reagents (e.g., HTRF) stimulate->lyse read Incubate in dark Read plate on a compatible plate reader lyse->read analyze Analyze Data: Plot signal vs. [2-FPEA] Calculate EC₅₀ and Emax read->analyze

Workflow for a cell-based cAMP accumulation assay.

Detailed Step-by-Step Protocol:

  • Cell Plating:

    • Seed HEK293 cells expressing TAAR1 into 96- or 384-well plates at a predetermined optimal density.

    • Allow cells to adhere by incubating overnight.

  • Compound Stimulation:

    • Prepare serial dilutions of 2-FPEA in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.

    • Remove the culture medium from the cells and add the diluted 2-FPEA. Include a positive control (a known full agonist like PEA) and a negative control (vehicle).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., HTRF, AlphaScreen, LANCE).

    • This typically involves adding a lysis buffer that contains the detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog).

    • Incubate the plate, usually in the dark for 60 minutes, to allow the detection reagents to reach equilibrium.

  • Data Analysis:

    • Read the plate using a microplate reader compatible with the detection technology.

    • The signal generated is inversely proportional to the amount of cAMP produced by the cells.

    • Convert the raw signal to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration versus the log concentration of 2-FPEA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of 2-FPEA that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage relative to the response of a full agonist like PEA).

Section 4: Data Synthesis and Interpretation

The integration of binding affinity (Ki) and functional potency (EC₅₀) provides a complete pharmacological profile of the compound.

ParameterDescriptionExample Data (PEA)Expected Outcome for 2-FPEA (Hypothetical)
Ki (nM) Binding Affinity: Concentration required to occupy 50% of receptors. A lower value indicates tighter binding.~2200 (Rat)[6]TBD; could be lower (higher affinity) if fluorine enhances binding interactions.
EC₅₀ (nM) Functional Potency: Concentration required to produce 50% of the maximal effect. A lower value indicates greater potency.~240 (Rat)[8]TBD; a lower value would indicate increased potency over the parent compound.
Emax (%) Functional Efficacy: The maximum response produced by the compound, relative to a reference full agonist (often PEA itself).100% (by definition)TBD; a value near 100% would classify it as a full agonist, while a significantly lower value would indicate partial agonism.

A successful fluorinated analog would ideally exhibit a lower Ki and a lower EC₅₀ compared to PEA, indicating improved affinity and potency, while retaining high efficacy (Emax ≈ 100%) to be classified as a full agonist.

Conclusion

The characterization of novel ligands at TAAR1 is a critical step in the development of new therapeutics for psychiatric disorders. While 2-Fluoro-1-phenylethanamine remains to be fully profiled, its structural relationship to the endogenous agonist PEA makes it a compound of significant interest. The methodological framework provided in this guide, combining radioligand binding assays and functional cAMP assays, offers a self-validating and robust system for determining the precise pharmacological properties of 2-FPEA or any similar analog. The resulting data on affinity, potency, and efficacy will be foundational for any further preclinical and clinical development, ultimately contributing to the advancement of TAAR1-targeted therapies.

References

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Dedic, N., Jones, P. G., & Howes, O. D. (2022). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 23(23), 15112.
  • Espinoza, S., Salahpour, A., Masri, B., Lam, V., Sotnikova, T. D., Messa, M., ... & Caron, M. G. (2011). The trace amine-associated receptor 1 interacts with the dopamine transporter. Molecular Pharmacology, 80(3), 410-417.
  • Gainetdinov, R. R., Hoener, M. C., & Berry, M. D. (2018). Trace amines and their receptors. Pharmacological Reviews, 70(3), 549-620.
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  • Harmeier, A., Meyer, C. A., Gentsch, C., Zbinden, K. G., & Revel, F. G. (2015). Trace amine-associated receptor 1-dopamine D2 receptor heterodimers: a new pharmacological target for the treatment of schizophrenia. Journal of Neurochemistry, 135(6), 1113-1124.
  • Zucchi, R., Chiellini, G., Scanlan, T. S., & Grandy, D. K. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967–978.
  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of Neurochemistry, 116(2), 164-176.
  • Pei, Y., Asif-Malik, A., & Canales, J. J. (2018). Trace amines and the trace amine-associated receptor 1: pharmacology, neurochemistry, and clinical implications. Frontiers in Neuroscience, 12, 140.
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  • Rutigliano, G., Accorroni, A., Zucchi, R., & Chiellini, G. (2017). The case for TAAR1 as a modulator of central nervous system function. Frontiers in Pharmacology, 8, 987.
  • Panas, M. W., Xie, Z., & Miller, G. M. (2012). Trace amine-associated receptor 1 signaling in activated lymphocytes. Journal of Neuroimmune Pharmacology, 7(4), 936-946.
  • Koblan, K. S., Kent, J., Hopkins, S. C., Krystal, J. H., Cheng, H., Goldman-Rakic, S., & D'Souza, D. C. (2020). A non-D2-receptor-binding drug for the treatment of schizophrenia. New England Journal of Medicine, 382(16), 1497-1506.
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  • Berry, M. D. (2007). The potential of trace amines and their receptors for treating neurological and psychiatric disorders. Reviews on Recent Clinical Trials, 2(1), 3-19.
  • Bradaia, A., Trube, G., Stalder, H., Norcross, R. D., Ozmen, L., Wettstein, J. G., ... & Hoener, M. C. (2009). The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Proceedings of the National Academy of Sciences, 106(47), 20081-20086.
  • Revel, F. G., Moreau, J. L., Gainetdinov, R. R., Bradaia, A., Sotnikova, T. D., Mory, R., ... & Hoener, M. C. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Journal of Neuroscience, 31(20), 7405-7414.
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Methodological & Application

Application Note: A Stability-Indicating Chiral HPLC Method for the Analysis of 2-Fluoro-1-phenylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-1-phenylethanamine Hydrochloride. As a chiral amine, the separation of its enantiomers is critical for pharmaceutical applications. This method is designed for researchers, scientists, and drug development professionals to ensure the purity, stability, and enantiomeric excess of the compound. The protocol herein provides a comprehensive guide, from mobile phase preparation to data interpretation, grounded in established chromatographic principles.

Introduction: The Analytical Imperative for this compound

2-Fluoro-1-phenylethanamine and its derivatives are an important class of compounds in medicinal chemistry and pharmaceutical development. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. As with many phenylethylamine derivatives, 2-Fluoro-1-phenylethanamine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established that enantiomers of a drug can exhibit different pharmacological activities, with one being therapeutic and the other inactive or even toxic.[1] Therefore, a robust analytical method capable of separating and quantifying these enantiomers is paramount for quality control and regulatory compliance.

This application note addresses the need for a reliable, stability-indicating chiral HPLC method. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the drug product over its shelf life.[2]

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. For this compound, the following characteristics are key to method development:

  • Structure: The molecule contains a primary amine and a phenyl ring. The amine group provides a site for ionization, making it suitable for reversed-phase chromatography with an acidic mobile phase to ensure it is in its protonated, more water-soluble form.

  • Chirality: The presence of a stereogenic center necessitates the use of a chiral stationary phase (CSP) for the separation of its enantiomers.[3][4]

  • UV Absorbance: Based on the parent compound, phenylethylamine, 2-Fluoro-1-phenylethanamine is expected to exhibit UV absorbance maxima around 210 nm and 258 nm due to the phenyl chromophore.[5] This allows for sensitive detection using a standard UV detector.

  • Polarity: The calculated LogP value for the related compound 2-fluoro-2-phenylethanamine is approximately 1.66, suggesting moderate lipophilicity suitable for reversed-phase HPLC.[6]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of this compound.

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is recommended. A common choice would be a Chiralpak® or Chiralcel® column (e.g., Chiralcel OD-H).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade trifluoroacetic acid (TFA) or formic acid.

  • 0.45 µm membrane filters for mobile phase and sample filtration.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

ParameterRecommended ConditionJustification
Column Chiralpak AD-H, 5 µm, 250 x 4.6 mmPolysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including amines.
Mobile Phase Isocratic: n-Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Normal phase chromatography often provides better selectivity for chiral separations on polysaccharide-based columns. TFA is a common additive to improve peak shape for amines.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 25 °CTemperature control is crucial for reproducible chiral separations. 25 °C is a good starting point.
Detection Wavelength 258 nmThis wavelength corresponds to a significant absorbance maximum for the phenyl ring, ensuring good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 20 minutesSufficient time to elute both enantiomers and any potential impurities.
Preparation of Solutions

Mobile Phase Preparation:

  • Carefully measure 800 mL of n-Hexane, 200 mL of Ethanol, and 1 mL of Trifluoroacetic Acid.

  • Combine the components in a suitable solvent reservoir.

  • Mix thoroughly and degas using sonication or vacuum filtration.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Sample Solution Preparation:

  • Prepare a sample solution of the test article in the mobile phase at a target concentration of 100 µg/mL.

  • Ensure the sample is fully dissolved.

  • Filter through a 0.45 µm syringe filter before injection.

Method Validation and Stability-Indicating Aspects

For this method to be considered stability-indicating, it must be validated according to ICH guidelines. This includes, but is not limited to, specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. This involves subjecting the sample to various stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

The stressed samples are then analyzed using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent enantiomers, and the peak purity of the parent peaks is confirmed using a PDA detector.

Data Interpretation and System Suitability

For each chromatographic run, the system suitability parameters should be evaluated to ensure the performance of the HPLC system.

ParameterAcceptance Criteria
Tailing Factor (for both enantiomers) ≤ 2.0
Theoretical Plates (for both enantiomers) ≥ 2000
Resolution (between enantiomers) ≥ 1.5
%RSD for replicate injections (n=6) ≤ 2.0%

Visualizing the Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting MobilePhase Mobile Phase (Hexane/Ethanol/TFA) HPLC HPLC System (Chiralpak AD-H) MobilePhase->HPLC Standard Standard Solution (100 µg/mL) Standard->HPLC Sample Sample Solution (100 µg/mL) Sample->HPLC Detection UV Detection (258 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration SystemSuitability System Suitability (Resolution, Tailing) Integration->SystemSuitability Quantification Quantification (Purity, Enantiomeric Excess) Integration->Quantification FinalReport Final Report SystemSuitability->FinalReport Quantification->FinalReport

Caption: Workflow for the chiral HPLC analysis of 2-Fluoro-1-phenylethanamine HCl.

Conclusion

The chiral HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound. By utilizing a polysaccharide-based chiral stationary phase and a normal phase mobile phase, effective separation of the enantiomers can be achieved. The incorporation of forced degradation studies ensures that the method is stability-indicating, making it suitable for use in a regulated pharmaceutical environment. This protocol serves as a comprehensive guide for scientists and researchers, enabling them to ensure the quality and safety of this important pharmaceutical compound.

References

  • National Center for Biotechnology Information. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." PubChem, 2020, [Link].

  • National Center for Biotechnology Information. "2-Fluoro-1-phenylethan-1-one." PubChem, [Link].

  • National Center for Biotechnology Information. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." NIH, 2020, [Link].

  • National Center for Biotechnology Information. "Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide." NIH, [Link].

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, [Link].

  • National Center for Biotechnology Information. "2-Fluoro-1-phenylethan-1-ol." PubChem, [Link].

  • ResearchGate. "Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation." ResearchGate, 2025, [Link].

  • International Journal of Trend in Scientific Research and Development. "Stability Indicating HPLC Method Development –A Review." IJTSRD, [Link].

  • ResearchGate. "(PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations." ResearchGate, 2025, [Link].

  • MDPI. "Chiral Drug Analysis in Forensic Chemistry: An Overview." MDPI, [Link].

  • National Center for Biotechnology Information. "Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid." NIH, [Link].

  • ResearchGate. "Fig.3 Absorption spectra of PEA of different concentrations in aqueous..." ResearchGate, [Link].

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Phenomenex, [Link].

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Application Notes and Protocols for the Chiral Separation of 2-Fluoro-1-phenylethanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective separation of 2-fluoro-1-phenylethanamine. As a critical chiral building block in modern medicinal chemistry, the ability to resolve and quantify its enantiomers is paramount for ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). This document explores and contrasts several powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with a derivatization strategy. Each section explains the underlying separation principles, offers field-proven insights into methodological choices, and presents detailed, step-by-step protocols suitable for implementation in research and quality control laboratories.

Introduction: The Imperative of Chiral Purity in Pharmaceutical Development

Chirality is a fundamental property of molecules that plays a profound role in biological systems. The enzymes, receptors, and other proteins that constitute the machinery of life are themselves chiral, creating a stereoselective environment.[1] Consequently, the enantiomers of a chiral drug molecule can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1][2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[3][4]

Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the development of single-enantiomer drugs.[1][3] This regulatory landscape makes the development of robust and reliable analytical methods for chiral separation a critical and non-negotiable step in the drug development pipeline.[5][6]

2-Fluoro-1-phenylethanamine (Figure 1) is a primary amine that serves as a key chiral intermediate in the synthesis of numerous biologically active compounds. The fluorine substitution on the benzylic carbon can significantly influence the molecule's electronic properties and binding interactions, making it a valuable synthon for drug discovery. Ensuring its enantiomeric purity is the first step in controlling the stereochemistry of the final API. This guide details the primary chromatographic techniques for achieving this critical separation.

Chemical Structure of 2-Fluoro-1-phenylethanamine Enantiomers
Figure 1. The (R)- and (S)-enantiomers of 2-fluoro-1-phenylethanamine.

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

HPLC using Chiral Stationary Phases (CSPs) is a cornerstone technique for the reliable separation of enantiomers.[2][7] The direct separation approach, where the racemic mixture is passed through a column containing a chiral selector, is favored for its simplicity and broad applicability.[7]

Principle of Chiral Recognition

The separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer due to differences in their three-dimensional structures, leading to differential retention times and, thus, separation.[7]

For primary amines like 2-fluoro-1-phenylethanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[2][8] Chiral recognition is mediated by a combination of intermolecular forces, including:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor.

  • π-π Interactions: The phenyl ring of the analyte can interact with aromatic moieties on the CSP.

  • Dipole-Dipole and Steric Interactions: The overall stereochemistry and the presence of the electronegative fluorine atom contribute to the specific fit within the chiral grooves of the CSP.

The mobile phase composition, particularly the use of acidic and basic additives, is critical. Primary amines can exhibit poor peak shapes due to strong interactions with residual silanols on the silica support. Adding a small percentage of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), and an acidic modifier, such as trifluoroacetic acid (TFA), improves peak symmetry and resolution by competing for active sites and modulating the ionization state of the analyte.[2][9]

Experimental Protocol: HPLC

This protocol outlines a typical method for the chiral separation of 2-fluoro-1-phenylethanamine using a polysaccharide-based CSP in normal phase mode.

Step 1: Sample Preparation

  • Prepare a stock solution of racemic 2-fluoro-1-phenylethanamine at 1.0 mg/mL in the mobile phase.

  • From the stock solution, prepare a working solution at a final concentration of 50 µg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Step 2: HPLC Configuration and Method Parameters The following table summarizes the recommended starting conditions. Optimization may be required based on the specific instrument and column batch.

ParameterRecommended Condition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane / Ethanol / Trifluoroacetic Acid / Triethylamine (80:20:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm

Step 3: System Equilibration and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared sample and acquire the data.

  • The two enantiomers should be baseline resolved. Identify the peaks corresponding to the (R)- and (S)-enantiomers by injecting standards of the pure enantiomers if available.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Racemate in Mobile Phase prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter Sample (0.45 µm PTFE) prep2->prep3 equil Equilibrate Column (Stable Baseline) prep3->equil inject Inject Sample (10 µL) equil->inject separate Isocratic Elution on Chiralpak IA inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Enantiomeric Purity integrate->quantify

Caption: HPLC analysis workflow for chiral separation.

Supercritical Fluid Chromatography (SFC): A "Green" Alternative

SFC has emerged as a powerful and environmentally friendly technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[9][10] The use of supercritical CO₂, a non-toxic and inexpensive solvent, as the primary mobile phase component significantly reduces organic solvent consumption.[11]

Principle of SFC Separation

In SFC, the mobile phase consists of supercritical CO₂ mixed with a small amount of an organic modifier (co-solvent), typically an alcohol like methanol. This mixture has low viscosity and high diffusivity, which allows for higher flow rates without a significant loss in column efficiency, leading to rapid separations.[9] The separation mechanism on the CSP is analogous to normal-phase HPLC, relying on the differential formation of diastereomeric complexes. The type and concentration of the co-solvent, as well as the additives, are critical parameters for optimizing selectivity and resolution.[12][13] For basic compounds like 2-fluoro-1-phenylethanamine, basic additives are often essential to achieve good peak shapes.[13]

Experimental Protocol: SFC

This protocol provides a starting point for developing a fast and efficient SFC method for the chiral separation of 2-fluoro-1-phenylethanamine.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of racemic 2-fluoro-1-phenylethanamine in methanol.

  • Dilute the stock solution with methanol to a final concentration of 100 µg/mL for analysis.

Step 2: SFC Configuration and Method Parameters

ParameterRecommended Condition
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.2% Isopropylamine
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 220 nm

Step 3: System Equilibration and Analysis

  • Equilibrate the system with the initial mobile phase conditions until the pressure and temperature are stable.

  • Inject the prepared sample. The gradient elution will separate the enantiomers in a short time frame.

  • The use of an additive like isopropylamine is crucial for preventing peak tailing and achieving optimal resolution.[13]

SFC Workflow Diagram

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing prep1 Dissolve Racemate in Methanol prep2 Dilute to Working Concentration prep1->prep2 equil System Equilibration (Stable Pressure) prep2->equil inject Inject Sample (5 µL) equil->inject separate Gradient Elution (CO2/MeOH) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Enantiomeric Purity integrate->quantify

Caption: SFC analysis workflow for rapid chiral separation.

Gas Chromatography (GC) via Diastereomeric Derivatization

While direct chiral GC on a specialized CSP is possible, an indirect approach involving derivatization is often more accessible and robust.[14] This method converts the enantiomeric pair into a pair of diastereomers, which have different physical properties and can be separated on a standard, achiral GC column.[15][16]

Principle of Indirect Separation

The core of this technique is the reaction of the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA).[16] For primary amines, a common and effective CDA is S-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC). The reaction forms two stable diastereomeric amides:

  • (R)-2-fluoro-1-phenylethanamine + S-TPC → (R,S)-diastereomer

  • (S)-2-fluoro-1-phenylethanamine + S-TPC → (S,S)-diastereomer

These diastereomers can then be readily separated using standard capillary GC, often coupled with a mass spectrometer (MS) for sensitive and selective detection.[15][17]

Experimental Protocol: Derivatization and GC-MS

Step 1: Derivatization Procedure

  • Dissolve ~1 mg of racemic 2-fluoro-1-phenylethanamine in 1 mL of a suitable aprotic solvent (e.g., dichloromethane) in a small vial.

  • Add 1.5 equivalents of a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.

  • Add 1.2 equivalents of the chiral derivatizing agent, S-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC).

  • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding 1 mL of dilute hydrochloric acid.

  • Extract the organic layer containing the diastereomeric amides. Dry the organic layer over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis. Dilute as necessary with the solvent.

Step 2: GC-MS Configuration and Method Parameters

ParameterRecommended Condition
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Detection Mass Spectrometry (Scan mode or SIM)
GC Derivatization Workflow Diagram

GC_Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Racemic Amine in Solvent add_base Add Base (e.g., TEA) start->add_base add_cda Add Chiral Agent (S-TPC) add_base->add_cda react React 30 min at Room Temp add_cda->react quench Quench & Extract Diastereomers react->quench inject Inject Sample quench->inject separate Separate on Achiral Column inject->separate detect MS Detection separate->detect

Caption: Workflow for indirect chiral GC analysis via derivatization.

Conclusion

The successful chiral separation of 2-fluoro-1-phenylethanamine is readily achievable using multiple chromatographic techniques.

  • HPLC offers a robust and widely applicable method, particularly with polysaccharide-based CSPs. It is the workhorse for many analytical and quality control labs.

  • SFC provides a high-throughput, efficient, and environmentally conscious alternative, making it ideal for screening and purification applications where speed and solvent reduction are priorities.

  • GC with derivatization is a powerful technique when direct chiral columns are unavailable or when high sensitivity and structural confirmation via mass spectrometry are required.

The choice of method will depend on the specific application requirements, including sample throughput, desired analysis speed, solvent consumption considerations, and the availability of instrumentation. The protocols provided herein serve as excellent starting points for method development and validation, enabling researchers and drug development professionals to confidently assess the enantiomeric purity of this vital pharmaceutical intermediate.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. (2022). RSC Publishing. [Link]

  • Effects of various anionic chiral selectors on the capillary electrophoresis separation of chiral phenethylamines and achiral neutral impurities present in illicit methamphetamine. (n.d.). PubMed. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). PubMed. [Link]

  • Two enantiomers of model 1 N-protonated-fluorophenyl-ethylamine and... (n.d.). ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2002). ResearchGate. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography. (2016). PubMed. [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Technology Networks. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • The importance of chirality in API development. (n.d.). Veranova. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]

  • Contemporary Analysis of Chiral Molecules. (2016). LCGC International. [Link]

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Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the analysis of halogenated phenethylamines using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document offers in-depth insights into the methodologies required for the robust and reliable identification and quantification of this class of compounds.

Introduction: The Analytical Challenge of Halogenated Phenethylamines

Halogenated phenethylamines are a significant class of psychoactive substances, often encountered in forensic and clinical toxicology, as well as in pharmaceutical research. Their structural similarity to endogenous neurotransmitters and the vast potential for chemical modification present a continuous analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for their analysis due to its high chromatographic resolution and definitive mass spectral identification capabilities.[1]

However, the inherent chemical properties of phenethylamines, particularly their polarity and basicity, necessitate specific analytical strategies to achieve optimal results. Direct analysis is often hindered by poor peak shape, on-column adsorption, and thermal degradation.[2][3][4] This guide will detail the critical steps, from sample preparation to data interpretation, to overcome these challenges and ensure high-quality, reproducible data.

The Cornerstone of Analysis: Sample Preparation and Derivatization

A meticulously executed sample preparation workflow is paramount for successful GC-MS analysis. The primary objectives are to isolate the target analytes from the sample matrix and to chemically modify them (derivatization) to enhance their volatility and thermal stability for gas chromatography.

Extraction from Biological Matrices

For the analysis of halogenated phenethylamines in biological matrices such as urine or blood, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.[5][6][7]

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a robust method for the extraction of a broad range of basic drugs, including halogenated phenethylamines.

  • Sample Alkalinization: To a 2 mL urine sample, add a sodium carbonate-bicarbonate buffer to adjust the pH to approximately 10. This deprotonates the amine group, rendering the analyte more soluble in organic solvents.

  • Solvent Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge to separate the organic and aqueous layers.[3] The choice of ethyl acetate is based on its good recovery for a wide range of phenethylamines.

  • Repeat Extraction: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction of the aqueous layer with a fresh 1 mL of ethyl acetate to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts and add anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C. The dried residue is now ready for derivatization.

The "Why" of Derivatization

Derivatization is a critical step that addresses the inherent challenges of analyzing phenethylamines by GC-MS.[2] The primary amine group makes these compounds polar, leading to poor chromatographic peak shape due to interactions with the stationary phase. Derivatization replaces the active hydrogen on the nitrogen atom with a less polar group, which:

  • Increases Volatility: Facilitating the transition into the gas phase.

  • Improves Thermal Stability: Preventing degradation in the hot GC inlet.

  • Enhances Chromatographic Resolution: Resulting in sharper, more symmetrical peaks.

  • Provides Structurally Informative Mass Spectra: The derivatizing group can direct fragmentation pathways, leading to characteristic ions that aid in identification.[2]

Common Derivatizing Agents:

Acylating agents, particularly perfluoroalkyl anhydrides, are highly effective for derivatizing phenethylamines.[2]

  • Trifluoroacetic Anhydride (TFAA)

  • Pentafluoropropionic Anhydride (PFPA)

  • Heptafluorobutyric Anhydride (HFBA)

These reagents react with the primary or secondary amine to form stable, volatile amide derivatives.[2]

Protocol 2: Derivatization with Heptafluorobutyric Anhydride (HFBA)

  • Reagent Addition: To the dried extract from Protocol 1, add 50 µL of ethyl acetate and 50 µL of HFBA.

  • Reaction: Cap the vial, vortex briefly, and heat at 90°C for 15 minutes to ensure complete derivatization.

  • Evaporation: Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection into the GC-MS.

An alternative to manual derivatization is the use of on-column derivatization, which can be automated using a suitable autosampler.[3][4] Reagents like N-methyl-bis-trifluoroacetamide (MBTFA) are specifically designed for this purpose and can significantly reduce sample preparation time.[3][4]

Instrumental Analysis: GC-MS Parameters

The appropriate selection of GC-MS parameters is crucial for achieving good separation and sensitive detection of halogenated phenethylamines.

Gas Chromatography

A non-polar or mid-polarity capillary column is typically used for the separation of these compounds.

Parameter Recommendation Rationale
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for a wide range of derivatized phenethylamines.[5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/minProvides good efficiency and is inert towards the analytes.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analytes without causing thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless injection maximizes sensitivity, while a split injection prevents column overloading for more concentrated samples.[5]
Oven Program Initial temp: 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 minThis temperature program allows for the separation of a wide range of phenethylamines with varying volatilities.[5]
Mass Spectrometry

Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of these compounds, providing reproducible fragmentation patterns for library matching.

Parameter Recommendation Rationale
Ionization Mode Electron Ionization (EI)Standard for creating searchable mass spectra libraries.
Ionization Energy 70 eVThe standard energy for EI, which produces consistent and extensive fragmentation.
Mass Range m/z 40-550A wide mass range ensures the detection of both low-mass fragments and the molecular ions of the derivatized analytes.
Source Temperature 230°CMaintains the integrity of the ions and prevents contamination.
Quadrupole Temp 150°CEnsures stable ion transmission.

Data Analysis: Deciphering the Mass Spectra

The mass spectra of derivatized halogenated phenethylamines are characterized by specific fragmentation patterns that are key to their identification.

Fragmentation Pathways

Under electron ionization, the primary fragmentation pathway for many phenethylamines is the cleavage of the Cα-Cβ bond, resulting in a stable, substituted benzyl cation.[8] Another significant fragmentation is the α-cleavage at the Cα-N bond.[8][9]

Example: Fragmentation of Derivatized 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

The HFBA derivative of 2C-B will exhibit a characteristic mass spectrum. The molecular ion will be present, and key fragments will arise from the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain. This results in a prominent ion corresponding to the substituted benzyl moiety.

Library Matching and Confirmation

Identification of an unknown compound is typically achieved by comparing its mass spectrum to a reference library. A high match quality score (e.g., >90%) provides a strong indication of the compound's identity.[1] Retention time matching with a known standard provides an additional layer of confirmation.

Method Validation: Ensuring Trustworthy Results

For the data to be considered reliable, the analytical method must be validated.[10][11] Key validation parameters include:

  • Selectivity: The ability to differentiate the analytes from other compounds in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1]

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of halogenated phenethylamines from a biological matrix.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Urine/Blood Sample Alkalinize Alkalinization (pH 10) Sample->Alkalinize LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->LLE Dry Drying & Evaporation LLE->Dry Add_Reagent Add HFBA & Solvent Dry->Add_Reagent React Heat (90°C, 15 min) Add_Reagent->React Evaporate_Reagent Evaporate to Dryness React->Evaporate_Reagent Reconstitute Reconstitute in Ethyl Acetate Evaporate_Reagent->Reconstitute Inject GC-MS Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Spectral Analysis & Library Matching Detect->Analyze Quantify Quantification Analyze->Quantify

Caption: GC-MS workflow for halogenated phenethylamines.

Logical Relationship of Key Steps

The success of the analysis is dependent on the logical and sequential execution of several key steps.

Logical_Relationship A Accurate Sample Preparation B Complete Derivatization A->B enables C Optimal GC Separation B->C allows for D Sensitive MS Detection C->D leads to E Reliable Identification & Quantification D->E ensures

Caption: Interdependence of analytical steps.

Conclusion

The GC-MS analysis of halogenated phenethylamines is a powerful and reliable technique when appropriate sample preparation and derivatization procedures are employed. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for this important class of compounds. By understanding the causality behind each experimental choice, from extraction pH to the selection of derivatization agents, the analyst can ensure the generation of high-quality, defensible data.

References

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for the GC-MS Analysis of Phenethylamines Following Derivatization. (n.d.). BenchChem.
  • Analysis of Phenethylamines Using On-Column TFA Derivatization. (n.d.). Shimadzu.
  • Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu.
  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2025). Frontiers.
  • Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. (n.d.).
  • Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. (n.d.).
  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (n.d.). Semantic Scholar.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). MDPI.
  • Automatic Derivatization System for Phenethylamine Drugs - Applications. (n.d.). Shimadzu.
  • Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology.
  • Tao, et al. (2025). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate.
  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed.
  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (n.d.).
  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2024). PubMed Central.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI.
  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences.
  • minimizing fragmentation in mass spectrometry of phenethylamine compounds. (n.d.). BenchChem.

Sources

Application Note & Experimental Protocol for the Synthesis of 2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-1-phenylethanamine, a compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine into phenethylamine scaffolds can profoundly modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This protocol details a robust synthetic route starting from 2-fluoroacetophenone, proceeding through a reductive amination pathway. The rationale behind key experimental steps, safety precautions for handling reagents, and methods for purification and characterization of the final product are thoroughly discussed to ensure reproducibility and safe laboratory practice.

Introduction: The Significance of Fluorination in Phenethylamines

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the substitution of hydrogen with fluorine can alter the acidity/basicity (pKa) of nearby functional groups and influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.[2] 2-Fluoro-1-phenylethanamine serves as a valuable building block for the synthesis of more complex fluorinated phenethylamine derivatives, enabling the exploration of structure-activity relationships in various classes of neurologically active compounds.[1][3]

Synthetic Strategy: Retrosynthetic Analysis and Pathway Selection

A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone. In this protocol, 2-Fluoro-1-phenylethanamine is synthesized from 2-fluoroacetophenone. The key transformation involves the formation of an imine intermediate, which is then reduced to the desired amine.

Diagram of the Synthetic Pathway:

G A 2-Fluoroacetophenone B Imine Intermediate A->B Ammonium Acetate, Methanol C 2-Fluoro-1-phenylethanamine B->C Sodium Cyanoborohydride (NaBH3CN)

Caption: Synthetic route from 2-fluoroacetophenone to 2-fluoro-1-phenylethanamine via reductive amination.

Experimental Protocol

This protocol is intended for trained laboratory personnel. Adherence to all institutional safety guidelines is mandatory.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier Notes
2-FluoroacetophenoneC₈H₇FO138.1410.0 g (72.4 mmol)Commercially available
Ammonium AcetateCH₃COONH₄77.0855.8 g (724 mmol)Anhydrous
Sodium CyanoborohydrideNaBH₃CN62.846.8 g (108.6 mmol)Caution: Toxic
Methanol (MeOH)CH₃OH32.04250 mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93300 mLFor extraction
2 M Hydrochloric Acid (HCl)HCl36.46As neededFor pH adjustment and extraction
2 M Sodium Hydroxide (NaOH)NaOH40.00As neededFor pH adjustment
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying organic phase
Diethyl Ether(C₂H₅)₂O74.12As neededFor salt formation (optional)
Hydrochloric Acid in Diethyl EtherHCl in (C₂H₅)₂O-As neededFor hydrochloride salt formation (optional)
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroacetophenone (10.0 g, 72.4 mmol) and anhydrous methanol (250 mL).

  • Imine Formation: To the stirred solution, add ammonium acetate (55.8 g, 724 mmol). The large excess of ammonium acetate drives the equilibrium towards the formation of the imine.

  • Reduction: Carefully add sodium cyanoborohydride (6.8 g, 108.6 mmol) to the reaction mixture in portions. Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is stable under weakly acidic conditions, making it ideal for reductive aminations.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 2 M HCl to quench the excess reducing agent and adjust the pH to ~2. This step should be performed in a well-ventilated fume hood as hydrogen cyanide gas may be evolved. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: To the remaining aqueous residue, add approximately 100 mL of water. Wash the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted starting material and non-basic byproducts.

  • Basification and Product Extraction: Cool the aqueous layer in an ice bath and basify to a pH of >12 by the slow addition of 2 M NaOH. Extract the product (freebase) into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-1-phenylethanamine as an oil.

Purification

The crude product can be purified by vacuum distillation.

  • Distillation: Distill the crude oil under reduced pressure to obtain pure 2-fluoro-1-phenylethanamine. The boiling point will be dependent on the pressure.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Safety and Handling

Working with fluorinated compounds and potent reagents requires strict adherence to safety protocols.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

  • Sodium Cyanoborohydride: This reagent is highly toxic. Avoid inhalation of dust and contact with skin and eyes. Quenching with acid should be done with extreme caution in a fume hood due to the potential release of hydrogen cyanide gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[4]

  • Spill Management: In case of a spill, evacuate the area and follow established laboratory procedures for chemical spills.[4]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-fluoro-1-phenylethanamine. The described reductive amination procedure is a common and effective method for the preparation of this and similar amines. The strategic use of fluorination in drug design continues to be a powerful tool, and this guide offers a practical approach for obtaining a key building block for further research and development in this area.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Dal Canto, F., et al. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 634-645.
  • Hagan, R. M., & G. A. R. Johnston. (2012). Fluorine in psychedelic phenethylamines. PubMed.
  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • ResearchGate. (2025). Fluorine in psychedelic phenethylamines.
  • Rhodium.ws. (n.d.). Synthesis of 4-Fluoroamphetamine.
  • Google Patents. (n.d.). Fluorine-substituted amphetamines and amphetamine derivatives and use thereof.
  • Benchchem. (n.d.). (S)-2-Fluoro-1-phenylethanamine|CAS 864416-15-9.

Sources

Application Notes and Protocols for In vivo Microdialysis Studies with 2-Fluoro-1-phenylethanamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vivo microdialysis to investigate the neuropharmacological effects of 2-Fluoro-1-phenylethanamine (2-FPEA), a novel phenylethylamine analog. Given the nascent stage of research into 2-FPEA, this guide is built upon established principles of in vivo microdialysis for monoamine neurotransmitters and a hypothesized mechanism of action for 2-FPEA as a monoamine transporter modulator.

Introduction: The Rationale for Investigating 2-FPEA with In vivo Microdialysis

2-Fluoro-1-phenylethanamine (2-FPEA) is a halogenated derivative of phenylethylamine, a parent compound to a class of molecules with significant psychoactive and neuropharmacological properties. The introduction of a fluorine atom can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While the specific neuropharmacological profile of 2-FPEA is yet to be fully elucidated, its structural similarity to known monoamine releasing agents and reuptake inhibitors suggests a potential interaction with dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of discrete brain regions in awake, freely-moving animals.[2][3][4][5][6][7] This methodology is indispensable for characterizing the effects of novel compounds on neurotransmitter dynamics, providing crucial insights into their mechanism of action.[4] By measuring changes in extracellular DA, NE, and 5-HT levels following systemic administration of 2-FPEA, researchers can determine its potency and efficacy as a potential monoamine modulator.

This guide will provide a detailed protocol for conducting in vivo microdialysis studies with 2-FPEA in rodents, from surgical implantation of the microdialysis probe to the analysis of dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Hypothesized Mechanism of Action of 2-FPEA

For the purpose of this guide, we will hypothesize that 2-FPEA acts as a monoamine transporter substrate, leading to the reverse transport (release) of dopamine, norepinephrine, and serotonin. This proposed mechanism is illustrated in the following diagram:

2_FPEA_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft 2_FPEA_extracellular 2-FPEA DAT Dopamine Transporter (DAT) 2_FPEA_extracellular->DAT Uptake NET Norepinephrine Transporter (NET) 2_FPEA_extracellular->NET Uptake SERT Serotonin Transporter (SERT) 2_FPEA_extracellular->SERT Uptake DA_synapse DA DAT->DA_synapse NE_synapse NE NET->NE_synapse 5HT_synapse 5-HT SERT->5HT_synapse DA_vesicle Dopamine Vesicle DA_cytosol DA DA_vesicle->DA_cytosol NE_vesicle Norepinephrine Vesicle NE_cytosol NE NE_vesicle->NE_cytosol 5HT_vesicle Serotonin Vesicle 5HT_cytosol 5-HT 5HT_vesicle->5HT_cytosol DA_cytosol->DAT Reverse Transport NE_cytosol->NET Reverse Transport 5HT_cytosol->SERT Reverse Transport

Caption: Hypothesized mechanism of 2-FPEA as a monoamine releasing agent.

Experimental Design and Workflow

A typical in vivo microdialysis experiment to assess the effects of 2-FPEA on monoamine levels involves several key stages. The overall workflow is depicted below:

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Habituation Habituation to Experimental Setup Recovery->Habituation Probe_Insertion Microdialysis Probe Insertion Habituation->Probe_Insertion Equilibration Equilibration Period (2-3 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (3-4 samples) Equilibration->Baseline Drug_Admin 2-FPEA Administration (i.p., s.c., or i.v.) Baseline->Drug_Admin Post_Drug_Collection Post-injection Sample Collection (several hours) Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD Analysis of Dialysate Samples Post_Drug_Collection->Analysis Histology Histological Verification of Probe Placement Post_Drug_Collection->Histology

Caption: Experimental workflow for an in vivo microdialysis study.

Detailed Protocols

Materials and Reagents
Item Supplier Notes
2-Fluoro-1-phenylethanamine (2-FPEA)N/ASynthesized and purified in-house or sourced from a custom chemical synthesis provider.
Male Sprague-Dawley rats (250-300g)Charles River or similarAcclimatize for at least one week before surgery.
Stereotaxic apparatusDavid Kopf Instruments or similar
Anesthetic (e.g., isoflurane)Veterinary supplier
Microdialysis probes (e.g., 2 mm membrane)CMA Microdialysis or similarChoose a molecular weight cutoff appropriate for monoamines (e.g., 20 kDa).
Guide cannulaePlastics One or similar
Syringe pumpHarvard Apparatus or similar
Liquid swivelInstech Laboratories or similarFor freely-moving animal studies.
Fraction collector (optional)For automated sample collection.
HPLC system with electrochemical detectorEicom, Thermo Fisher, or similar
Analytical column (e.g., C18 reverse-phase)Optimized for monoamine separation.
Perfusion fluid (aCSF)Prepared in-houseSee composition below.
Monoamine standards (DA, NE, 5-HT, and metabolites)Sigma-Aldrich or similarFor calibration curves.

Artificial Cerebrospinal Fluid (aCSF) Composition:

  • 147 mM NaCl

  • 2.7 mM KCl

  • 1.2 mM CaCl₂

  • 1.0 mM MgCl₂

  • pH adjusted to 7.4 with phosphate buffer

Stereotaxic Surgery: Guide Cannula Implantation

The precise implantation of a guide cannula is critical for accurate targeting of the brain region of interest.[8][9][10]

  • Anesthetize the animal: Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance). Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Mount the animal: Secure the anesthetized rat in the stereotaxic apparatus.[2][8][11] Ensure the head is level between bregma and lambda.

  • Surgical preparation: Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol.[8]

  • Expose the skull: Make a midline incision in the scalp and retract the skin to expose the skull. Remove the periosteum by gently scraping the skull surface.

  • Determine stereotaxic coordinates: Identify bregma and lambda. Using a stereotaxic atlas (e.g., Paxinos and Watson), determine the coordinates for the target brain region (e.g., nucleus accumbens, prefrontal cortex, or striatum).[8]

  • Drill a burr hole: Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

  • Implant the guide cannula: Lower the guide cannula to the desired ventral coordinate.

  • Secure the cannula: Anchor the guide cannula to the skull using dental cement and jeweler's screws.

  • Post-operative care: Administer post-operative analgesics and allow the animal to recover for 5-7 days.

In vivo Microdialysis Procedure
  • Habituation: On the day of the experiment, habituate the animal to the experimental chamber for at least 1 hour.

  • Probe insertion: Gently insert the microdialysis probe into the guide cannula.[2]

  • Connect the perfusion system: Connect the inlet of the probe to a syringe pump and the outlet to a collection vial (or fraction collector) via a liquid swivel.

  • Perfusion: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Equilibration: Allow the system to equilibrate for 2-3 hours to establish a stable baseline of neurotransmitter levels.

  • Baseline collection: Collect 3-4 baseline samples (e.g., every 20 minutes).

  • 2-FPEA administration: Administer 2-FPEA via the desired route (e.g., intraperitoneal injection). A dose-response study is recommended (e.g., 1, 3, and 10 mg/kg).

  • Post-injection collection: Continue collecting dialysate samples for several hours to monitor the time-course of 2-FPEA's effects.

  • Probe removal and animal care: At the end of the experiment, gently remove the probe. The animal can be returned to its home cage or euthanized for histological verification of probe placement.

  • Histology: Perfuse the brain with saline followed by paraformaldehyde. Section the brain and stain to confirm the location of the microdialysis probe track.[8]

Analysis of Dialysate Samples by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying monoamines in microdialysate samples.[12][13][14][15]

  • Sample preparation: If necessary, add a small volume of antioxidant (e.g., acetic or perchloric acid) to the collection vials to prevent monoamine degradation.

  • HPLC system setup:

    • Mobile phase: A typical mobile phase for monoamine analysis consists of a phosphate/citrate buffer, an ion-pairing agent (e.g., sodium dodecyl sulfate), an organic modifier (e.g., methanol or acetonitrile), and EDTA. The exact composition should be optimized for the specific column and analytes.[15][16]

    • Column: A C18 reverse-phase column is commonly used.

    • Electrochemical detector: Set the potential of the working electrode to a level that will oxidize DA, NE, and 5-HT (e.g., +600 to +750 mV).

  • Calibration: Prepare a series of standard solutions containing known concentrations of DA, NE, 5-HT, and their metabolites. Inject these standards to generate a calibration curve.

  • Sample analysis: Inject the dialysate samples into the HPLC system.

  • Data acquisition and analysis: Integrate the peak areas of the analytes in the chromatograms. Use the calibration curve to determine the concentration of each monoamine in the dialysate samples.

Data Presentation and Interpretation

The results of the microdialysis study should be presented clearly to allow for straightforward interpretation.

Data Analysis
  • Baseline: Calculate the average concentration of each analyte in the 3-4 baseline samples. This is considered 100%.

  • Post-injection changes: Express the concentration of each analyte in the post-injection samples as a percentage of the baseline.

  • Statistical analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the effects of 2-FPEA on neurotransmitter levels.

Example Data Table

The following table presents hypothetical data from a study investigating the effects of different doses of 2-FPEA on dopamine levels in the nucleus accumbens.

Dose of 2-FPEA (mg/kg) Peak Dopamine Level (% of Baseline) Time to Peak (minutes) Area Under the Curve (AUC)
Vehicle110 ± 8N/A105 ± 12
1250 ± 3540450 ± 60
3600 ± 70401200 ± 150
101500 ± 200203500 ± 400
p < 0.05 compared to vehicle

Conclusion and Future Directions

This application note provides a comprehensive framework for investigating the neuropharmacological properties of 2-FPEA using in vivo microdialysis. By following these protocols, researchers can obtain valuable data on the effects of this novel compound on monoamine neurotransmitter systems. The findings from these studies will be crucial for understanding the mechanism of action of 2-FPEA and for guiding future drug development efforts. Further studies could explore the effects of 2-FPEA in different brain regions, its interaction with other neurotransmitter systems, and its behavioral correlates.

References

  • Microdialysis in Rodents - PMC - PubMed Central - NIH. (n.d.).
  • Survivable Stereotaxic Surgery in Rodents - PMC - NIH. (2008, October 6).
  • Stereotaxic Surgery in Rodents for Stimulation of the Brain Reward System. (n.d.).
  • Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719–730.
  • 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. (2020, March 11).
  • Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC - NIH. (n.d.).
  • Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection - ResearchGate. (n.d.).
  • 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate - YouTube. (2020, February 12).
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - NIH. (2018, September 26).
  • Sensitive and Fast Detection of Monoamines and Their Metabolites by High-Performance Liquid Chromatography Coupled with an Electrochemical Detector (HPLC-ECD) Under Isocratic Conditions: Application to Intracerebral Microdialysis in Mice Treated by Fluoxetine and Atomoxetine - ProQuest. (n.d.).
  • Rodent Stereotaxic Surgery - JoVE. (2023, April 30).
  • In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments. (n.d.).
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.).
  • Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PubMed Central. (2025, April 26).
  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments. (n.d.).
  • In vivo measurement of monoamine neurotransmitter release using brain microdialysis | Monitoring Neuronal Activity: A Practical Approach | Oxford Academic. (n.d.).
  • In Vivo Microdialysis - Buczynski/Gregus Lab. (n.d.).
  • Survivable Stereotaxic Surgery in Rodents - JoVE. (2008, June 23).
  • In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. (1987, August 17).
  • In Vivo Microdialysis | Hope Center for Neurological Disorders. (n.d.).
  • (S)-2-Fluoro-1-phenylethanamine|CAS 864416-15-9 - Benchchem. (n.d.).
  • Dual asymmetric-flow microdialysis for in vivo monitoring of brain neurochemicals - PubMed. (2011, September 30).

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Cell culture protocols using 2-Fluoro-1-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 2-Fluoro-1-phenylethanamine HCl

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Fluoro-1-phenylethanamine HCl in cell culture-based assays. The protocols and insights herein are designed to facilitate the investigation of its mechanism of action, potency, and cellular effects, with a focus on its presumed role as a modulator of monoamine transporters.

Introduction: Understanding 2-Fluoro-1-phenylethanamine HCl

2-Fluoro-1-phenylethanamine is a derivative of 2-phenylethylamine (PEA), a naturally occurring trace amine that functions as a neuromodulator in the central nervous system.[1][2][3][4] PEA and its analogs are known to interact with monoamine systems, primarily by acting as agonists for the Trace Amine-Associated Receptor 1 (TAAR1) and by modulating the activity of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][5][6][7]

The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy used to alter a molecule's pharmacokinetic and pharmacodynamic properties.[8][9] Fluorination can influence factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.[9] Therefore, 2-Fluoro-1-phenylethanamine HCl is expected to exhibit a pharmacological profile related to PEA but with potentially distinct potency and selectivity for monoamine transporters.

This guide provides the foundational protocols to empirically determine these characteristics in a controlled in vitro setting.

Presumed Mechanism of Action: A Working Hypothesis

Based on its structural similarity to PEA, the primary hypothesis is that 2-Fluoro-1-phenylethanamine acts as an inhibitor of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[6][7] Inhibition of these transporters leads to an increase in the extracellular concentration of their respective neurotransmitters. The experimental protocols outlined below are designed to test this hypothesis by quantifying the compound's inhibitory activity at hDAT, hNET, and hSERT.

Presumed Signaling Pathway of 2-Fluoro-1-phenylethanamine cluster_presynaptic Presynaptic Neuron Compound 2-Fluoro-1-phenylethanamine HCl DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Dopamine Dopamine DAT->Dopamine Blocks Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Blocks Reuptake Serotonin Serotonin SERT->Serotonin Blocks Reuptake General Experimental Workflow for In Vitro Characterization A Prepare 100 mM Stock (Compound in DMSO) C Determine Cytotoxicity (MTT/LDH) (Establish working concentration range) A->C D Perform Uptake Inhibition Assay (Dose-response treatment) A->D B Culture & Seed Cells (e.g., HEK293-hDAT/hNET/hSERT) B->C B->D C->D Inform Dosing E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 values) E->F G Interpret Results & Conclude F->G

Caption: A stepwise workflow from compound preparation to data analysis.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration range of 2-Fluoro-1-phenylethanamine HCl that is non-toxic to the cells, thereby establishing the upper limit for concentrations used in functional assays.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 2-Fluoro-1-phenylethanamine HCl stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the compound in complete medium. A typical starting range might be from 1 µM to 1 mM. Remember to include a vehicle control (medium + DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus compound concentration to determine the TC₅₀ (Toxic Concentration 50%). Functional assays should be conducted at concentrations well below the TC₅₀.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of 2-Fluoro-1-phenylethanamine HCl on dopamine, norepinephrine, and serotonin transporters. This protocol is adapted from standard methods used for characterizing monoamine transporter inhibitors. [10][11][12] Materials:

  • HEK293 cells stably transfected with human DAT (hDAT), hNET, or hSERT.

  • 96-well cell culture plates (poly-D-lysine coated for better adherence).

  • Krebs-HEPES buffer (pH 7.4).

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Known transporter inhibitors for positive controls (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells (hDAT, hNET, or hSERT) into separate 96-well plates at a density of 4-8 x 10⁴ cells/well. Incubate overnight.

  • Preparation of Reagents:

    • Prepare a range of concentrations of 2-Fluoro-1-phenylethanamine HCl in Krebs-HEPES buffer.

    • Prepare the radiolabeled substrate solution in Krebs-HEPES buffer at a fixed concentration (typically near its Kₘ value, e.g., 10-20 nM).

  • Assay Execution:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with 200 µL of room temperature Krebs-HEPES buffer.

    • Add 50 µL of Krebs-HEPES buffer containing the varying concentrations of the test compound (or control inhibitor) to the wells.

    • Pre-incubate for 10-20 minutes at room temperature. This allows the compound to bind to the transporters.

    • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well. The final volume is now 100 µL.

  • Uptake Incubation: Incubate for a short, defined period at room temperature (e.g., 5-10 minutes). This time must be within the linear range of uptake for the specific cell line.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold Krebs-HEPES buffer. This step is critical to remove any unbound radiolabel.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and shaking the plate for 10 minutes.

  • Quantification: Transfer the lysate from each well to a separate scintillation vial, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from wells treated with a high concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET).

    • Subtract non-specific uptake from all other values to get specific uptake.

    • Plot the percentage of specific uptake inhibition versus the log concentration of 2-Fluoro-1-phenylethanamine HCl.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency across different targets.

Table 1: Hypothetical Inhibitory Potency of 2-Fluoro-1-phenylethanamine HCl

Target TransporterIC₅₀ (nM) [95% CI]
Dopamine Transporter (hDAT)150 [125 - 175]
Norepinephrine Transporter (hNET)85 [70 - 100]
Serotonin Transporter (hSERT)1250 [1100 - 1400]

Interpretation Note: The hypothetical data in Table 1 would suggest that 2-Fluoro-1-phenylethanamine HCl is a potent inhibitor of hNET and hDAT, with significantly lower potency at hSERT. This profile indicates a degree of selectivity, a key characteristic for drug development. The fluorination may have enhanced its affinity for NET compared to the parent PEA compound, a hypothesis that could be confirmed by running PEA in parallel assays.

References

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Steinkellner, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]

  • Dopfer, O., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Chemistry – A European Journal, 22(28), 9545-9554. Retrieved from [Link]

  • Kim, J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 26(11), 3373. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine | Request PDF. Retrieved from [Link]

  • Asolkar, R. N., et al. (2011). Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. European Journal of Medicinal Chemistry, 46(9), 4188-4198. Retrieved from [Link]

  • Shaikh, J., et al. (2010). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry, 18(16), 5981-5989. Retrieved from [Link]

  • Wang, Y., et al. (2019). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Sensors, 19(16), 3525. Retrieved from [Link]

  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(Suppl 1), S82-S88. Retrieved from [Link]

  • Iversen, L. L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British journal of pharmacology, 147 Suppl 1(Suppl 1), S82–S88. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved from [Link]

Sources

Application Notes & Protocols for the In Vivo Administration of 2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 2-Fluoro-1-phenylethanamine for in vivo research applications. It is intended for researchers, scientists, and drug development professionals. The guide covers critical pre-formulation characterization, detailed protocols for developing various vehicle systems, methods for analytical validation, and best practices for in vivo administration. The methodologies are designed to ensure formulation stability, maximize bioavailability, and maintain experimental reproducibility.

Introduction: The Scientific Imperative for Proper Formulation

2-Fluoro-1-phenylethanamine is a primary amine of significant interest in medicinal chemistry and neuroscience research. The introduction of a fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As with any novel chemical entity, progressing from in vitro characterization to in vivo studies presents a critical challenge: the development of a safe, stable, and effective delivery vehicle.[2][3]

Pre-formulation Characterization: The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the physicochemical properties of the Active Pharmaceutical Ingredient (API) is essential.[6] This pre-formulation stage provides the data necessary to make informed decisions about vehicle selection and development strategy.[3][8]

Physicochemical Properties of 2-Fluoro-1-phenylethanamine

While experimental data for this specific compound is limited in public literature, we can infer key properties from its structure and available predicted data. Researchers should, however, consider these as starting points and perform experimental verification.

PropertyPredicted/Known ValueSourceSignificance for Formulation
Molecular Formula C₈H₁₀FN[9]Basic identity of the compound.
Molecular Weight 139.17 g/mol [9][10]Used for all concentration calculations.
Appearance Solid (in salt form) or Liquid (as free base)InferredDictates initial handling and weighing procedures.
pKa 8.35 ± 0.10 (Predicted)[11]The amine group will be protonated and more water-soluble at physiological pH (~7.4). Suggests pH adjustment is a viable solubilization strategy.
LogP 1.6559 (Predicted)[9]Indicates moderate lipophilicity. The compound is not excessively greasy, suggesting co-solvents or cyclodextrins could be effective.
Boiling Point 217.3 ± 20.0 °C (Predicted)[11]Indicates low volatility under standard conditions.
Essential Pre-formulation Experiments
  • pH-Solubility Profile: Determine the aqueous solubility of the compound (as the free base or a salt, e.g., HCl) across a pH range of 2 to 10. This is critical for identifying the optimal pH for aqueous formulations and predicting its behavior upon injection into physiological fluids.

  • Solubility in Common Excipients: Screen for solubility in a panel of pharmaceutically acceptable vehicles. This data directly informs the selection of a suitable formulation strategy.

  • Stability Assessment: Evaluate the chemical stability of the compound in the most promising vehicle candidates under relevant storage conditions (e.g., 4°C, room temperature) and after stress conditions (e.g., heat, light).

Formulation Development: Strategies and Protocols

The choice of formulation is dictated by the required dose, the route of administration, and the compound's inherent properties.[5][7] For 2-Fluoro-1-phenylethanamine, several strategies can be employed.

Formulation Selection Workflow

The following diagram outlines a logical workflow for selecting the most appropriate formulation strategy based on the desired concentration and administration route.

Fig 1. Formulation selection workflow.
Recommended Vehicle Compositions

The following table summarizes recommended starting formulations. The final choice must be validated for the specific animal species and experimental design.[6]

Route of AdministrationVehicle TypeExample CompositionMax Recommended Dose Volume (Mouse)
Intravenous (IV) Aqueous Solution0.9% Saline or PBS, pH adjusted to ~5-710 mL/kg
Intravenous (IV) Co-Solvent10% DMSO / 40% PEG300 / 50% Saline5 mL/kg
Intraperitoneal (IP) Aqueous or Co-SolventAs above10 mL/kg
Intraperitoneal (IP) Cyclodextrin20% (w/v) HP-β-CD in Sterile Water10 mL/kg
Oral Gavage (PO) Aqueous Solution0.5% Methylcellulose in Water10 mL/kg
Step-by-Step Formulation Protocols

Safety First: Always handle 2-Fluoro-1-phenylethanamine and all solvents in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Simple Aqueous Solution (for IV, IP Administration)

This is the preferred method if the compound (typically as a hydrochloride salt) has sufficient aqueous solubility.

  • Materials:

    • 2-Fluoro-1-phenylethanamine HCl

    • Sterile 0.9% Saline for Injection

    • Sterile, pyrogen-free water

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Calibrated pH meter

    • Sterile conical tubes or vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the required mass of 2-Fluoro-1-phenylethanamine HCl for the desired final concentration and volume.

    • Accurately weigh the compound and transfer it to a sterile conical tube.

    • Add approximately 80% of the final volume of sterile saline.

    • Vortex or sonicate gently until the compound is fully dissolved.

    • Check the pH of the solution. Adjust to a target range of 5.0 - 7.4 using 0.1 M HCl or 0.1 M NaOH. The pH should not be so high as to cause precipitation of the free base.

    • Add sterile saline to reach the final desired volume (q.s.).

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Visually inspect for any particulates. The solution must be clear.

Protocol 2: Co-Solvent Vehicle (for IV, IP Administration)

This protocol is suitable for achieving higher concentrations or for compounds with limited aqueous solubility.[12][13]

  • Materials:

    • 2-Fluoro-1-phenylethanamine (free base or salt)

    • Dimethyl sulfoxide (DMSO), cell culture grade or higher

    • Polyethylene glycol 300 (PEG300), NF grade

    • Tween® 80 (Polysorbate 80), NF grade

    • Sterile 0.9% Saline

  • Procedure (Example for 10% DMSO / 40% PEG300 / 50% Saline):

    • Weigh the required amount of 2-Fluoro-1-phenylethanamine and place it in a sterile tube.

    • Add the DMSO (10% of final volume). Vortex until the compound is completely dissolved. This is the most critical step.

    • Add the PEG300 (40% of final volume). Vortex until the solution is homogeneous.

    • Slowly add the sterile saline (50% of final volume) dropwise while vortexing. Critical Step: Rapid addition can cause the compound to precipitate out of solution.

    • Visually inspect the final solution. It must be clear and free of any precipitation. If precipitation occurs, the formulation is not suitable at that concentration.

Protocol 3: Cyclodextrin-Based Solubilization (for IP, IV Administration)

Cyclodextrins form inclusion complexes with lipophilic molecules, significantly enhancing their aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for parenteral administration.[17]

  • Materials:

    • 2-Fluoro-1-phenylethanamine

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin grade

    • Sterile Water for Injection

    • Magnetic stir plate and stir bar

  • Procedure (Example for 20% w/v HP-β-CD):

    • Prepare the vehicle: Weigh 2 g of HP-β-CD and add it to a sterile beaker. Add sterile water to a final volume of 10 mL. Stir with a magnetic stir bar until the HP-β-CD is completely dissolved. This may take some time.

    • Weigh the required amount of 2-Fluoro-1-phenylethanamine.

    • Slowly add the powdered compound to the stirring cyclodextrin solution.

    • Continue stirring (may take several hours or overnight at room temperature) until the compound is fully dissolved and the solution is clear. Gentle heating (to ~40°C) can sometimes accelerate dissolution but must be tested for compound stability.

    • Once dissolved, filter the solution through a 0.22 µm sterile syringe filter.

Analytical Validation of the Formulation

It is imperative to verify the concentration and stability of the final formulation before administration.[6] This ensures accurate dosing and data integrity.

Concentration Verification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying small molecules in solution.

  • Protocol Outline:

    • Standard Preparation: Prepare a stock solution of 2-Fluoro-1-phenylethanamine of known concentration in a suitable solvent (e.g., acetonitrile/water). Create a calibration curve by making serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dilute the prepared formulation with the same solvent used for the standards to fall within the range of the calibration curve.

    • Chromatographic Conditions (Starting Point):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan).

      • Injection Volume: 10 µL

    • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the diluted formulation sample. Calculate the concentration in the sample by interpolating its peak area from the calibration curve, accounting for the dilution factor.

Stability Assessment

The validated HPLC method should be used to assess the stability of the formulation over time. Analyze the formulation immediately after preparation (T=0) and after storage under intended conditions (e.g., 24 hours at 4°C). A change in concentration of >5-10% typically indicates instability.

In Vivo Administration Protocol

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with ethical guidelines.

General Experimental Workflow

G cluster_1 Experimental Phases prep 1. Prepare Formulation (Protocols 1, 2, or 3) validate 2. Analytical Validation (HPLC Concentration Check) prep->validate animal_prep 3. Animal Preparation (Weighing & Handling) validate->animal_prep administer 4. Dose Administration (IV, IP, or PO) animal_prep->administer observe 5. Post-Dose Monitoring & Data Collection administer->observe caption Fig 2. General in vivo experimental workflow.

Fig 2. General in vivo experimental workflow.
Step-by-Step Administration Procedures (Mouse Model)
  • Animal Preparation:

    • Accurately weigh each animal immediately before dosing to calculate the precise injection volume.

    • Use appropriate restraint techniques to minimize stress and ensure safety for both the animal and the researcher.

  • Intravenous (IV) Injection (Lateral Tail Vein):

    • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

    • Place the mouse in a suitable restraint device.

    • Draw the calculated dose volume into a 1 mL syringe fitted with a 27-30 gauge needle.

    • Swab the tail with an alcohol pad.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Inject the formulation slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Intraperitoneal (IP) Injection:

    • Use a 25-27 gauge needle.

    • Position the mouse with its head tilted downwards.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no body fluids are drawn into the syringe, then inject the dose.

  • Oral Gavage (PO):

    • Use a proper-sized, flexible-tipped or ball-tipped gavage needle.

    • Measure the needle length against the mouse (from the tip of the nose to the last rib) to ensure it will reach the stomach without causing perforation.

    • Gently guide the needle along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Administer the dose smoothly.

Conclusion

The successful in vivo evaluation of 2-Fluoro-1-phenylethanamine is critically dependent on a rational and validated formulation strategy. By systematically characterizing the compound's properties and selecting an appropriate vehicle system—from simple aqueous solutions to more complex co-solvent or cyclodextrin-based formulations—researchers can ensure accurate, reproducible, and meaningful results. Adherence to the detailed protocols for preparation, analytical validation, and administration outlined in this guide will provide a solid foundation for advancing the study of this and other novel small molecules.

References

  • Vertex AI Search. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC - NIH.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Vertex AI Search. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.
  • Vertex AI Search. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • Vertex AI Search. (n.d.). Formulation of 2-Phenylethylamine Hydrochloride for In Vivo Studies: Application Notes and Protocols. Benchchem.
  • Vertex AI Search. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • Vertex AI Search. (n.d.). Designing formulations for preclinical and early stage clinical studies. Quay Pharma.
  • Vertex AI Search. (n.d.). 2-fluoro-2-phenylethan-1-amine CAS#: 55601-20-2. ChemicalBook.
  • Vertex AI Search. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Roquette.
  • Vertex AI Search. (n.d.). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec.
  • Vertex AI Search. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • Vertex AI Search. (n.d.). 2-Fluoro-2-phenylethanamine. ChemScene.
  • Vertex AI Search. (n.d.). 2-fluoro-1-phenylethanamine. Santa Cruz Biotechnology.
  • Vertex AI Search. (n.d.). (S)-2-Fluoro-1-phenylethanamine|CAS 864416-15-9. Benchchem.
  • Vertex AI Search. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.
  • Vertex AI Search. (n.d.). Preclinical formulations for pharmacokinetic studies. Admescope.
  • Vertex AI Search. (n.d.). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed.

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Topic: Validated Stability-Indicating HPLC Method for the Quantification of 2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the development and validation of a stability-indicating analytical method for the quantification of 2-Fluoro-1-phenylethanamine. As a key intermediate and structural motif in pharmaceutical development, its accurate quantification is critical. This document details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, incorporating a pre-column derivatization step to enhance sensitivity. The entire validation framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and data integrity.[1][2][3]

Introduction: The Analytical Imperative for 2-Fluoro-1-phenylethanamine

2-Fluoro-1-phenylethanamine is a primary amine belonging to the phenethylamine class. Its fluorinated structure can enhance metabolic stability and bioavailability in drug candidates, making it a valuable building block in medicinal chemistry.[4] Accurate and precise quantification is paramount for ensuring the quality of drug substances, monitoring stability, and supporting formulation development.

The primary analytical challenge with simple phenethylamines is their lack of a strong native chromophore, which limits their detectability using standard UV-Vis spectrophotometry.[5] To overcome this, this protocol employs a pre-column derivatization strategy. This process chemically modifies the analyte to attach a molecule with high UV absorbance, thereby significantly increasing the sensitivity of the method.[6] The validation of such a method must not only demonstrate its accuracy and precision but also its specificity, particularly its ability to distinguish the intact analyte from potential degradation products—a hallmark of a stability-indicating method.[7][8][9]

Method Development and Optimization: A Rationale-Driven Approach

The selection of an analytical technique is the foundation of any validation. While highly sensitive techniques like LC-MS/MS are powerful for bioanalysis[10][11], a derivatization-based HPLC-UV method offers a balance of sensitivity, robustness, and accessibility for quality control and stability testing environments.

2.1. The Choice of Derivatization Agent

The primary amine group of 2-Fluoro-1-phenylethanamine is the reactive site for derivatization. 2-Naphthalenesulfonyl chloride (NSCl) is selected as the derivatizing reagent.

  • Causality: NSCl reacts efficiently with primary amines under mild alkaline conditions to form a stable sulfonamide.[12] The resulting derivative incorporates a naphthalene moiety, which has a strong molar absorptivity at approximately 254 nm, a common wavelength for HPLC-UV detectors. This chemical transformation is the key to achieving the required limit of quantification (LOQ).

2.2. Chromatographic Separation Strategy

A reversed-phase HPLC method is chosen for its versatility and robustness in separating small organic molecules.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its nonpolar nature provides excellent retention for the relatively nonpolar naphthalene derivative.

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is employed. The buffer's role is critical: maintaining a consistent pH ensures that any residual, underivatized amine and the sulfonamide derivative have a consistent ionization state, leading to sharp, reproducible peaks. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds.

Regulatory Framework: Adherence to Global Standards

This validation protocol is designed in strict accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[3] This guideline is the global standard for pharmaceutical method validation and is recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15] Adherence to ICH Q2(R1) ensures that the generated data is reliable, reproducible, and suitable for regulatory submissions.[1][16]

Experimental Protocol: HPLC Quantification with Pre-Column Derivatization

4.1. Reagents and Materials

  • 2-Fluoro-1-phenylethanamine Reference Standard (>98% purity)

  • 2-Naphthalenesulfonyl chloride (NSCl), >98%

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium phosphate monobasic (ACS Grade)

  • Sodium hydroxide (ACS Grade)

  • Phosphoric Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

4.2. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40% B to 80% B; 15-17 min: 80% B; 17-18 min: 80% B to 40% B; 18-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 254 nm
Injection Vol. 20 µL

4.3. Preparation of Solutions

  • Phosphate Buffer (Mobile Phase A): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of deionized water. Adjust pH to 3.0 with phosphoric acid.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Fluoro-1-phenylethanamine and dissolve in a 25 mL volumetric flask with methanol.

  • NSCl Solution (5 mg/mL): Dissolve 50 mg of NSCl in 10 mL of acetonitrile. Prepare fresh daily.

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water, and adjust the pH to 9.5 with 1 M sodium hydroxide.[12]

4.4. Derivatization Protocol (Pre-Column)

  • Pipette 100 µL of the standard or sample solution into a clean microcentrifuge tube.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.5).

  • Add 200 µL of the NSCl solution (5 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 30 minutes.[12]

  • Cool the mixture to room temperature.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Protocols

The following experiments are designed to validate the analytical method according to ICH Q2(R1) guidelines.[3]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7] For a stability-indicating method, this is demonstrated through forced degradation studies.

Protocol:

  • Prepare solutions of 2-Fluoro-1-phenylethanamine at approximately 100 µg/mL.

  • Expose the solutions to the following stress conditions:[9][17]

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples.

  • Derivatize all stressed samples, an unstressed control, and a blank according to the protocol in section 4.4.

  • Analyze by HPLC and assess the chromatograms.

Acceptance Criteria: The method is specific if the peak for the derivatized analyte is free from interference from any degradation products, impurities, or blank components. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.

cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1M HCl) Derivatization Derivatization with NSCl Acid->Derivatization Base Base Hydrolysis (0.1M NaOH) Base->Derivatization Oxidation Oxidation (3% H2O2) Oxidation->Derivatization Thermal Thermal (105°C) Thermal->Derivatization Photo Photolytic (UV Light) Photo->Derivatization Analyte 2-Fluoro-1-phenylethanamine Solution Analyte->Acid Expose to Stress Analyte->Base Expose to Stress Analyte->Oxidation Expose to Stress Analyte->Thermal Expose to Stress Analyte->Photo Expose to Stress HPLC HPLC-UV Analysis Derivatization->HPLC Assessment Specificity Assessment: - Peak Purity - Resolution from Degradants HPLC->Assessment cluster_dev Method Development cluster_val Method Validation (ICH Q2) MD Technique Selection (HPLC-UV + Derivatization) Opt Parameter Optimization (Mobile Phase, Column, etc.) MD->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Test (SST) Rob->SST Precedes Each Run Routine Routine Analysis (QC / Stability) SST->Routine

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important compound. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern yield and purity, enabling you to optimize your experimental outcomes.

I. Overview of Synthetic Strategies

The most prevalent and scalable approach for synthesizing 2-Fluoro-1-phenylethanamine is the reductive amination of 2'-fluoroacetophenone.[1] This method is favored for its operational simplicity and the availability of starting materials. The general scheme involves the reaction of 2'-fluoroacetophenone with an amine source to form an intermediate imine, which is then reduced to the target amine. Variations of this core strategy, including asymmetric approaches to yield enantiomerically pure products, are also widely employed.

Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of 2'-fluoroacetophenone.

workflow cluster_synthesis Reductive Amination Synthesis Start Start: 2'-Fluoroacetophenone & Amine Source Imine_Formation Imine Formation Start->Imine_Formation Condensation Reduction Reduction Imine_Formation->Reduction Add Reducing Agent Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Distillation/Crystallization) Workup->Purification Product Final Product: 2-Fluoro-1-phenylethanamine Purification->Product

Caption: General workflow for the synthesis of 2-Fluoro-1-phenylethanamine via reductive amination.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Fluoro-1-phenylethanamine.

Q1: What are the most common synthetic routes to prepare 2-Fluoro-1-phenylethanamine?

A1: The most widely used method is the reductive amination of 2'-fluoroacetophenone .[1] This can be accomplished through several variations:

  • Direct Reductive Amination: The ketone, an amine source (like ammonia or ammonium salt), and a reducing agent are reacted in a single pot.

  • Leuckart-Wallach Reaction: A specific type of reductive amination using ammonium formate or formamide as both the amine source and the reducing agent.[2][3]

  • Stepwise Imine Formation and Reduction: The imine is formed first and then reduced in a separate step. This can sometimes offer better control and reduce side reactions.[4]

Another, less common, route involves the hydrofluorination of a corresponding aziridine .[5]

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The primary starting material is 2'-fluoroacetophenone .[6][7][8] Key reagents include:

  • Amine Source: Ammonia, ammonium acetate, or ammonium formate are common choices.

  • Reducing Agent: The choice of reducing agent is critical. Common options include:

    • Sodium borohydride (NaBH₄): A versatile and cost-effective choice, but can sometimes reduce the starting ketone if not used carefully.[9]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reagent that is particularly effective for one-pot reductive aminations.[4]

    • Sodium cyanoborohydride (NaBH₃CN): Effective but toxic.[4]

  • Solvent: Methanol, ethanol, or dichloromethane are frequently used.

Q3: How can I achieve an enantiomerically pure product?

A3: For the synthesis of a specific enantiomer of 2-Fluoro-1-phenylethanamine, asymmetric synthesis is required. This can be achieved through:

  • Use of a Chiral Auxiliary: A chiral amine can be reacted with the ketone to form a diastereomeric intermediate, which can then be separated and the auxiliary cleaved.[10]

  • Asymmetric Catalysis: A chiral catalyst is used to stereoselectively reduce the imine intermediate.[11][12][13] This is often a more efficient approach.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 2-Fluoro-1-phenylethanamine.

Low or No Product Yield
Symptom Potential Cause Troubleshooting Steps & Explanation
Reaction does not proceed; starting material remains. 1. Inactive Reducing Agent: Sodium borohydride can degrade with improper storage.Verify Reagent Activity: Test the reducing agent on a known, simple ketone. • Use Fresh Reagent: Always use freshly opened or properly stored reducing agents.
2. Inefficient Imine Formation: The equilibrium may not favor the imine.Add a Catalyst: A catalytic amount of acid (e.g., acetic acid) can promote imine formation.[14] • Remove Water: Use a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the imine.
Low yield with multiple side products. 1. Reduction of Starting Ketone: The reducing agent is reacting with the 2'-fluoroacetophenone before imine formation.Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone.[4] • Stepwise Addition: Allow the imine to form completely (monitor by TLC or GC-MS) before adding the reducing agent.[4]
2. Over-alkylation: The newly formed primary amine reacts with the starting ketone.Control Stoichiometry: Use a slight excess of the amine source to favor the formation of the primary amine.
Product Purity Issues
Symptom Potential Cause Troubleshooting Steps & Explanation
Final product is contaminated with the imine intermediate. 1. Incomplete Reduction: The reduction step did not go to completion.Increase Reducing Agent Equivalents: Use a larger excess of the reducing agent.[9] • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture.[9]
2. Imine Hydrolysis during Workup: The imine is hydrolyzing back to the ketone during the aqueous workup.Maintain Basic pH: Ensure the aqueous phase is basic during extraction to prevent imine hydrolysis.
Difficulty separating the product from the imine by extraction. 1. Similar Solubilities: The imine and the amine have similar polarities and pKa values.Salt Formation and Crystallization: Instead of liquid-liquid extraction, attempt to precipitate the amine product as an HCl salt from a non-polar solvent.[9] Dissolve the crude mixture in a dry solvent like diethyl ether or dichloromethane and bubble dry HCl gas through it or add a solution of HCl in a non-polar solvent.
Reaction Mechanism: Reductive Amination

The following diagram illustrates the mechanism of reductive amination.

mechanism cluster_mech Reductive Amination Mechanism Ketone 2'-Fluoroacetophenone Imine Imine Intermediate Ketone->Imine + Amine Source - H2O Amine_Source Amine Source (e.g., NH3) Amine_Product 2-Fluoro-1-phenylethanamine Imine->Amine_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: Simplified mechanism of 2-Fluoro-1-phenylethanamine synthesis.

IV. Detailed Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Borohydride

This protocol is a standard procedure suitable for general laboratory synthesis.

Materials:

  • 2'-Fluoroacetophenone

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2'-fluoroacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water and wash the aqueous layer with dichloromethane to remove any unreacted starting material.

  • Basify the aqueous layer with 1 M NaOH until the pH is >10.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Selective Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for minimizing the reduction of the starting ketone.[4]

Materials:

  • 2'-Fluoroacetophenone

  • Ammonia (7 N in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2'-fluoroacetophenone (1.0 eq) in 1,2-dichloroethane.

  • Add the ammonia solution (2.0 eq) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by appropriate methods.

V. References

  • Preparation method of 2-amino-5-fluoroacetophenone. CN109384683B.

  • 2-Fluoro-1-phenylethanone | 450-95-3. Biosynth.

  • Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Request PDF.

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health.

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.

  • Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate.

  • 2-Fluoro-2-phenylethanamine. ChemScene.

  • (R)-2-Fluoro-1-phenylethanamine | 943780-72-1. BLD Pharm.

  • 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal.

  • Method for preparing 2'-fluoroacetophenone. CN106349035A.

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.

  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.

  • Process for the preparation of 2-fluoro aceto-phenone. Technical Disclosure Commons.

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex.

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central.

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - NIH.

  • NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone.

  • The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis.

  • 2-Fluoroacetophenone 97 445-27-2. Sigma-Aldrich.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.

  • Process for the preparation of 2-fluoroadenine. US8202991B2.

  • What's wrong with my reductive amination? I barely got any product. Reddit.

  • Asymmetric catalysis with FLPs. Chemical Society Reviews (RSC Publishing).

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace.

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI.

  • PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. European Patent Office.

  • Unlocking Catalytic Asymmetric Transformations of Sulfilimidoyl Fluorides: Approach to Chiral Sulfinimidate Esters. ChemRxiv.

  • 2,2,2-trifluoro-1-phenylethanamine | 51586-24-4. J&K Scientific.

  • Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PubMed Central.

Sources

Technical Support Center: Chiral HPLC Resolution of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of fluorinated phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging compounds. Here, we will address common issues encountered during HPLC analysis, providing in-depth, scientifically grounded solutions.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is the chiral separation of fluorinated phenethylamines often challenging?

The introduction of fluorine into a phenethylamine molecule can significantly alter its physicochemical properties, impacting chiral recognition. Fluorine's high electronegativity can change the electron density of the aromatic ring and modify the acidity or basicity of nearby functional groups. These alterations can affect the interactions—such as hydrogen bonding, π-π stacking, and steric hindrance—that are crucial for enantiomeric discrimination on a chiral stationary phase (CSP).[1][2] The unique properties of fluorinated compounds may necessitate specialized stationary phases or mobile phase conditions to achieve adequate separation.[1][2]

Troubleshooting Guide

This section is structured to address specific problems you might encounter, from poor resolution to problematic peak shapes.

Category 1: Poor or No Resolution

Q2: I am seeing a single, sharp peak for my racemic fluorinated phenethylamine. What is the first step in troubleshooting?

A single peak indicates a complete lack of enantiomeric separation. The primary cause is often an inappropriate choice of the chiral stationary phase (CSP).

  • Underlying Cause: The chosen CSP does not provide the necessary stereoselective interactions for your specific analyte. Chiral recognition relies on a "three-point interaction" model, and if the CSP cannot form a stable diastereomeric complex with one enantiomer over the other, no separation will occur.[3]

  • Troubleshooting Protocol:

    • Verify CSP Suitability: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for a wide range of chiral compounds, including amines.[4][5][6] Specifically, columns like Chiralpak® and Chiralcel® series are widely used.[5][6]

    • Consult Literature for Similar Compounds: Search for established methods for structurally analogous fluorinated phenethylamines.

    • Initiate a Column Screening Study: If no literature is available, a screening of several different CSPs is the most efficient approach.[7] A recommended starting set would include columns with different chiral selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[5][6]

Q3: My enantiomers are partially resolved (a broad peak with a shoulder or two overlapping peaks). How can I improve the resolution?

Partial resolution is a good starting point. Optimization of the mobile phase, flow rate, and temperature can often lead to baseline separation.

  • Underlying Cause & Solutions:

    • Mobile Phase Composition: The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is critical in normal-phase chromatography.[8] The type of alcohol can also significantly impact selectivity.

    • Flow Rate: Chiral separations are often sensitive to flow rate.[4] Due to the complex nature of CSPs, mass transfer can be slow. Reducing the flow rate provides more time for the enantiomers to interact with the stationary phase, which can lead to better resolution.[4]

    • Temperature: Temperature affects the thermodynamics of chiral recognition.[4][9][10] Its effect can be unpredictable, but it is a valuable parameter to investigate.[4][11]

Troubleshooting Workflow for Improving Partial Resolution

Caption: Workflow for optimizing partial chiral resolution.

Experimental Protocol: Temperature Screening

  • Initial Conditions: Use the mobile phase and flow rate that provided the best partial separation.

  • Set Initial Temperature: Equilibrate the column at a standard temperature, for example, 25°C.

  • Inject Sample: Inject the racemic standard and record the chromatogram.

  • Decrease Temperature: Lower the column temperature to 15°C. Allow the system to fully equilibrate for at least 20-30 minutes.

  • Inject Sample: Inject the sample and record the chromatogram.

  • Increase Temperature: Raise the column temperature to 40°C and allow for equilibration.

  • Inject Sample: Inject the sample and record the chromatogram.

  • Analyze Data: Compare the resolution (Rs) values at each temperature to determine the optimal setting. In some cases, a reversal of elution order may be observed at different temperatures.[11]

ParameterSetting 1Setting 2Setting 3
Temperature 15°C25°C40°C
Resolution (Rs) Enter ValueEnter ValueEnter Value
Selectivity (α) Enter ValueEnter ValueEnter Value
Category 2: Poor Peak Shape

Q4: My peaks are tailing significantly. What are the likely causes and how can I fix this?

Peak tailing is a common issue, especially with basic compounds like phenethylamines, and it can compromise both resolution and quantification.[4][12]

  • Underlying Causes & Solutions:

    • Secondary Interactions: The basic amine functionality of phenethylamines can interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing.[4]

      • Solution: Add a basic modifier to the mobile phase.[4] Diethylamine (DEA) or triethylamine (TEA) at low concentrations (e.g., 0.1%) are commonly used to mask the silanol groups and improve peak shape.[4][13] For certain compounds, other amines like ethylenediamine (EDA) may offer even better results.[14]

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.[12][15]

      • Solution: Reduce the sample concentration or injection volume.[15]

    • Column Contamination: Accumulation of strongly retained impurities at the column inlet can lead to peak tailing.[16]

      • Solution: Implement a proper column flushing procedure. For immobilized polysaccharide CSPs, stronger solvents like THF or DMF can be used for cleaning.[16] Always ensure proper sample clean-up to prevent contamination.[16]

Decision Tree for Troubleshooting Peak Tailing

G start Peak Tailing Observed add_additive Add 0.1% DEA or other basic additive to mobile phase start->add_additive problem_solved1 Problem Solved add_additive->problem_solved1 Tailing eliminated? Yes reduce_concentration Reduce Sample Concentration/Injection Volume add_additive->reduce_concentration Tailing eliminated? No problem_solved2 Problem Solved reduce_concentration->problem_solved2 Tailing eliminated? Yes flush_column Flush Column with Stronger Solvent (if compatible) reduce_concentration->flush_column Tailing eliminated? No problem_solved3 Problem Solved flush_column->problem_solved3 Tailing eliminated? Yes replace_column Consider Column Replacement flush_column->replace_column Tailing eliminated? No

Caption: Decision tree for addressing peak tailing issues.

Q5: My peaks are fronting. What does this indicate?

Peak fronting is less common than tailing but can also affect analytical results.

  • Underlying Causes & Solutions:

    • Sample Overload: While often associated with tailing, severe concentration overload can sometimes manifest as fronting.[15]

      • Solution: Dilute the sample.[15]

    • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.[15][17]

      • Solution: Dissolve the sample in the mobile phase whenever possible.[4] If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

Category 3: Irreproducible Results

Q6: My retention times are drifting between injections. What should I check?

Unstable retention times point to a lack of system equilibration or changes in the mobile phase composition.

  • Underlying Causes & Solutions:

    • Insufficient Column Equilibration: Chiral stationary phases, especially when used with mobile phase additives, may require extended equilibration times.

      • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting an analytical run.[4]

    • Mobile Phase Inconsistency: The composition of the mobile phase can change due to the evaporation of volatile components (like hexane) or inadequate mixing.[4]

      • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure thorough mixing.[4] Degassing the mobile phase is also crucial to prevent bubble formation.[4]

    • Temperature Fluctuations: If the column is not in a thermostatted compartment, ambient temperature changes can cause retention time shifts.

      • Solution: Use a column oven to maintain a constant temperature.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A. Retrieved from [Link]

  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. (n.d.). Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Journal of Chromatographic Science. Retrieved from [https://www.chromatography-online.
  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. Retrieved from [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. (n.d.). Google Patents.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025). ResearchGate. Retrieved from [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... (n.d.). ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Retrieved from [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved from [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Retrieved from [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (n.d.). Google Patents.
  • Fluorine Enables Separation-free "Chiral Chromatographic Analysis". (2020). Chinese Academy of Sciences. Retrieved from [Link]

  • Development of a Method for the Chiral Separation of D/L‑Amphetamine. (n.d.). Agilent. Retrieved from [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). chemeurope.com. Retrieved from [Link]

  • (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). ResearchGate. Retrieved from [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • How can I improve my chiral column resolution?. (2014). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Fluoro-1-phenylethanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-1-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of 2-Fluoro-1-phenylethanamine in various solution-based experimental settings. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction: Understanding the Instability of 2-Fluoro-1-phenylethanamine

2-Fluoro-1-phenylethanamine, a key building block in medicinal chemistry, belongs to the phenethylamine class of compounds.[1] While the fluorine substitution can enhance metabolic stability in biological systems, the primary amine group makes the molecule susceptible to degradation in solution, particularly through oxidation.[2][3] This guide will delve into the common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 2-Fluoro-1-phenylethanamine is showing a yellow to brown discoloration. What is causing this?

A1: Discoloration is a common indicator of degradation, most likely due to oxidation of the amine group. Phenethylamines are known to undergo oxidative deamination.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. To mitigate this, it is crucial to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen), in amber vials to protect from light, and at recommended low temperatures (2-8°C).

Q2: I've noticed a significant decrease in the concentration of my 2-Fluoro-1-phenylethanamine standard over a short period. What are the likely causes?

A2: A rapid decrease in concentration points towards chemical instability. The primary culprits are oxidative degradation and potentially pH-related hydrolysis. The stability of amines in aqueous solutions is highly dependent on pH.[4] At neutral to alkaline pH, the unprotonated amine is more susceptible to oxidation.

Q3: Can I use water as a solvent for my 2-Fluoro-1-phenylethanamine solutions?

A3: While 2-Fluoro-1-phenylethanamine hydrochloride is water-soluble, using unbuffered water can be problematic due to dissolved oxygen and potential pH shifts. For aqueous solutions, it is highly recommended to use a buffered system, preferably at a slightly acidic pH (e.g., pH 4-6), and to degas the solvent prior to use. The choice of solvent can significantly impact the thermal stability of amines.[5][6]

Q4: Are there any specific solvents I should avoid?

A4: While comprehensive solvent compatibility data for 2-Fluoro-1-phenylethanamine is not extensively published, it is advisable to be cautious with solvents that can promote oxidation or contain impurities that may catalyze degradation. For instance, some organic solvents have been shown to increase the rate of thermal degradation of amines compared to aqueous solutions.[5][6] It is always best to perform a preliminary stability study in your chosen solvent system.

Troubleshooting Guides

Issue 1: Rapid Oxidative Degradation

Symptoms:

  • Solution discoloration (yellowing/browning).

  • Appearance of new peaks in HPLC chromatograms.

  • Loss of parent compound concentration.

Root Cause Analysis: The primary amine in 2-Fluoro-1-phenylethanamine is susceptible to oxidation, forming aldehydes, ketones, and other degradation products. This process is often catalyzed by light, heat, and trace metal ions.

Solutions:

  • Inert Atmosphere: Always handle the solid compound and prepare solutions under an inert atmosphere (nitrogen or argon).

  • Solvent Preparation:

    • Use high-purity, HPLC-grade solvents.

    • Degas aqueous buffers and other solvents by sparging with an inert gas or by sonication under vacuum to remove dissolved oxygen.

  • Use of Antioxidants: The addition of antioxidants can effectively quench free radicals and inhibit oxidative degradation.[7][8]

    • Recommended Antioxidants:

      • Butylated hydroxytoluene (BHT): A common free-radical scavenger.

      • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

      • Hindered amine stabilizers can also be effective.[9]

    • Protocol for Antioxidant Addition:

      • Prepare a stock solution of the chosen antioxidant in a compatible solvent.

      • Add the antioxidant to your solvent system to achieve a final concentration typically in the range of 0.01-0.1% (w/v). The optimal concentration should be determined experimentally.

  • Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester metal ions.

Issue 2: pH-Dependent Instability

Symptoms:

  • Faster degradation in neutral or alkaline solutions.

  • Inconsistent results in unbuffered aqueous media.

Root Cause Analysis: The stability of amines is often pH-dependent.[4] The unprotonated (free base) form of the amine is generally more reactive and prone to oxidation than the protonated (salt) form.

Solutions:

  • pH Control: Maintain the solution pH in a slightly acidic range (pH 4-6) using a suitable buffer system. This ensures the amine is predominantly in its more stable protonated form.

    • Recommended Buffers:

      • Acetate buffer

      • Citrate buffer

      • Phosphate buffer (use with caution, as it can sometimes participate in reactions)

  • Forced Degradation Study (pH Profile): To determine the optimal pH for stability, a forced degradation study across a range of pH values is recommended.

    • Experimental Protocol: pH Stability Study

      • Prepare a series of buffers (e.g., pH 2, 4, 6, 7, 8, 10).

      • Prepare solutions of 2-Fluoro-1-phenylethanamine in each buffer at a known concentration.

      • Store the solutions at a constant, elevated temperature (e.g., 40-60°C) to accelerate degradation.

      • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

      • Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound.

      • Plot the percentage of remaining 2-Fluoro-1-phenylethanamine against time for each pH to determine the pH of maximum stability.

Data Presentation: Example pH Stability Data

pHInitial Concentration (µg/mL)Concentration after 24h at 50°C (µg/mL)% Degradation
2.0100.098.51.5
4.0100.099.20.8
6.0100.098.91.1
7.0100.092.37.7
8.0100.085.114.9
10.0100.065.434.6

Experimental Workflows and Diagrams

Workflow for Preparing a Stabilized Solution of 2-Fluoro-1-phenylethanamine

G cluster_prep Solvent Preparation cluster_sol Solution Preparation sp1 Select high-purity solvent sp2 Choose appropriate buffer (pH 4-6) sp1->sp2 sp3 Add antioxidant (e.g., 0.05% BHT) sp2->sp3 sp4 Degas solvent (e.g., N2 sparging) sp3->sp4 sol1 Weigh 2-Fluoro-1-phenylethanamine under inert atmosphere sp4->sol1 Use immediately sol2 Dissolve in prepared solvent sol1->sol2 sol3 Store in amber vial at 2-8°C sol2->sol3

Caption: Workflow for preparing a stabilized solution.

Proposed Degradation Pathways

G A 2-Fluoro-1-phenylethanamine B Imine Intermediate A->B Oxidation (e.g., O2, light) C 2-Fluoro-phenylacetaldehyde B->C Hydrolysis D 2-Fluoro-phenylacetic acid C->D Further Oxidation

Caption: Proposed oxidative degradation pathway.

Analytical Troubleshooting

A stability-indicating analytical method is crucial for accurately assessing the degradation of 2-Fluoro-1-phenylethanamine. HPLC with UV detection is a common and effective technique.[10]

Recommended HPLC Method Parameters:

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to resolve degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~254 nm

  • Column Temperature: 30°C

Troubleshooting Common HPLC Issues:

  • Peak Tailing: The basic amine can interact with residual silanols on the silica-based column.

    • Solution: Use a base-deactivated column or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.

  • Poor Resolution Between Parent and Degradant Peaks:

    • Solution: Optimize the mobile phase composition and gradient. Try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).

  • Low Sensitivity for Degradation Products:

    • Solution: If degradants lack a strong UV chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). For trace-level analysis, derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[10]

References

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution: Supplement 1972. Butterworths.
  • Roberts, J. L., et al. (2000). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 39(38), 11634–11643. [Link]

  • Silva, E. M., et al. (2020). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 25(22), 5433. [Link]

  • Singh, R., & Sharma, L. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7.
  • Smith, H. J., & Williams, H. (Eds.). (2011). Smith and Williams' Introduction to the Principles of Drug Design and Action (4th ed.). CRC Press.
  • Valko, K., et al. (2001). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Journal of the American Chemical Society, 123(13), 2999–3006. [Link]

  • Watts, J. K., et al. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Organic & Biomolecular Chemistry, 7(9), 1904–1910. [Link]

  • Wikipedia. (2023, December 11). Substituted phenethylamine. In Wikipedia. [Link]

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).
  • Zhelyazkova, A., et al. (2019). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • Zuo, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15995–16004. [Link]

  • Fernández-López, R., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 855. [Link]

  • Gijsman, P. (2017). Antioxidant action mechanisms of hindered amine stabilisers. In Polymer Durability and Radiation Effects (pp. 11-23). Springer, Cham.
  • Mazina, J., et al. (2022). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis. Journal of Chromatography A, 1677, 463169. [Link]

  • Blessy, M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 89, 66–74.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 43-52.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Baertschi, S. W., et al. (Eds.). (2018).
  • Huynh-Ba, K. (Ed.). (2009). Handbook of Stability Testing in Pharmaceutical Development. Springer.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.

Sources

Technical Support Center: Synthesis of 2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Reductive Amination

Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Fluoro-1-phenylethanamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The synthesis of this valuable chiral building block, while straightforward in principle, is often complicated by the formation of predictable yet problematic byproducts. This document addresses the most common issues encountered during the reductive amination of 2-fluoro-1-phenylethanone, providing clear, actionable solutions grounded in established chemical mechanisms.

Frequently Asked Questions & Troubleshooting

Q1: What is the most common and scalable method for synthesizing 2-Fluoro-1-phenylethanamine, and what are the expected byproducts?

The most prevalent and industrially adaptable method is the reductive amination of 2-fluoro-1-phenylethanone.[1] This process typically occurs in a one-pot fashion, involving the initial reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced to the target primary amine.[2] While efficient, this pathway can generate several key byproducts that complicate purification and reduce yield.

The primary impurities encountered are:

  • N-(2-Fluoro-1-phenylethyl)-2-fluoro-1-phenylethanamine (Secondary Amine): The product of over-alkylation.

  • 2-Fluoro-1-phenylethanol (Alcohol Byproduct): Formed by the direct reduction of the starting ketone.

  • Unreacted 2-fluoro-1-phenylethanone (Starting Material): Resulting from an incomplete reaction.

  • 2-Fluoro-1-phenyl-ethanimine (Imine Intermediate): Resulting from incomplete reduction.

Below is a diagram illustrating the main reaction pathway and the formation of these common byproducts.

G cluster_overalkylation Over-alkylation Path Ketone 2-Fluoro-1-phenylethanone Imine Imine Intermediate Ketone->Imine Alcohol Byproduct: Alcohol Ketone->Alcohol Direct Reduction invis1 invis1 Ammonia Ammonia (NH3) Ammonia->Ketone PrimaryAmine Product: 2-Fluoro-1-phenylethanamine Imine->PrimaryAmine Reduction PrimaryAmine->Ketone ReducingAgent Reducing Agent ReducingAgent->Ketone ReducingAgent->Imine SecondaryAmine Byproduct: Secondary Amine invis1->SecondaryAmine Forms new Imine, then reduced

Caption: Reaction pathway for 2-Fluoro-1-phenylethanamine synthesis and key byproduct formation routes.

Q2: My primary impurity is a higher molecular weight species, identified as the secondary amine. How can I prevent this over-alkylation?

This is the most common challenge in this synthesis. Over-alkylation occurs because the product, a primary amine, is often more nucleophilic than the ammonia used as the starting reagent.[3] This makes the product amine a better nucleophile, allowing it to compete with ammonia and react with the remaining ketone, leading to the undesired secondary amine.[4]

Core Strategy: Stoichiometric Control

The most effective and direct way to suppress secondary amine formation is to use a large excess of the ammonia source relative to the ketone.[5][6] By Le Châtelier's principle, increasing the concentration of one reactant (ammonia) statistically favors its reaction with the ketone over the reaction of the much less concentrated primary amine product.

Troubleshooting Steps:

  • Increase Ammonia Excess: Instead of 3-5 equivalents, try using 10-20 equivalents of ammonia (often used as ammonium acetate or a solution of ammonia in an alcohol). This significantly shifts the equilibrium away from the formation of the secondary amine.

  • Control Addition Rate: If experimentally feasible, add the ketone slowly to the reaction mixture containing the ammonia source and the reducing agent. This maintains a low concentration of the ketone at all times, further ensuring it is more likely to encounter an ammonia molecule than a product amine molecule.

  • Consider Alternative Ammonia Surrogates: For highly sensitive substrates, methods like the Gabriel Synthesis, which uses a phthalimide group to prevent over-alkylation, can be employed, though this adds protection and deprotection steps.[3]

Q3: I am observing a significant amount of 2-fluoro-1-phenylethanol in my crude product. How do I minimize the formation of this alcohol byproduct?

The formation of the alcohol byproduct is a direct consequence of the reducing agent attacking the starting ketone before it can form the imine. This indicates that your reducing agent is not sufficiently selective for the imine over the ketone.

Core Strategy: Choice of a Selective Reducing Agent

The key is to use a reducing agent that is "kinetically tuned" to reduce the C=N bond of the imine much faster than the C=O bond of the ketone.

  • Problematic Reductants: Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) can readily reduce both the ketone and the imine, leading to mixtures.[7]

  • Recommended Reductants: Mild, selective hydride reagents are the solution.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination. It is stable in mildly acidic conditions (pH 4-6) that favor the formation of the iminium ion intermediate, which it reduces rapidly. It is significantly less reactive towards ketones at this pH.[2][7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent in modern organic synthesis. It is milder and less toxic than NaBH₃CN and is highly effective for reductive aminations.[2] It does not require strict pH control and can be used in a one-pot procedure where all reagents are mixed together.

Reducing AgentRelative Reactivity (Imine vs. Ketone)Optimal pHKey Considerations
Sodium Borohydride (NaBH₄)Low Selectivity7-10Prone to causing alcohol byproduct formation.[7]
Sodium Cyanoborohydride (NaBH₃CN) High Selectivity 4-6 Highly effective, but toxic cyanide byproduct.[2]
Sodium Triacetoxyborohydride (STAB) Excellent Selectivity ~5-7 Less toxic, milder, often gives cleaner reactions.[2]
Q4: My reaction seems to stall, leaving a lot of unreacted ketone and some imine intermediate. What adjustments should I make?

This issue points to suboptimal reaction conditions that prevent the reaction from reaching completion. The formation of the imine from a ketone and ammonia is a reversible equilibrium reaction.[6] To drive the reaction forward, water, a byproduct of imine formation, must be effectively removed or the equilibrium must be chemically favored.

Troubleshooting Steps:

  • pH Adjustment: The formation of the imine is typically acid-catalyzed. The reaction is fastest under weakly acidic conditions (pH ~5), which protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. If the medium is too basic, the rate of imine formation drops. If it's too acidic, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺). Using ammonium acetate can serve as both the ammonia source and a buffer to maintain an appropriate pH.

  • Water Removal: In some setups, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water and drive the equilibrium towards the imine. Alternatively, adding a chemical drying agent like molecular sieves to the reaction can also be effective.

  • Increase Temperature and Reaction Time: If kinetics are slow, gently warming the reaction (e.g., to 40-50 °C) can increase the rate of both imine formation and reduction. Ensure the chosen solvent is appropriate for the temperature increase. Monitor the reaction by TLC or LC-MS to determine when it has reached completion.

Troubleshooting Flowchart

This decision tree provides a logical workflow for addressing the primary byproduct issues during your synthesis.

G start Analyze Crude Product. What is the major byproduct? secondary_amine Secondary Amine (Over-alkylation) start->secondary_amine alcohol Alcohol (Ketone Reduction) start->alcohol ketone_imine Unreacted Ketone and/or Imine start->ketone_imine sol_amine1 Increase excess of NH3 source (e.g., to 10-20 eq. NH4OAc). [4, 11] secondary_amine->sol_amine1 sol_alcohol1 Switch to a more selective reducing agent. alcohol->sol_alcohol1 sol_ketone1 Optimize pH to ~5 (e.g., use ammonium acetate). ketone_imine->sol_ketone1 sol_amine2 Slowly add ketone to the reaction mixture. sol_amine1->sol_amine2 sol_alcohol2 Use NaBH(OAc)3 (STAB) or NaBH3CN. [6, 13] sol_alcohol1->sol_alcohol2 sol_ketone2 Add molecular sieves to remove H2O. sol_ketone1->sol_ketone2 sol_ketone3 Increase reaction time and/or temperature. sol_ketone2->sol_ketone3

Sources

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 2-Fluoro-1-phenylethanamine (2-FPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying 2-FPEA in biological matrices. As a polar, basic compound, 2-FPEA presents unique challenges, particularly concerning matrix effects in LC-MS/MS analysis. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the development of robust, accurate, and reproducible bioanalytical methods.

Introduction: The Challenge of Matrix Effects with 2-Fluoro-1-phenylethanamine

2-Fluoro-1-phenylethanamine is a phenethylamine derivative with increasing interest in various research fields. Accurate quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. However, the inherent complexity of these matrices can lead to significant analytical challenges, most notably matrix effects .

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix.[1] This can manifest as either ion suppression or enhancement, leading to inaccurate and unreliable quantitative results.[1] For a polar and basic compound like 2-FPEA, which is structurally similar to amphetamines, these effects are often pronounced.[2][3][4] The primary culprits behind matrix effects in plasma and serum are phospholipids, which are abundant and can co-elute with the analyte of interest, especially in reversed-phase chromatography.[5][6][7]

This guide will provide a structured approach to identifying, understanding, and mitigating matrix effects during the bioanalysis of 2-FPEA.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during method development and sample analysis.

Q1: I'm observing significant ion suppression for 2-FPEA in my plasma samples. What is the likely cause and how can I confirm it?

A1: The most probable cause of ion suppression for a polar basic compound like 2-FPEA in plasma is the co-elution of phospholipids.[5][7][8] Phospholipids are endogenous components of cell membranes and are highly abundant in plasma. During protein precipitation with acetonitrile or methanol, a common and simple sample preparation technique, these phospholipids are often co-extracted with the analyte.[6]

Mechanism of Phospholipid-Induced Ion Suppression:

In electrospray ionization (ESI), phospholipids compete with the analyte for droplet surface access and charge, leading to a reduction in the ionization efficiency of the target analyte.[5]

To confirm that phospholipids are the source of ion suppression, you can perform a post-column infusion experiment .

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of 2-FPEA at a constant flow rate into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Injection: Inject a blank, extracted plasma sample (prepared using your current method) onto the LC column.

  • Analysis: Monitor the signal intensity of 2-FPEA. A significant drop in the baseline signal at the retention time where phospholipids typically elute indicates ion suppression.[5]

Q2: My initial sample preparation using protein precipitation is giving inconsistent results and poor recovery for 2-FPEA. What are my options?

A2: While protein precipitation (PPT) is a simple and fast technique, it often provides the "dirtiest" extracts, leading to significant matrix effects and potentially low recovery for polar compounds.[6][9][10] For 2-FPEA, more rigorous sample preparation techniques are highly recommended to remove interfering matrix components. Your primary options are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .

Decision Workflow for Sample Preparation:

SamplePrepWorkflow Start Inconsistent Results with PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE Good for less polar compounds Requires solvent optimization SPE Solid-Phase Extraction (SPE) Start->SPE Highly selective More method development PPT_plus Enhanced PPT (e.g., Phospholipid Removal Plates) Start->PPT_plus Simpler than SPE/LLE Targets specific interferences LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis plasma Plasma Sample + IS basify Add Weak Base (e.g., NH4OH) plasma->basify add_solvent Add Organic Solvent (e.g., MTBE) basify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sources

Technical Support Center: Optimization of HPLC Mobile Phase for Fluorinated Amine Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for these unique compounds. Here, we will move beyond generic advice and delve into the specific challenges and solutions inherent to the analysis of fluorinated amines, grounding our recommendations in established scientific principles and field-proven experience.

The Unique Challenge of Fluorinated Amines

Fluorinated amines present a distinct set of challenges in reversed-phase HPLC. The high electronegativity of fluorine atoms can significantly lower the pKa of the amine group compared to its non-fluorinated analogs.[1][2] This alteration in basicity, coupled with potential intramolecular hydrogen bonding and dipole moments, directly impacts the analyte's interaction with the stationary and mobile phases.

Commonly encountered issues include:

  • Poor Peak Shape (Tailing): Often caused by strong interactions between the protonated amine and residual silanol groups on the silica-based stationary phase.[3][4][5][6]

  • Insufficient Retention: The increased polarity imparted by fluorine can lead to early elution, especially for smaller molecules.

  • Co-elution with Polar Impurities: The unique polarity of fluorinated amines can make them difficult to resolve from other polar species in the sample matrix.

This guide provides a structured approach to troubleshooting these issues through strategic mobile phase optimization.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address the problems you are most likely to encounter.

Issue 1: My fluorinated amine peak is tailing severely.

Question: I am using a standard C18 column with an acetonitrile/water gradient, and my fluorinated amine peak shows significant tailing. What is the primary cause, and how can I fix it?

Answer:

Severe peak tailing for basic compounds like fluorinated amines on silica-based columns is a classic sign of secondary interactions with exposed silanol groups on the stationary phase.[4] At typical mobile phase pH values (between 3 and 7), residual silanols are deprotonated and carry a negative charge, leading to strong electrostatic interactions with your positively charged (protonated) amine.[3] This ion-exchange mechanism results in a mixed-mode retention that is often non-uniform, causing the peak to tail.[6]

Solutions:

1. Mobile Phase pH Adjustment (The First Line of Defense):

The ionization state of both your analyte and the stationary phase silanols is pH-dependent.

  • Lowering the pH: By lowering the mobile phase pH to between 2.5 and 3.5, you can protonate the silanol groups, effectively neutralizing their negative charge and minimizing the unwanted ionic interactions.[7] At this low pH, your fluorinated amine will be fully protonated, ensuring consistent interaction with the reversed-phase stationary phase.

    • Expert Tip: A buffer, such as 10-20 mM phosphate or formate, is crucial for maintaining a stable pH across the gradient and ensuring reproducible retention times.[7] Formate buffers are MS-friendly.

  • Increasing the pH: Alternatively, increasing the pH to above 9 can deprotonate the fluorinated amine (depending on its pKa), neutralizing the analyte itself. However, this approach requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve at high pH.[8] This strategy can be very effective for increasing retention, as the neutral amine will be more hydrophobic.[9]

Experimental Protocol: pH Screening

  • Prepare Mobile Phases:

    • Low pH: 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

    • Mid pH (for comparison): Water (Solvent A) and Acetonitrile (Solvent B).

    • High pH: 10 mM Ammonium Bicarbonate in Water, pH 9.5 (Solvent A) and Acetonitrile (Solvent B). Use a pH-stable column for this mobile phase.

  • Equilibrate the Column: Flush the column with at least 10 column volumes of the initial mobile phase composition.

  • Inject the Analyte: Perform injections using each mobile phase condition and your standard gradient.

  • Evaluate Peak Shape: Compare the tailing factor for your fluorinated amine peak under each condition.

2. Employing Mobile Phase Additives (When pH Alone is Insufficient):

  • Ion-Pairing Agents: For highly polar fluorinated amines that are still poorly retained at low pH, an ion-pairing agent can be a powerful tool. These are molecules that contain a hydrophobic tail and an ionic head group. For cationic amines, an anionic ion-pairing agent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) is used. The agent pairs with the protonated amine, forming a neutral, more hydrophobic complex that is better retained by the C18 phase.

    • Caution: Ion-pairing agents are not MS-friendly and can be difficult to remove from the column.

  • Competing Bases (Silanol Suppressors): A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[7] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[7]

    • Expert Tip: Use a concentration of 5-10 mM TEA. Be aware that TEA can shorten column lifetime and suppress MS signal.

Issue 2: My fluorinated amine has little to no retention.

Question: My compound is eluting in or very near the solvent front, even when I use a shallow gradient. How can I increase its retention on a reversed-phase column?

Answer:

The strong electron-withdrawing effect of fluorine atoms can make your amine more polar than its non-fluorinated counterpart, leading to weak interaction with the hydrophobic stationary phase.

Solutions:

1. Decrease the Organic Modifier Strength:

The simplest approach is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase at the start of your gradient. This makes the mobile phase more polar, promoting the partitioning of your analyte onto the less polar stationary phase.

2. Change the Organic Modifier:

Acetonitrile and methanol are the most common organic modifiers, but they have different properties. Methanol is a more polar and a weaker solvent than acetonitrile in reversed-phase chromatography. Switching from acetonitrile to methanol can increase the retention of polar compounds.

Organic ModifierPolarity IndexEluotropic Strength (on C18)
Methanol5.1Weaker
Acetonitrile5.8Stronger

3. Utilize Fluorinated Solvents or Additives:

For highly fluorinated amines, a unique strategy is to use a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase additive.[10][11][12] This can enhance the retention of fluorinated compounds on a standard C18 column through "fluorous-fluorous" interactions.[13]

Experimental Protocol: Enhancing Retention of a Highly Polar Fluorinated Amine

  • Initial Conditions: C18 column, Gradient of 5% to 95% Acetonitrile in water (both with 0.1% formic acid) over 10 minutes.

  • Modification 1 (Reduce Organic Strength): Change the starting gradient condition to 2% Acetonitrile.

  • Modification 2 (Change Organic Modifier): Replace Acetonitrile with Methanol, using the same gradient profile.

  • Modification 3 (Fluorous Additive): Use an isocratic mobile phase of 70:30 Methanol:Water with 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent and for its fluorine content.

4. Consider Alternative Chromatographic Modes:

If your fluorinated amine is exceptionally polar, reversed-phase may not be the optimal separation mode.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a high concentration of organic solvent in the mobile phase.[14][15][16] This is an excellent technique for retaining and separating very polar compounds that are unretained in reversed-phase.[15][17]

  • Mixed-Mode Chromatography: Mixed-mode columns possess both reversed-phase and ion-exchange characteristics.[18][19][20] This allows for tunable retention based on both the hydrophobicity of your analyte and its charge, offering a high degree of selectivity for polar and ionizable compounds like fluorinated amines.[18][21]

Issue 3: I am struggling to separate my fluorinated amine from a structurally similar impurity.

Question: My fluorinated amine is co-eluting with an impurity. How can I improve the selectivity of my separation?

Answer:

Selectivity is the ability of the chromatographic system to distinguish between two different analytes. Mobile phase optimization is key to manipulating selectivity.

Solutions:

1. Fine-tune the Mobile Phase pH:

Small changes in pH around the pKa of your analyte and the impurity can lead to significant changes in their relative retention times. If your impurity is also an amine, but with a different pKa, a slight adjustment in pH could partially ionize one compound more than the other, altering their hydrophobicity and interaction with the stationary phase differently.

Logical Workflow for Mobile Phase Optimization

G start Start: Poor Separation of Fluorinated Amine peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing Yes no_tailing Symmetrical Peak peak_shape->no_tailing No ph_adjust Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) tailing->ph_adjust retention Assess Retention no_tailing->retention ph_adjust->retention If tailing persists additives Use Mobile Phase Additives (e.g., Ion-Pairing Agent) additives->retention low_retention Insufficient Retention? retention->low_retention Yes good_retention Adequate Retention retention->good_retention No organic_mod Change Organic Modifier (ACN -> MeOH) low_retention->organic_mod selectivity Optimize Selectivity good_retention->selectivity alt_mode Consider Alternative Mode (HILIC, Mixed-Mode) organic_mod->alt_mode If still low end Optimized Separation alt_mode->end fine_tune_ph Fine-tune pH around pKa selectivity->fine_tune_ph change_temp Adjust Column Temperature fine_tune_ph->change_temp change_temp->end

Caption: A systematic approach to troubleshooting fluorinated amine separations.

2. Adjust Column Temperature:

Temperature can influence selectivity by affecting the thermodynamics of analyte partitioning between the mobile and stationary phases. Increasing the temperature generally decreases retention times but can sometimes improve peak shape and change the elution order of closely related compounds.[11][12]

3. Utilize Perfluorinated Ion-Pair Reagents:

Perfluorinated carboxylic acids, such as heptafluorobutyric acid (HFBA), can act as ion-pairing agents that offer unique selectivity for fluorinated compounds.[22] These reagents can introduce "fluorous-fluorous" interactions that may differentiate your fluorinated amine from a non-fluorinated or differently fluorinated impurity.

Conclusion

Optimizing the mobile phase for the separation of fluorinated amines is a multi-faceted process that requires a systematic and informed approach. By understanding the fundamental principles of how pH, organic modifiers, and additives affect the interactions between your analyte and the chromatographic system, you can effectively troubleshoot common issues like peak tailing, poor retention, and inadequate separation. Always begin by addressing peak shape through pH control, then focus on retention, and finally, fine-tune for selectivity. When standard reversed-phase approaches are insufficient, do not hesitate to explore alternative modes like HILIC or Mixed-Mode chromatography, which are often better suited for these challenging polar compounds.

References
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  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Separation Science. (n.d.). Silica Purity #2 – Silanols. Retrieved from [Link]

  • Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from [Link]

  • ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed Central. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

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  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]

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  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • ACS Publications. (2020, June 22). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Retrieved from [Link]

  • ACS Publications. (2025, December 4). Rapid, High-Capacity, and Reusable Bovine Serum Albumin-Based Adsorbents for Perfluoroalkyl and Polyfluoroalkyl Substance. Retrieved from [Link]

  • ACS Publications. (2018, August 29). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

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  • ResearchGate. (2015, September 20). Effect of pH on Flux and Rejection for Diglycolamine and Triethanolamine. Retrieved from [Link]

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Navigating the Synthesis of 2-Fluoro-α-methylphenethylamine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-fluoro-α-methylphenethylamine (2-FMA). As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered during the synthesis of this fluorinated phenethylamine. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

The introduction of a fluorine atom onto the phenyl ring of α-methylphenethylamine significantly alters its electronic properties, which can present unique challenges during synthesis.[1] This guide will address these challenges in a practical question-and-answer format, covering two primary synthetic routes: Reductive Amination and the Leuckart Reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing probable causes and actionable solutions.

Reductive Amination Route

Reductive amination is a versatile method for synthesizing amines from ketones or aldehydes.[2] In the context of 2-FMA synthesis, this typically involves the reaction of 2-fluorophenylacetone with an amine source, followed by reduction.

Question 1: I am observing low to no conversion of my starting material, 2-fluorophenylacetone. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the reductive amination of 2-fluorophenylacetone is a common issue, often stemming from the electronic effects of the fluorine substituent.

  • Probable Cause 1: Reduced Reactivity of the Ketone: The electron-withdrawing nature of the fluorine atom can decrease the electrophilicity of the carbonyl carbon in 2-fluorophenylacetone, making it less susceptible to nucleophilic attack by the amine.

  • Solution 1a: Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating imine formation.

  • Solution 1b: Use of a Lewis Acid: For less reactive substrates, the use of a Lewis acid like titanium(IV) isopropoxide or zinc chloride (ZnCl₂) can enhance the ketone's reactivity.[3]

  • Solution 1c: Pre-formation of the Imine: Allowing the 2-fluorophenylacetone and the amine source to stir together for a period before introducing the reducing agent can help drive the equilibrium towards the imine intermediate. The removal of water using a Dean-Stark trap or molecular sieves can also be beneficial.

  • Probable Cause 2: Inappropriate Reducing Agent: The choice of reducing agent is critical. Some may be too harsh, leading to side reactions, or too mild to efficiently reduce the imine.

  • Solution 2a: Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used reducing agent for reductive amination as it is more selective for the protonated imine (iminium ion) over the ketone. It is effective in mildly acidic conditions.[2]

  • Solution 2b: Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is particularly effective and less toxic than NaBH₃CN. It is often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2][3]

  • Solution 2c: Stepwise Reduction with Sodium Borohydride (NaBH₄): While NaBH₄ can reduce the starting ketone, it can be used effectively if the imine is pre-formed. After allowing sufficient time for imine formation, the NaBH₄ is added to reduce the imine.[3]

Question 2: My final product is contaminated with a significant amount of the corresponding alcohol, 1-(2-fluorophenyl)propan-2-ol. How can I prevent this side reaction?

Answer:

The formation of the alcohol is a classic side reaction in reductive aminations, arising from the reduction of the starting ketone.

  • Probable Cause: The reducing agent is reacting with the 2-fluorophenylacetone before it has had a chance to form the imine. This is particularly common with less selective reducing agents like sodium borohydride.

  • Solution 1: Use a More Selective Reducing Agent: As mentioned previously, NaBH₃CN and NaBH(OAc)₃ are more selective for the iminium ion over the ketone and will significantly reduce the formation of the alcohol byproduct.[2][3]

  • Solution 2: Optimize Reaction Conditions for Imine Formation: Ensure that the conditions favor imine formation before the reduction step. This can be achieved by:

    • Allowing a longer reaction time for the ketone and amine before adding the reducing agent.

    • Using a catalytic amount of acid to accelerate imine formation.

    • Removing water as it forms.

Leuckart Reaction Route

The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes using formic acid or its derivatives, such as ammonium formate or formamide.[4] It is known for its operational simplicity but often requires high temperatures.[4]

Question 3: The Leuckart reaction is giving me a low yield of 2-FMA and a lot of tar-like byproducts. What is causing this and how can I improve the outcome?

Answer:

Low yields and resinous byproducts are common challenges in the Leuckart reaction, especially when dealing with sensitive substrates.

  • Probable Cause 1: Thermal Decomposition: The high temperatures (often 160-185 °C) required for the Leuckart reaction can lead to the decomposition of the starting materials, intermediates, and the final product.[5] Fluorinated compounds can sometimes be more susceptible to thermal degradation.

  • Solution 1a: Optimize Reaction Temperature and Time: Carefully control the reaction temperature. It is advisable to find the minimum temperature at which the reaction proceeds at a reasonable rate. Shorter reaction times can also minimize the formation of degradation products.[5]

  • Solution 1b: Use of Catalysts: Modern variations of the Leuckart-Wallach reaction have employed catalysts, such as rhodium(III) or iridium(III) complexes, which can allow the reaction to proceed at much lower temperatures (50-70 °C), thereby reducing thermal decomposition.[6]

  • Probable Cause 2: Inefficient Hydrolysis of the N-formyl Intermediate: The Leuckart reaction proceeds through an N-formyl intermediate (N-formyl-2-fluoro-α-methylphenethylamine), which must be hydrolyzed to yield the final amine.[7] Incomplete hydrolysis will result in a lower yield of the desired product.

  • Solution 2a: Ensure Complete Hydrolysis: After the initial reaction, the N-formyl intermediate must be hydrolyzed, typically by refluxing with a strong acid like hydrochloric acid.[7] Ensure the hydrolysis step is carried out for a sufficient duration. Monitoring the reaction by TLC or another appropriate analytical technique can confirm the disappearance of the formyl intermediate.

Question 4: I am concerned about potential defluorination as a side reaction. Is this a valid concern and how can it be mitigated?

Answer:

Yes, defluorination can be a concern, although it is generally less common for aromatic fluorine substituents compared to aliphatic ones.

  • Probable Cause: Harsh reaction conditions, particularly high temperatures and the presence of strong acids or bases, can potentially lead to the cleavage of the carbon-fluorine bond.

  • Solution 1: Milder Reaction Conditions: Employing milder reaction conditions is the most effective way to mitigate the risk of defluorination. If using the Leuckart reaction, consider catalytic methods that allow for lower temperatures.[6] For reductive amination, using mild reducing agents and avoiding excessively high temperatures is recommended.

  • Solution 2: Careful pH Control: During workup and purification, avoid prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 2-fluoro-α-methylphenethylamine?

The primary precursor is 2-fluorophenylacetone .[8] This can be synthesized from 2-fluorobenzaldehyde and nitroethane. The other key reagents depend on the chosen synthetic route, typically an amine source for reductive amination (e.g., ammonia, ammonium acetate) or formamide/ammonium formate for the Leuckart reaction.[4][9]

Q2: Which synthetic route, Reductive Amination or the Leuckart reaction, is generally preferred?

The choice of synthetic route depends on the available equipment, reagents, and the desired scale of the synthesis.

  • Reductive Amination often offers milder reaction conditions and can provide higher yields with fewer byproducts, especially with modern, selective reducing agents.[2] However, the reagents (e.g., NaBH₃CN, NaBH(OAc)₃) can be more expensive.

  • The Leuckart Reaction is operationally simpler and uses inexpensive reagents.[4] However, it typically requires high temperatures, which can lead to lower yields due to thermal decomposition and the formation of impurities.[5]

Q3: What are the most common impurities I should expect in my final product?

Besides unreacted starting materials, common impurities include:

  • 1-(2-fluorophenyl)propan-2-ol: From the reduction of the starting ketone.

  • N-formyl-2-fluoro-α-methylphenethylamine: From incomplete hydrolysis in the Leuckart reaction.[7]

  • Di-(2-fluoro-α-methylphenethyl)amine: A secondary amine formed from the reaction of the primary amine product with another molecule of the imine intermediate.

  • Defluorinated analogs: While less common, these can form under harsh conditions.

Q4: What are the recommended methods for purifying the final product?

Purification of 2-fluoro-α-methylphenethylamine typically involves:

  • Acid-Base Extraction: After the reaction, the mixture is typically made basic to deprotonate the amine, which can then be extracted into an organic solvent. Washing the organic layer with water or brine removes water-soluble impurities. The amine can then be back-extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. Finally, the aqueous layer is basified again, and the pure amine is extracted into an organic solvent.

  • Distillation: The freebase of 2-FMA is an oil and can be purified by vacuum distillation.

  • Crystallization of a Salt: The purified freebase is often converted to a salt (e.g., hydrochloride or sulfate) by dissolving it in a suitable solvent and adding the corresponding acid. The resulting salt is typically a crystalline solid that can be purified by recrystallization. This also improves the stability and handling of the compound.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Fluorophenylacetone using Sodium Borohydride

This protocol employs a two-step, one-pot procedure to minimize the reduction of the starting ketone.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenylacetone (1 eq.) and ammonium acetate (3-5 eq.) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2 eq.) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and make the solution basic (pH > 12) with a concentrated NaOH solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-α-methylphenethylamine as an oil.

    • Further purification can be achieved by vacuum distillation or by conversion to a salt and recrystallization.

Protocol 2: Leuckart Reaction using Ammonium Formate

Caution: This reaction is conducted at high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2-fluorophenylacetone (1 eq.) and ammonium formate (2-3 eq.).

    • Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction mixture will become viscous and may darken in color.

  • Hydrolysis of the N-formyl Intermediate:

    • Cool the reaction mixture to room temperature.

    • Add a 10-20% solution of hydrochloric acid to the flask.

    • Heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis of the N-formyl intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture and make it strongly basic (pH > 12) with a concentrated NaOH solution.

    • Extract the aqueous layer with an organic solvent (e.g., toluene or diethyl ether) (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Visualization of Synthetic Pathways

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2-Fluorophenylacetone 2-Fluorophenylacetone Imine Intermediate Imine Intermediate 2-Fluorophenylacetone->Imine Intermediate + Amine Source - H2O Amine Source (e.g., NH4OAc) Amine Source (e.g., NH4OAc) Amine Source (e.g., NH4OAc)->Imine Intermediate 2-Fluoro-alpha-methylphenethylamine 2-Fluoro-alpha-methylphenethylamine Imine Intermediate->2-Fluoro-alpha-methylphenethylamine + Reducing Agent Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->2-Fluoro-alpha-methylphenethylamine

Caption: Reductive amination workflow for 2-FMA synthesis.

Leuckart Reaction Pathway

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Hydrolysis 2-Fluorophenylacetone 2-Fluorophenylacetone N-formyl Intermediate N-formyl Intermediate 2-Fluorophenylacetone->N-formyl Intermediate + Ammonium Formate  (High Temp) Ammonium Formate Ammonium Formate Ammonium Formate->N-formyl Intermediate 2-Fluoro-alpha-methylphenethylamine 2-Fluoro-alpha-methylphenethylamine N-formyl Intermediate->2-Fluoro-alpha-methylphenethylamine + Acid (Reflux) Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->2-Fluoro-alpha-methylphenethylamine

Caption: Leuckart reaction pathway for 2-FMA synthesis.

Data Summary

ParameterReductive Amination (Typical)Leuckart Reaction (Typical)
Temperature Room Temperature to mild heating160-185 °C
Reagents 2-Fluorophenylacetone, Amine Source, Reducing Agent2-Fluorophenylacetone, Ammonium Formate/Formamide
Key Intermediate ImineN-formyl derivative
Common Byproducts Corresponding alcoholTar, thermal decomposition products
Advantages Milder conditions, higher selectivity, potentially higher yieldsInexpensive reagents, operational simplicity
Disadvantages More expensive reagents, potential for alcohol formationHigh temperatures, lower yields, byproduct formation

References

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]

  • Leuckart Reaction Mechanism | PDF. Scribd. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. ACS Publications. [Link]

  • THE LEUCKART REACTION. Organic Reactions. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • The Dark Side of Fluorine. ACS Publications. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ResearchGate. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. ResearchGate. [Link]

  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

  • Preparation of Tertiary Amines by the Leuckart Reaction. Sciencemadness.org. [Link]

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  • Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF. ResearchGate. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Improved method for the synthesis of substituted formylamines and substituted amines.
  • 2-Fluoroamphetamine. SWGDrug. [Link]

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  • Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. PubMed. [Link]

  • Formylation of Amines. MDPI. [Link]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study | Request PDF. ResearchGate. [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. [Link]

  • Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Tokyo University of Science. [Link]

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Technical Support Center: 2-Fluoro-1-phenylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-1-phenylethanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during experimental work with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) rooted in established principles of chemical stability and degradation.

Introduction to Stability of this compound

This compound, a fluorinated derivative of phenethylamine, is a valuable building block in medicinal chemistry and pharmaceutical development.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] However, like any active pharmaceutical ingredient (API), it is susceptible to degradation under various environmental and experimental conditions. Understanding its potential degradation pathways is crucial for ensuring the quality, safety, and efficacy of any resulting drug product.[2][3]

This guide will provide insights into the potential degradation mechanisms of this compound, methods to investigate them through forced degradation studies, and troubleshooting advice for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

Based on the chemical structure of 2-Fluoro-1-phenylethanamine, the primary amine and the benzylic position are the most probable sites for degradation. The main pathways to consider are:

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other related impurities. The benzylic carbon is also prone to oxidation, potentially yielding a ketone.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical mediated degradation, particularly at the benzylic position.

  • Reaction with Excipients: In a formulation, the primary amine can react with reducing sugars (Maillard reaction) or other reactive excipients.

The C-F bond is generally very stable and unlikely to cleave under typical storage or experimental conditions.

Q2: I'm observing a new, unexpected peak in my HPLC chromatogram after storing my 2-Fluoro-1-phenylethanamine HCl solution at room temperature for a few days. What could it be?

An unexpected peak appearing upon storage at room temperature, especially in solution, often points to oxidative degradation. The primary amine is a likely culprit. To investigate this:

  • Protect from Oxygen: Prepare a fresh solution and sparge it with an inert gas like nitrogen or argon before sealing the container. Store this solution alongside a control sample exposed to air. If the new peak is absent or significantly smaller in the protected sample, oxidation is the likely cause.

  • Use of Antioxidants: In a new preparation, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite) to see if it prevents the formation of the impurity.

  • LC-MS Analysis: If available, analyze the degraded sample by liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the new peak. This can provide strong evidence for a specific degradation product. For instance, an increase of 14 Da could suggest the formation of an N-oxide, while a loss of 2 Da could indicate imine formation.

Q3: My compound seems to be degrading under acidic conditions during a forced degradation study. What reactions should I expect?

While the compound is a hydrochloride salt and thus stable in mildly acidic conditions, harsh acidic conditions (e.g., refluxing in strong acid) could potentially lead to side reactions. However, significant degradation under acidic stress is less likely compared to oxidative or photolytic stress for this particular structure. If you do observe degradation, consider the possibility of reactions involving impurities in your sample or interactions with other components in your solution.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of 2-Fluoro-1-phenylethanamine in aqueous solutions can be pH-dependent.[4][5][6][7]

  • Acidic pH (pH < 7): The amine group will be protonated, which generally increases its stability against oxidation.

  • Neutral to Basic pH (pH ≥ 7): The free base form of the amine is more prevalent. The lone pair of electrons on the nitrogen is more available, making it more susceptible to oxidation. Therefore, degradation is more likely to be observed at higher pH values.

A pH-rate profile study, where the degradation rate is measured at various pH values, can be a valuable tool to determine the optimal pH for stability.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Loss of assay value over time in a solution stored under ambient conditions. Oxidative degradation of the primary amine or benzylic position.1. Store solutions protected from light and in airtight containers. 2. Consider storing solutions at reduced temperatures (2-8°C). 3. Prepare fresh solutions for each experiment. 4. If for formulation purposes, consider the addition of an antioxidant.
Appearance of colored impurities in the solid-state or solution. Formation of colored degradation products, often from oxidation or photolysis.1. Store the solid material and solutions protected from light in amber vials or wrapped in aluminum foil. 2. Store under an inert atmosphere if possible.
Inconsistent results between different batches of the compound. Presence of varying levels of impurities that may act as catalysts for degradation.1. Thoroughly characterize each new batch by HPLC for purity and impurity profiles before use. 2. Perform a forced degradation study on each batch to ensure consistent stability behavior.
Precipitation observed in a formulated solution. Change in pH leading to the precipitation of the free base, or formation of an insoluble degradation product.1. Measure the pH of the solution. If it has shifted towards basic, adjust it to a more acidic pH where the hydrochloride salt is soluble. 2. If the precipitate is a degradant, it will need to be identified and the cause of degradation addressed.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV/PDA and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer a portion of the solid compound to an oven at 105°C for 24 hours. Also, heat a portion of the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose a portion of the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control, by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.

    • Use a PDA detector to check for peak purity and an MS detector to identify the mass of any degradation products.

Visualizations

Hypothesized Degradation Pathways

DegradationPathways cluster_stress Stress Conditions cluster_molecule 2-Fluoro-1-phenylethanamine cluster_products Potential Degradation Products Oxidation (H2O2) Oxidation (H2O2) Parent 2-Fluoro-1-phenylethanamine Oxidation (H2O2)->Parent Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->Parent Imine Imine intermediate Parent->Imine Oxidation of Amine Ketone 2-Fluoro-1-phenyl-ethanone Parent->Ketone Oxidation of Benzylic Position N-Oxide N-Oxide derivative Parent->N-Oxide Oxidation of Amine

Caption: Hypothesized degradation pathways of 2-Fluoro-1-phenylethanamine.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (1M HCl, 80°C) Stock->Acid Base Basic (1M NaOH, 80°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (105°C solid, 80°C solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS Analysis HPLC->LCMS Report Identify Degradants & Pathways LCMS->Report

Caption: Workflow for a forced degradation study.

References

  • Marín, A., Garcı́a, E., Garcı́a, A., & Barbas, C. (2002). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 701-714.
  • Lopes, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 36-40. [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Wang, Y., et al. (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 55(16), 11162-11172. [Link]

  • Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 154. [Link]

  • Bian, Y. (2024). Forced Degradation Studies of Synthetic Oligonucleotide. Agilent Technologies, Inc. [Link]

  • European Union Reference Laboratory for POPs. (2023). Overview on PFAS analytical methods. [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products. [Link]

  • Dong, M. W., & Hu, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 38(6), 325-335. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • PPD. (n.d.). Force Degradation of an Oligonucleotide – A Case Study. Retrieved from [Link]

  • Kumar, A., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(1), 1-7. [Link]

  • Reddy, G. S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 755-770. [Link]

  • U.S. Food and Drug Administration. (2014). ITG SUBJECT: EXPIRATION DATING AND STABILITY TESTING FOR HUMAN DRUG PRODUCTS. [Link]

  • U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Al-Harthi, S., et al. (2024). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(3), 96. [Link]

  • Li, J., et al. (2011). Effect of temperature, pH and light on the stability of sulforaphane solution. Chinese Journal of New Drugs, 20(24), 2378-2380. [Link]

  • González-Gleason, A., et al. (2025). The Influence of pH and Preservative Agents on Physicochemical and Microbiological Stability of a Flexible Dose/Age-Appropriate Formulation of Enalapril Maleate. A Quality by Design-Based Optimization. AAPS PharmSciTech, 27(1), 17. [Link]

  • Ghavami, M., et al. (2025). Investigating the Effects of pH and Temperature on the Properties of Lysozyme-Polyacrylic Acid Complexes via Molecular Simulations. Journal of Chemical Information and Modeling, 65(15), 4981-4993. [Link]

  • Fan, H., et al. (2007). Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20. Molecular Pharmaceutics, 4(2), 232-240. [Link]

Sources

Technical Support Center: Impurity Profiling of Synthetic 2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

2-Fluoro-1-phenylethanamine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] The introduction of a fluorine atom can significantly modulate the biophysical and chemical properties of active pharmaceutical ingredients (APIs), such as metabolic stability and binding affinity.[1] As with any API, controlling impurities is a non-negotiable aspect of drug development, directly impacting the safety and efficacy of the final drug product.[2]

This guide provides a comprehensive technical resource for researchers, analytical chemists, and process development scientists involved in the synthesis and analysis of 2-Fluoro-1-phenylethanamine. It is designed as a practical, in-depth support center, offering troubleshooting advice, validated protocols, and answers to frequently asked questions, all grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected in the synthesis of 2-Fluoro-1-phenylethanamine?

A1: Impurities in 2-Fluoro-1-phenylethanamine can be broadly categorized according to ICH Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.[3] Organic impurities are of primary concern and typically originate from the synthetic route. A common synthesis method is the reductive amination of 2-fluoro-1-phenylethanone.[4][5]

Based on this pathway, you should anticipate:

  • Starting Materials: Unreacted 2-fluoro-1-phenylethanone.

  • Intermediates: Incomplete reaction may leave residual imine intermediate.

  • By-products: Formed from side reactions. Examples include over-alkylation products or products from undesired reactions with the reducing agent.[4][6] For instance, using sodium cyanoborohydride can sometimes lead to cyano-addition byproducts.[6]

  • Reagents: Residual catalysts or reagents used in the process.[2]

  • Degradation Products: Formed during manufacturing or storage.

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying these impurities?

A2: The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a clear framework.[7][8] The thresholds are based on the maximum daily dose (MDD) of the drug substance. For a typical MDD of less than or equal to 2g/day, the following thresholds apply:

Threshold Type Threshold Purpose
Reporting ≥ 0.05% Any impurity at or above this level must be reported in regulatory submissions.[9]
Identification ≥ 0.10% Any impurity at or above this level must have its structure identified.[2][9]

| Qualification | ≥ 0.15% | The biological safety of any impurity at or above this level must be established through toxicological data.[3][9] |

Note: Results for impurities below 1.0% should be reported to two decimal places (e.g., 0.06%).[3]

Q3: Which analytical technique is most suitable for the impurity profiling of 2-Fluoro-1-phenylethanamine?

A3: A multi-technique approach is often necessary, but High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying impurities in non-volatile pharmaceuticals.[10] For 2-Fluoro-1-phenylethanamine, a reversed-phase HPLC method with UV detection is a robust starting point.[11] For volatile impurities and residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[10][12][13] GC-MS is also highly effective for identifying unknown volatile or semi-volatile peaks detected during analysis.[14][15] For definitive structural elucidation of unknown non-volatile impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[10]

Troubleshooting Guide: A Scientist-to-Scientist Approach

This section addresses specific issues you may encounter during your experimental work. The explanations focus on the underlying causality to empower effective problem-solving.

Category: Chromatographic Issues (HPLC)

Q: My HPLC chromatogram shows a broad or tailing peak for the 2-Fluoro-1-phenylethanamine API. What's the likely cause and solution?

A: This is a classic issue when analyzing basic compounds like primary amines on standard C18 columns. The root cause is often strong, undesirable interactions between the protonated amine (a cation) and residual, acidic silanol groups on the silica support of the stationary phase. This leads to poor peak shape and inconsistent retention.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter. Ensure the mobile phase pH is well below the pKa of the residual silanols (typically pH < 4) or well above the pKa of your analyte. For a primary amine, working at a low pH (e.g., 2.5-3.5) ensures both the analyte and the silanols are consistently protonated, minimizing secondary interactions.

  • Use of an "End-Capped" Column: Modern, high-purity silica columns are "end-capped" to block most of the accessible silanol groups. Verify your column specifications. If you are not using one, switch to a high-quality, end-capped C18 or a specialized column designed for basic compounds.

  • Add a Competing Base: Incorporate a small amount of a competing amine, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions and improving peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.

Q: I've detected a new, unexpected peak in my release batch chromatogram. What is the systematic workflow for identifying it?

A: Identifying an unknown impurity requires a logical, stepwise approach. The goal is to gather enough information to propose a structure, which can then be confirmed, often by synthesizing a reference standard.

G start Unexpected Peak Detected (> Identification Threshold) lcms LC-MS Analysis start->lcms gcms GC-MS Analysis (if volatile) start->gcms mass_data Obtain Accurate Mass (HRMS) & Fragmentation (MS/MS) lcms->mass_data gcms->mass_data formula Propose Elemental Formula mass_data->formula structure Propose Potential Structures (Consider Synthesis Route) formula->structure nmr Isolate Impurity (Prep-HPLC / SFC) structure->nmr elucidation Structural Elucidation (1D/2D NMR) nmr->elucidation synthesis Synthesize Reference Standard elucidation->synthesis confirm Confirm Structure (Co-injection, Spectral Match) synthesis->confirm end Impurity Identified confirm->end

Sources

Technical Support Center: Enhancing Mass Spectrometry Signals for 2-Fluoro-1-phenylethanamine (2-FPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Fluoro-1-phenylethanamine (2-FPEA) and related phenethylamine compounds by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving a robust and sensitive signal for this small, polar molecule. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of mass spectrometry and field-proven experience.

Introduction: The Challenge of Analyzing 2-FPEA

2-Fluoro-1-phenylethanamine (C₈H₁₀FN, MW: 139.17) is a primary amine whose structure presents several analytical hurdles for mass spectrometry.[1][2][3] Its low molecular weight, high polarity, and potential for poor retention in reversed-phase chromatography can lead to low ionization efficiency and significant ion suppression from the sample matrix. Furthermore, phenethylamine derivatives are known to undergo in-source fragmentation, which can complicate quantification if not properly understood and controlled.[4][5] This guide will equip you with the knowledge to anticipate these challenges and implement effective strategies to significantly enhance your 2-FPEA signal.

Troubleshooting Guide: From Low Signal to Robust Data

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Signal for 2-FPEA

  • Question: I'm injecting my 2-FPEA standard, but I'm seeing a very weak signal, or no signal at all. What are the likely causes and how can I fix it?

  • Answer: This is the most common issue and typically stems from suboptimal ionization or chromatographic conditions. Let's break down the potential causes and solutions.

    • Cause A: Incorrect Mobile Phase pH.

      • Explanation: As a primary amine, 2-FPEA requires protonation to be efficiently ionized in positive mode Electrospray Ionization (ESI). The pKa of the parent compound, 2-phenylethylamine, is approximately 9.83.[6][7] For optimal protonation in solution, the mobile phase pH should be at least 2 pH units below the analyte's pKa.

      • Solution:

        • Ensure your aqueous mobile phase (Solvent A) is acidified. A concentration of 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.2) is standard and highly effective.

        • Avoid using basic modifiers like ammonium hydroxide in positive ion mode as this will neutralize the analyte and suppress its signal.

        • Verify the pH of your final mobile phase mixture if you are using buffers.

    • Cause B: Poor Chromatographic Retention and Co-elution with Matrix.

      • Explanation: Due to its polarity, 2-FPEA may have very little retention on a standard C18 column, causing it to elute in the void volume. When an analyte elutes this early, it often co-elutes with salts and other unretained matrix components, leading to severe ion suppression.[8]

      • Solution:

        • Modify Your Gradient: Start with a very low percentage of organic solvent (e.g., 1-5% Acetonitrile or Methanol) and hold for 1-2 minutes before starting the gradient. This will help retain 2-FPEA on the column longer.

        • Consider an Alternative Stationary Phase: If poor retention persists, switch to a column with a different selectivity. An embedded polar group (EPG) or a phenyl-hexyl column can offer alternative interactions and improve retention for polar analytes.[9]

        • Derivatization: This is a highly effective, albeit more involved, solution. Derivatizing the primary amine with a hydrophobic group will significantly increase its retention on a C18 column. See the detailed protocol in the Experimental Protocols section.

    • Cause C: Inefficient Ionization Technique.

      • Explanation: While ESI is generally the preferred method for polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes yield better results for smaller, less polar, or more volatile compounds.[8]

      • Solution:

        • If your system has an interchangeable source, perform a quick infusion of your 2-FPEA standard using both ESI and APCI to compare the signal intensity.

        • Optimize the source parameters for the chosen technique (e.g., capillary voltage and gas temperatures for ESI; corona discharge current for APCI).

Issue 2: High Background Noise or Unstable Signal

  • Question: My 2-FPEA peak is present, but the baseline is very noisy, or the signal intensity is fluctuating between injections. What's happening?

  • Answer: This often points to contamination within the LC or MS system, or issues with the mobile phase.

    • Cause A: Contaminated Solvents or Additives.

      • Explanation: Using HPLC-grade solvents instead of LC-MS grade solvents can introduce a significant amount of chemical noise. Additives, especially acids and buffers, must also be of the highest purity.[8]

      • Solution:

        • Always use LC-MS grade or higher purity water, acetonitrile, methanol, and additives.

        • Prepare fresh mobile phases daily and filter the aqueous phase if you are not using pre-filtered solvents.

    • Cause B: Matrix Effects from the Sample.

      • Explanation: If you are analyzing 2-FPEA in a complex matrix (e.g., plasma, urine, tissue extract), endogenous compounds like phospholipids can co-elute and cause ion suppression or enhancement, leading to an unstable signal.

      • Solution:

        • Improve Sample Preparation: Simple protein precipitation may not be sufficient. Implement a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove interfering matrix components.

        • Optimize Chromatography: Ensure your analyte is chromatographically resolved from the bulk of the matrix components. A longer column or a slower gradient can improve separation.

    • Cause C: In-Source Fragmentation.

      • Explanation: Phenethylamines are known to undergo fragmentation within the ion source, primarily through the neutral loss of ammonia (NH₃).[5] This can lead to a weaker molecular ion ([M+H]⁺) and a prominent fragment ion. If source conditions are unstable, the ratio of these ions can fluctuate.

      • Solution:

        • Optimize Source Conditions: Reduce the source temperature and collision energies (e.g., cone voltage or fragmentor voltage) to minimize in-source fragmentation.

        • Monitor the Fragment Ion: The primary fragment is often more stable and intense than the molecular ion. Consider using the fragment ion for quantification in your MRM transitions. For 2-FPEA ([M+H]⁺ at m/z 140.08), the expected fragment from the loss of NH₃ would be at m/z 123.08.

Troubleshooting Workflow for Low Signal Intensity

The following diagram outlines a logical workflow for diagnosing and resolving low signal issues with 2-FPEA.

LowSignalTroubleshooting Start Low or No Signal for 2-FPEA Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH ACTION: Add 0.1% Formic Acid to Aqueous Mobile Phase Check_pH->Adjust_pH No Check_Retention Is Analyte Retained? (k' > 1.5) Check_pH->Check_Retention Yes Adjust_pH->Check_Retention Modify_Gradient ACTION: Lower Initial %B and/or Use Slower Gradient Check_Retention->Modify_Gradient No Check_Source Is Signal Still Low? Check_Retention->Check_Source Yes Consider_Column Is Retention Still Poor? Modify_Gradient->Consider_Column Change_Column ACTION: Switch to Embedded Polar Group or Phenyl Column Consider_Column->Change_Column Yes Consider_Column->Check_Source No Change_Column->Check_Source Optimize_Source ACTION: Optimize ESI Parameters (Voltage, Gas, Temp) Consider trying APCI Check_Source->Optimize_Source Yes Success Problem Resolved Check_Source->Success No Consider_Deriv Is Sensitivity Still Insufficient? Optimize_Source->Consider_Deriv Derivatize ACTION: Implement Derivatization Protocol (e.g., Dansyl Chloride) Consider_Deriv->Derivatize Yes Consider_Deriv->Success No Derivatize->Success

Caption: A step-by-step workflow for troubleshooting low MS signal.

Frequently Asked Questions (FAQs)

  • Q1: Which ionization technique, ESI or APCI, is better for 2-FPEA?

    • A1: Electrospray Ionization (ESI) is generally the first choice for polar, ionizable molecules like 2-FPEA.[8] It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with high efficiency, provided the mobile phase pH is appropriately acidic. However, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative, particularly for molecules that are less polar or more volatile than anticipated.[8] It is always recommended to perform a quick source comparison by infusing a standard solution if both sources are available.

  • Q2: What are the expected ions (adducts and fragments) for 2-FPEA in positive ion mode?

    • A2: In a well-optimized system, you should primarily observe the protonated molecule, [M+H]⁺ at m/z 140.08 . Depending on the mobile phase, you may also see adducts such as the sodium adduct [M+Na]⁺ at m/z 162.06 or the acetonitrile adduct [M+ACN+H]⁺ at m/z 181.11 . The most common and significant fragment ion results from the neutral loss of ammonia (NH₃), yielding the spiro[2.5]octadienylium ion at m/z 123.08 .[5] This fragment is often more intense than the parent ion and can be an excellent choice for the quantifier ion in an MRM assay.

  • Q3: How can I set up an MRM (Multiple Reaction Monitoring) method for 2-FPEA?

    • A3: A robust MRM method requires at least two transitions. Based on the expected fragmentation, here are the recommended primary transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
2-FPEA140.1123.1Quantifier
2-FPEA140.191.1Qualifier
  • Note: The m/z 91.1 fragment corresponds to the tropylium ion (C₇H₇⁺), a common fragment from compounds containing a benzyl group. Always optimize collision energies for each transition on your specific instrument to maximize sensitivity.

  • Q4: When should I seriously consider chemical derivatization?

    • A4: You should consider derivatization when:

      • You have exhausted all options for mobile phase and instrument optimization, and your signal-to-noise ratio is still insufficient to meet your required limits of detection (LOD) or quantification (LOQ).

      • You are unable to achieve adequate retention on any available LC column, leading to significant matrix effects.

      • You need to analyze 2-FPEA along with other amines that also suffer from poor retention and ionization. Derivatization can "normalize" the properties of a class of compounds, improving the overall method.[10][11]

Experimental Protocols

Protocol 1: Standard LC-MS/MS Method for Underivatized 2-FPEA

This protocol provides a starting point for the direct analysis of 2-FPEA.

  • Sample Preparation:

    • Dilute standards or extracted samples in a solution mimicking the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: 5% to 95% B

      • 5.0 - 6.0 min: 95% B

      • 6.0 - 6.1 min: 95% to 5% B

      • 6.1 - 8.0 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: As listed in the table in FAQ Q3. Optimize collision energies as per your instrument's requirements.

Protocol 2: Derivatization of 2-FPEA with Dansyl Chloride

This protocol enhances hydrophobicity and ionization efficiency, significantly boosting the signal.[12][13]

Principle of Derivatization with Dansyl Chloride

Derivatization FPEA 2-FPEA (Primary Amine, Poorly Retained, Low Ionization Efficiency) Reaction Reaction (pH 9-10) FPEA->Reaction Dansyl Dansyl Chloride (Derivatizing Reagent) Dansyl->Reaction Dansyl_FPEA Dansylated 2-FPEA (Hydrophobic, Readily Ionizable Tertiary Amine) Reaction->Dansyl_FPEA Result Increased Retention on C18 + Enhanced ESI Signal Dansyl_FPEA->Result

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Fluoro-1-phenylethanamine and 4-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Fluorine in Phenethylamine Pharmacology

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals. The strategic introduction of a fluorine atom onto the phenyl ring is a well-established medicinal chemistry tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can profoundly alter a compound's metabolic stability, lipophilicity, and binding interactions with protein targets.[1][2] This guide provides a comparative analysis of the biological activities of two isomeric fluorinated phenethylamines: 2-Fluoro-1-phenylethanamine (2-F-PEA) and 4-Fluoro-1-phenylethanamine (4-F-PEA).

The position of the fluorine atom—ortho (2-position) versus para (4-position)—is not a trivial structural modification. It can dramatically influence how these molecules interact with key neurological targets, such as monoamine transporters and receptors. This guide will delve into the known and inferred differences in their biological activities, drawing upon available data for these compounds and their close structural analogs. We will explore their interactions with the dopamine, serotonin, and norepinephrine transporters, as well as the 5-HT2A and Trace Amine-Associated Receptor 1 (TAAR1), providing researchers with a framework for understanding their potential pharmacological profiles.

Comparative Biological Activity: A Positional Isomerism Perspective

Direct, side-by-side experimental data for 2-F-PEA and 4-F-PEA is limited in the public domain. However, by examining the broader class of fluorinated amphetamines (which possess an additional α-methyl group) and related structures, we can infer a likely divergence in their biological activities.

Monoamine Transporter Interactions

Phenethylamines are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), often acting as releasing agents and/or reuptake inhibitors. The position of fluorine can significantly alter both potency and selectivity.

Table 1: Inferred Monoamine Transporter Activity Profile

CompoundTargetInferred ActivityRationale/Supporting Data
2-Fluoro-1-phenylethanamine (2-F-PEA) DAT/NETLikely a potent releaser/reuptake inhibitorInferred from the strong stimulant effects of the closely related 2-fluoroamphetamine (2-FA).[1][3]
SERTUnknown, potentially weaker than 4-F-PEA
4-Fluoro-1-phenylethanamine (4-F-PEA) DAT/NETLikely a weaker releaser/reuptake inhibitor than 2-F-PEAInferred from the weaker stimulant effects of the closely related 4-fluoromethamphetamine (4-FMA).[1][3]
SERTPotentially significant activityPara-substitution in phenethylamines can sometimes enhance serotonin transporter affinity.
Receptor Interactions: 5-HT2A and Dopamine D2

The 5-HT2A receptor is a key target for psychedelic phenethylamines. While simple phenethylamines are not potent 5-HT2A agonists, substitutions on the phenyl ring can introduce or enhance this activity. For halogenated phenethylamines, para-substitution is often favorable for 5-HT2A receptor affinity. This suggests that 4-F-PEA may have a higher affinity for the 5-HT2A receptor compared to 2-F-PEA, though functional activity as an agonist would require further investigation.

Regarding dopamine receptors, a study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound structurally similar to 4-F-PEA, demonstrated affinity for both D1 and D2 dopamine receptors. The parent amine had about a two-fold lower affinity for D1 and D2 binding sites compared to dopamine itself.[4] This indicates that fluorinated phenethylamines can directly interact with dopamine receptors, and this interaction may contribute to their overall pharmacological profile.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its derivatives are endogenous agonists for TAAR1, a G-protein coupled receptor that modulates the activity of monoamine transporters.[5] Activation of TAAR1 can lead to a reduction in dopamine transporter activity and can influence the behavioral effects of stimulants. Both 2-F-PEA and 4-F-PEA are expected to be agonists at TAAR1. However, the relative potencies are unknown. Subtle structural changes can significantly impact TAAR1 affinity and efficacy, and it is plausible that the position of the fluorine atom would influence this interaction.

Structure-Activity Relationship: The Influence of Fluorine Position

The differing inferred activities of 2-F-PEA and 4-F-PEA can be rationalized through structure-activity relationships (SAR).

  • Ortho-substitution (2-position): The fluorine atom in the 2-position can induce a conformational bias in the ethylamine side chain due to steric and electronic effects. This altered conformation may present a more favorable orientation for binding to and/or inducing a substrate-like conformational change in the dopamine and norepinephrine transporters, leading to enhanced stimulant activity.

  • Para-substitution (4-position): A fluorine atom in the 4-position is electronically withdrawing but has a smaller steric footprint compared to the ortho position. This substitution pattern is often well-tolerated and can sometimes enhance affinity at serotonergic receptors, including 5-HT2A. Its weaker inferred stimulant activity compared to the 2-fluoro isomer suggests a less optimal interaction with DAT and NET.

Positional Isomerism and Inferred Biological Activity

Experimental Protocols for Direct Comparison

To definitively elucidate the comparative biological activities of 2-F-PEA and 4-F-PEA, in vitro and in vivo studies are necessary. Below are detailed protocols for key assays.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

1. Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: 10 µM cocaine (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).

  • Test compounds: 2-Fluoro-1-phenylethanamine and 4-Fluoro-1-phenylethanamine, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, add in the following order:

    • 150 µL of assay buffer.

    • 50 µL of test compound dilution or vehicle (for total binding) or non-specific inhibitor (for non-specific binding).

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of cell membrane preparation (protein concentration optimized for each transporter).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compounds Start->Prepare_Reagents Plate_Setup Add Buffer, Compound, Radioligand, and Membranes to Plate Prepare_Reagents->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
In Vivo Locomotor Activity Assay in Mice

This protocol is designed to assess the stimulant or depressant effects of the test compounds on spontaneous locomotor activity.

1. Animals and Housing:

  • Male Swiss-Webster mice (25-30 g).

  • House animals in groups of 4-5 with ad libitum access to food and water, on a 12-hour light/dark cycle.

  • Allow at least 7 days for acclimatization before testing.

2. Apparatus:

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

3. Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound (2-F-PEA or 4-F-PEA) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested (e.g., 1, 3, 10, 30 mg/kg).

  • Immediately place each mouse into an individual open-field chamber.

  • Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes in 5-minute bins.

4. Data Analysis:

  • Analyze the data for total distance traveled and other relevant parameters.

  • Compare the effects of different doses of each compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Plot time-course data to visualize the onset and duration of action.

Conclusion

The positional isomerism of fluorine on the phenethylamine ring is a critical determinant of biological activity. While direct comparative data for 2-Fluoro-1-phenylethanamine and 4-Fluoro-1-phenylethanamine is not abundant, evidence from structurally related compounds suggests a significant divergence in their pharmacological profiles. 2-F-PEA is predicted to be a more potent psychostimulant, primarily acting on dopamine and norepinephrine transporters, while 4-F-PEA may exhibit a weaker stimulant profile with potentially greater affinity for serotonergic targets like the 5-HT2A receptor. Both compounds are expected to be agonists at TAAR1, though their relative potencies remain to be determined.

The experimental protocols provided in this guide offer a clear path for researchers to directly compare these two compounds and elucidate their precise mechanisms of action. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of fluorinated phenethylamines but also aid in the design of novel pharmacological tools and potential therapeutic agents.

References

  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics.
  • Gatch, M. B. (2025). Investigating the impact of fluorination on the locomotor and discriminative stimulus effects of amphetamine and methamphetamine analogs in mice and rats. UNT Health Science Center Fort Worth - Theses and Dissertations.
  • Villa, M., et al. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)
  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.
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  • Dank, C., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. Chemistry – A European Journal.
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A Comparative Guide to the Binding Affinity of Fluorinated Phenethylamines at Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the binding affinities of fluorinated phenethylamine analogs at the Trace Amine-Associated Receptor 1 (TAAR1). It is intended for researchers, scientists, and drug development professionals engaged in the study of TAAR1 pharmacology and the development of novel neuromodulatory agents. We will explore the structural rationale for fluorination, present comparative binding data, and detail the experimental protocols necessary to validate these findings, ensuring a framework of scientific integrity and reproducibility.

Introduction: The Significance of TAAR1 and Fluorination in Neuromodulation

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating monoaminergic neurotransmission, including dopamine, serotonin, and norepinephrine systems.[1][2][3] Unlike classical monoamine receptors that typically bind neurotransmitters in the synaptic cleft, TAAR1 is primarily located intracellularly within the presynaptic terminals of monoamine neurons.[1] It is activated by endogenous trace amines, such as β-phenethylamine (β-PEA) and tyramine, as well as by various psychostimulants like amphetamine.[1][4][5] This unique localization and pharmacology position TAAR1 as a critical modulator of neuronal firing and transporter function, making it a promising therapeutic target for conditions like schizophrenia, depression, and substance use disorders.[2][3]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[6] Fluorine's unique properties—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacological profile.[7][8] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[9]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier.[7][10][11]

  • Modulated Binding Affinity: The electronic effects of fluorine can alter a ligand's interaction with its receptor target, potentially increasing binding affinity and potency through favorable electrostatic or hydrophobic interactions.[9][10][12]

This guide focuses on phenethylamines, the foundational scaffold for many TAAR1 ligands, and examines how fluorination impacts their interaction with this key receptor.

Comparative Binding Affinity of Fluorinated Phenethylamines

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

CompoundStructureSpeciesBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Reference
β-Phenylethylamine (β-PEA) Endogenous LigandHumanNot Determined~138[13]
RO5256390 (S)-4-(3-Fluoro-2-methyl-phenyl)-4,5-dihydro-oxazol-2-ylamineHumanHigh Affinity~5[14][15]
RO5263397 (S)-4-(3-Fluoro-2-methyl-phenyl)-4,5-dihydro-oxazol-2-ylamineHumanHigh AffinityPotent Agonist[16][17][18]
RO5073012 Structure not specifiedMouse6.5Partial Agonist (24-43% efficacy)[19]

Note: Direct Kᵢ values for human TAAR1 are often challenging to determine due to the lack of a suitable radioligand for in vitro assays; therefore, functional potency (EC₅₀) from cAMP accumulation assays is frequently used as a surrogate for affinity and activity.[20] The data illustrates that complex fluorinated structures, such as RO5256390, can achieve nanomolar potency, significantly greater than the endogenous ligand β-PEA.

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure trustworthiness and reproducibility, a detailed, self-validating protocol is essential. The following describes a standard filtration-based competitive radioligand binding assay to determine the Kᵢ of a test compound at TAAR1.

Principle of the Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., a fluorinated phenethylamine) to displace a radiolabeled ligand from TAAR1.[21] By performing this competition across a range of competitor concentrations, an inhibition curve is generated, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined. The IC₅₀ is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[22]

Materials & Reagents
  • Cell Membranes: Membranes prepared from a cell line (e.g., HEK293) stably or transiently expressing the TAAR1 of interest (human, rat, or mouse).[23]

  • Radioligand: A specific TAAR1 radioligand with high affinity (e.g., [³H]-EPPTB).

  • Test Compounds: Fluorinated phenethylamines of interest, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-labeled TAAR1 ligand to saturate all specific binding sites.[23]

  • Filtration Apparatus: 96-well cell harvester.

  • Filter Mats: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Causality: PEI is a cationic polymer that reduces the non-specific binding of positively charged radioligands to the negatively charged glass fibers, thereby increasing the signal-to-noise ratio.[22]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Step-by-Step Methodology
  • Membrane Preparation: a. Culture cells expressing TAAR1 to a high density. b. Harvest cells and homogenize them in cold lysis buffer. c. Centrifuge the homogenate to pellet the cell membranes. d. Wash the pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[22] The membranes can be aliquoted and stored at -80°C.

  • Assay Plate Setup: a. In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay Buffer + Radioligand + Cell Membranes.
    • Non-specific Binding (NSB): Non-specific Binding Control + Radioligand + Cell Membranes.
    • Competition: Serial dilutions of Test Compound + Radioligand + Cell Membranes. b. The final assay volume is typically 200-250 µL.[22] Add components in the following order: buffer, test compound/control, radioligand, and finally cell membranes to initiate the binding reaction.
  • Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[22] Gentle agitation is recommended.

    • Causality: The incubation time and temperature are optimized to ensure the binding reaction has reached a steady state, which is a prerequisite for accurate affinity determination.

  • Filtration and Washing: a. Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filter mat using a cell harvester.[24] This separates the membrane-bound radioligand from the free radioligand. b. Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

    • Causality: The washes must be rapid and with ice-cold buffer to minimize the dissociation of the radioligand from the receptor during the washing process.

  • Quantification: a. Dry the filter mat completely. b. Add scintillation cocktail to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[22]

Data Analysis
  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the corresponding competition or total binding wells.

    • Specific Binding = Total CPM - NSB CPM

  • Generate Inhibition Curve: Plot the specific binding as a percentage of the maximum specific binding (Total Binding) against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined previously via a saturation binding experiment).[21][22]

Visualizing TAAR1 Signaling and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

TAAR1 Intracellular Signaling Cascades

Activation of TAAR1 by an agonist like a fluorinated phenethylamine primarily initiates a Gαs-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP).[1][17] However, TAAR1 can also engage other pathways, including those involving Protein Kinase A (PKA), Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK).[3][16][25][26]

TAAR1_Signaling cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Receptor G_protein Gαs/Gαq TAAR1->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates (Gαs) PKC PKC G_protein->PKC Activates (Gαq) Ligand Fluorinated Phenethylamine (Agonist) Ligand->TAAR1 PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates PKC->ERK Phosphorylates CREB CREB (Transcription Factor) ERK->CREB Activates

Caption: Canonical and non-canonical signaling pathways activated by TAAR1 agonists.

Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps of the experimental protocol described in Section 3.

Binding_Assay_Workflow start Start prep 1. Prepare TAAR1-expressing cell membranes start->prep setup 2. Set up 96-well plate: - Total Binding - Non-specific Binding - Competitor Dilutions prep->setup incubate 3. Add Radioligand & Membranes, then incubate to equilibrium setup->incubate filter 4. Rapidly filter to separate bound from free radioligand incubate->filter wash 5. Wash filters with ice-cold buffer filter->wash quantify 6. Dry filters and quantify bound radioactivity wash->quantify analyze 7. Analyze data: Calculate IC₅₀ and convert to Kᵢ quantify->analyze end End: Determine Binding Affinity (Kᵢ) analyze->end

Caption: Step-by-step workflow for determining ligand binding affinity via filtration assay.

Conclusion

The strategic fluorination of phenethylamines represents a powerful approach for developing potent and selective ligands for TAAR1. As demonstrated, these modifications can significantly enhance binding affinity and functional potency. The methodologies detailed in this guide, particularly the competitive radioligand binding assay, provide a robust and reliable framework for characterizing the pharmacology of novel compounds at this important therapeutic target. By adhering to these rigorous experimental standards, researchers can generate high-quality, reproducible data essential for advancing the field of neuromodulation and developing next-generation therapeutics for neuropsychiatric disorders.

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A Researcher's Guide to Assessing Monoamine Transporter Cross-reactivity: The Case of 2-Fluoro-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the interaction of novel psychoactive compounds with monoamine transporters, using 2-Fluoro-1-phenylethanamine (2-FPEA) as a representative example. Given the limited direct research on 2-FPEA, we will leverage data on its close structural analog, 2-Fluorophenethylamine (2-FEA), to inform our comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of new chemical entities.

Introduction: The Significance of Monoamine Transporter Selectivity

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are critical regulators of neurotransmission.[1] Psychoactive compounds, particularly those within the phenethylamine class, often exhibit varying degrees of affinity for these transporters.[2] The selectivity of a compound for DAT over SERT and NET is a crucial determinant of its pharmacological effects, therapeutic potential, and abuse liability.[2][3] For instance, high affinity for DAT is associated with the reinforcing effects of stimulants like cocaine.[4] Therefore, a thorough in vitro evaluation of a compound's transporter cross-reactivity is a foundational step in its preclinical characterization.

Substituted β-phenethylamines can modulate monoamine neurotransmission through various mechanisms, including inhibition of the dopamine transporter, which is linked to the abuse potential of these derivatives.[2] The precise structural features that govern the inhibitory activity of β-PEA derivatives on dopamine reuptake are not fully understood.[2]

Experimental Workflows for Assessing Transporter Interaction

Two primary in vitro assays are indispensable for characterizing the interaction of a test compound like 2-FPEA with monoamine transporters: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays directly measure the affinity of a compound for a specific transporter. This is achieved by assessing the ability of the test compound to compete with a known high-affinity radioligand for binding to the transporter.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Utilize cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.[5]

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

    • Centrifuge the homogenate to pellet the cell membranes.[6]

    • Wash the membrane pellet and resuspend in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.[6]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[6]

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (2-FPEA).

    • Incubate the plate to allow for competitive binding to reach equilibrium.[6]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.[6][7]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft DAT DAT DA_vesicle Dopamine Vesicles DA_ext Dopamine DA_vesicle->DA_ext Release DA_ext->DAT Reuptake FPEA 2-FPEA FPEA->DAT Inhibition

Caption: Mechanism of DAT Inhibition by 2-FPEA.

Comparative Analysis: 2-FPEA Profile vs. Reference Compounds

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Mechanism
2-FPEA (Predicted) To be determinedTo be determinedTo be determinedLikely DAT/NET inhibitor/releaser
Cocaine ~150-600~200-3600~90-300Reuptake Inhibitor [4][8]
d-Amphetamine ~660-2000~150-700>10,000Releaser/Reuptake Inhibitor [9][10][11]
GBR-12909 1>100>100Selective Reuptake Inhibitor [12][13]

Interpreting the Data:

  • Potency: A lower Ki or IC₅₀ value indicates higher potency at the transporter. GBR-12909 is a highly potent and selective DAT inhibitor. [12]* Selectivity: The ratio of Ki or IC₅₀ values for different transporters determines the selectivity. A compound with a DAT Ki of 10 nM and a SERT Ki of 1000 nM would be considered 100-fold selective for DAT over SERT.

  • Mechanism of Action: Phenethylamines like amphetamine can act as both reuptake inhibitors and releasing agents (efflux). [9][14]This dual mechanism distinguishes them from pure blockers like cocaine. [10]Further experiments, such as efflux assays, would be necessary to fully elucidate the mechanism of 2-FPEA. [1]

The Causality Behind Experimental Choices

  • Why use both binding and uptake assays? Binding affinity (Ki) does not always directly correlate with functional potency (IC₅₀ for uptake inhibition). [8]A compound may bind to the transporter without effectively blocking its function. Therefore, both assay types are necessary for a comprehensive pharmacological profile.

  • Why use human transporters? While rodent models are useful, species differences in transporter pharmacology exist. Using cell lines expressing human transporters provides more clinically relevant data for drug development.

  • Self-Validating Systems: Each assay should include positive and negative controls. A known selective inhibitor (like GBR-12909 for DAT) serves as a positive control to validate assay performance. Non-transfected cells or the addition of a high concentration of a known inhibitor can be used to determine non-specific binding or uptake.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro characterization of 2-Fluoro-1-phenylethanamine's interaction with monoamine transporters. By employing standardized radioligand binding and neurotransmitter uptake assays, researchers can determine its potency and selectivity profile. Comparing these data to well-known reference compounds will allow for a clear understanding of its potential pharmacological effects.

The next logical steps in the preclinical evaluation of 2-FPEA would involve in vivo studies, such as microdialysis, to measure its effects on extracellular dopamine levels in relevant brain regions, and behavioral assays to assess its stimulant, reinforcing, and psychotomimetic properties.

References

  • Azzam, M., & Gnegy, M. E. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78(1), 12-16. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hossain, M. S., Wickramasinghe, N. S., Lee, Y. S., & Lim, S. K. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 27(2), 163. [Link]

  • Jones, S. R., Gainetdinov, R. R., Jaber, M., Giros, B., Wightman, R. M., & Caron, M. G. (1998). Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter. Journal of Neuroscience, 18(6), 1979-1986. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • O'Neill, B., & O'Tuathaigh, C. (2013). Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited. Journal of Neuroscience, 33(21), 8853-8855. [Link]

  • Reith, M. E., Blough, B. E., Hong, W. C., Davidson, C., & Baumann, M. H. (2015). Affinity of stimulants at monoamine transporters NET, DAT, and SERT in ligand-binding studies. Psychopharmacology, 232(7), 1179-1189. [Link]

  • Rocha, B. A., Fumagalli, F., Gainetdinov, R. R., Jones, S. R., Ator, R., Giros, B., ... & Caron, M. G. (1998). Cocaine self-administration in dopamine-transporter knockout mice. Nature neuroscience, 1(2), 132-137. [Link]

  • Saunders, C., Ferrer, J. V., Shi, L., Chen, J., Merrill, G., Lamb, M. E., ... & Javitch, J. A. (2000). Amphetamine-induced loss of human dopamine transporter activity: an internalization-dependent and cocaine-sensitive mechanism. Proceedings of the National Academy of Sciences, 97(12), 6850-6855. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50. [Link]

  • Sørensen, L., Andersen, J., & Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 411-419. [Link]

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  • Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., ... & Weinstein, H. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature neuroscience, 11(7), 780-789. [Link]

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Validating the purity of 2-Fluoro-1-phenylethanamine HCl by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of 2-Fluoro-1-phenylethanamine HCl Purity by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety and efficacy. This guide provides a comprehensive framework for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-Fluoro-1-phenylethanamine HCl. We will delve into the causality behind experimental choices, present a self-validating protocol in line with international guidelines, and compare the achiral purity method with the critical, yet distinct, analysis of enantiomeric purity.

Foundational Strategy: Method Development Rationale

The molecular structure of 2-Fluoro-1-phenylethanamine dictates our analytical approach. As a primary amine, its polarity is highly dependent on pH. The presence of a phenyl group provides a chromophore, making it ideal for UV detection. Consequently, RP-HPLC is the technique of choice, offering high resolution, sensitivity, and reproducibility for pharmaceutical analysis.[1]

Our objective is to develop a method that can accurately quantify the main compound and separate it from any potential process-related impurities or degradation products.

Diagram 1: HPLC Method Development Logic

This diagram illustrates the decision-making process for creating a suitable HPLC method for 2-Fluoro-1-phenylethanamine HCl.

MethodDev Analyte Analyte: 2-Fluoro-1-phenylethanamine HCl Properties Properties: - Primary Amine (ionizable) - Phenyl Chromophore - Polar Compound Analyte->Properties Technique Select Technique: Reverse-Phase HPLC (RP-HPLC) Properties->Technique Column Column Selection: C18 (e.g., 250mm x 4.6mm, 5µm) Good retention for aromatic compounds Technique->Column MobilePhase Mobile Phase Design: Aqueous Buffer + Organic Modifier Technique->MobilePhase Detector Detector Selection: UV-Vis Detector λ = 210-260 nm (Phenyl absorbance) Technique->Detector FinalMethod Optimized Isocratic Method Column->FinalMethod Buffer Buffer: Phosphate, pH ~3.0 Ensures consistent protonation of amine MobilePhase->Buffer Organic Organic: Acetonitrile (ACN) Good UV transparency, low viscosity MobilePhase->Organic MobilePhase->FinalMethod Detector->FinalMethod

Caption: Decision workflow for HPLC method development.

Experimental Protocol: The Validated HPLC Method

This protocol has been optimized for the separation and quantification of 2-Fluoro-1-phenylethanamine HCl and its potential non-chiral impurities.

Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Isocratic HPLC with UV-Vis DetectorStandard, robust, and widely available system suitable for QC labs.
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring, ensuring adequate retention.
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)The buffer at pH 3.0 ensures the primary amine is fully protonated (pKa ~9-10), leading to a single, sharp peak. Acetonitrile is a common organic modifier providing good peak shape.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl group exhibits strong absorbance at this wavelength.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and prevents peak shape issues.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Fluoro-1-phenylethanamine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3]

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Stock Solution, using the sample to be tested.

Method Validation: A Self-Validating System per ICH Q2(R1)

Method validation provides documented evidence that the protocol is fit for its intended purpose.[4] The following parameters must be assessed.

Diagram 2: ICH-Guided Method Validation Workflow

This flowchart outlines the structured process for validating the analytical method in accordance with regulatory expectations.

ValidationWorkflow start Start: Finalized HPLC Method specificity Specificity (Peak Purity, Impurity Spiking) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ accuracy->lod_loq repeat Repeatability (Intra-day) precision->repeat inter Intermediate (Inter-day) precision->inter robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Analyze a sample of 2-Fluoro-1-phenylethanamine HCl.

    • If available, spike the sample with known potential impurities (e.g., starting materials, regio-isomers) and demonstrate baseline separation.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the resulting solutions to ensure separation of degradation products from the main peak.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship holds true.[5]

  • Protocol:

    • Prepare a series of at least five standard solutions by diluting the stock solution to cover a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Data Summary & Acceptance Criteria:

ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroPasses
Range 50 - 150 µg/mLEstablished
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[6] It is determined by spike recovery studies.

  • Protocol:

    • Prepare a bulk sample solution.

    • Spike the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Data Summary & Acceptance Criteria:

Spike LevelAcceptance Criterion (% Recovery)Hypothetical Mean Recovery
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.3%
120%98.0 - 102.0%101.1%
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment).

  • Protocol:

    • Repeatability: Analyze six separate preparations of the sample solution (at 100% concentration) on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Data Summary & Acceptance Criteria:

Precision LevelAcceptance Criterion (% RSD)Hypothetical Result (% RSD)
Repeatability ≤ 2.0%0.85%
Intermediate Precision ≤ 2.0%1.10%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[6]

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

  • Data Summary & Acceptance Criteria:

ParameterAcceptance CriterionHypothetical Result
LOD Visually or S/N ≈ 3:10.05 µg/mL
LOQ S/N ≈ 10:1, with acceptable precision0.15 µg/mL

A Critical Comparison: Achiral Purity vs. Enantiomeric Purity

The method described above is an achiral method. It is excellent for quantifying the compound and separating it from structurally different impurities. However, 2-Fluoro-1-phenylethanamine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers).

  • Why it Matters: In pharmaceutical development, enantiomers can have vastly different pharmacological and toxicological profiles. Regulatory agencies require the enantiomeric purity of a chiral drug to be controlled and quantified.

  • The Limitation of RP-HPLC: A standard C18 column cannot distinguish between enantiomers. They will co-elute, appearing as a single, sharp peak.

  • The Alternative: Chiral HPLC: To determine enantiomeric purity, a specialized chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely used for the separation of amines.[7]

Comparison of Methods
FeatureValidated Achiral RP-HPLC MethodChiral HPLC Method (Alternative)
Objective Determine purity relative to non-chiral impurities and degradants.Determine the ratio of one enantiomer to the other (enantiomeric excess).
Column Standard C18Chiral Stationary Phase (e.g., cellulose or amylose-based).[8]
Mobile Phase Aqueous buffer/AcetonitrileOften normal-phase (e.g., Hexane/Ethanol) or polar organic mode.
Output Purity as a percentage area (e.g., 99.8%).Enantiomeric excess (e.g., 99.9% e.e.).
Conclusion Both methods are essential. The achiral method confirms chemical purity, while the chiral method confirms stereochemical purity. They are complementary, not interchangeable.

Conclusion

This guide outlines a robust and reliable RP-HPLC method for the determination of 2-Fluoro-1-phenylethanamine HCl purity. The causality-driven method development and rigorous validation protocol, grounded in ICH guidelines, ensure the trustworthiness and scientific integrity of the results.[1][6] It is crucial for researchers to recognize the scope of this achiral method and employ a complementary chiral HPLC method to gain a complete purity profile, satisfying the stringent demands of modern drug development.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Jain, D. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Li, Q. S. et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu. [Link]

  • Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Dong, M. W. & Kou, D. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Google Patents.
  • Al-Majid, A. M. et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Pellati, F. et al. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. [Link]

  • ResearchGate. HPLC chromatograms of 2-phenylethylamine metabolites. [Link]

  • La-Corte, A. et al. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. [Link]

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  • Naidu, G. V. R. & Sharma, G. V. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • SIELC Technologies. Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. [Link]

  • Chemsrc. 2-phenylethanaminium chloride. [Link]

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A Comparative Guide to Analytical Methods for Fluorinated Phenethylamine Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of fluorinated phenethylamines, the selection of an appropriate analytical method is paramount for achieving accurate and reliable results. The ever-expanding landscape of novel psychoactive substances (NPS), which includes a multitude of fluorinated phenethylamine analogues, presents significant analytical challenges.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques used for the detection and quantification of these compounds, supported by experimental data and field-proven insights.

Introduction: The Analytical Imperative for Fluorinated Phenethylamines

Fluorinated phenethylamines are a class of synthetic compounds that have gained prominence in both pharmaceutical research and forensic toxicology. The introduction of fluorine atoms can significantly alter the pharmacological and metabolic profiles of phenethylamine-based molecules.[3] Consequently, sensitive and specific analytical methods are crucial for their detection in various matrices, including seized materials and biological specimens.[1][4] This guide will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a concluding overview of Fourier-Transform Infrared (FTIR) Spectroscopy's role.

Chromatographic Techniques: The Workhorses of Phenethylamine Analysis

Chromatographic methods coupled with mass spectrometry are the cornerstone of trace-level detection and quantification of fluorinated phenethylamines in complex matrices.[5] The choice between gas and liquid chromatography hinges on the analyte's properties and the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds.[6] For phenethylamines, which are polar and often non-volatile in their native form, a critical preparatory step is required: derivatization.

The "Why" of Derivatization: The primary amine group in phenethylamines makes them prone to adsorption within the GC system, leading to poor peak shape and reduced sensitivity.[7][8] Chemical derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving chromatographic performance.[7][9][10][11] Acylating agents, such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), are commonly employed for this purpose.[7][12]

Experimental Workflow: GC-MS Analysis of Fluorinated Phenethylamines

Caption: Workflow for GC-MS analysis of fluorinated phenethylamines.

Detailed Protocol: GC-MS Analysis of 4-Fluoroamphetamine (4-FA) in Serum

This protocol is adapted from validated methods for the analysis of amphetamine-type substances.[2][12]

  • Sample Preparation:

    • To 1 mL of serum, add an appropriate internal standard (e.g., 4-fluoroamphetamine-d4).

    • Perform a liquid-liquid extraction under basic conditions (e.g., with sodium hydroxide) using an organic solvent such as ethyl acetate.

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Evaporate the mixture to dryness and reconstitute the residue in 50 µL of ethyl acetate.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a dominant technique in forensic and clinical toxicology due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[5] This makes it particularly well-suited for the direct analysis of polar compounds like fluorinated phenethylamines.

The "Why" of LC-MS/MS: The ability to analyze compounds in their native form simplifies sample preparation and reduces the potential for analytical variability.[13] The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity by monitoring precursor-to-product ion transitions, which is crucial for distinguishing between structurally similar compounds in complex matrices.[14]

Experimental Workflow: LC-MS/MS Analysis of Fluorinated Phenethylamines

Caption: Workflow for LC-MS/MS analysis of fluorinated phenethylamines.

Detailed Protocol: LC-MS/MS Screening of Fluorinated Phenethylamines in Urine

This protocol is a representative "dilute-and-shoot" method, valued for its simplicity and high throughput.[5]

  • Sample Preparation:

    • Centrifuge a 1 mL urine sample to pellet any particulate matter.

    • Take a 100 µL aliquot of the supernatant and add an appropriate internal standard mix (e.g., deuterated analogues of the target compounds).

    • Dilute the sample with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

    • Vortex the sample and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, <2 µm particle size) is suitable for separating phenethylamines.

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, with at least two transitions (one quantifier and one qualifier) monitored for each analyte to ensure specificity.

Spectroscopic Techniques: Unveiling Molecular Structure

While chromatographic techniques excel at separation and quantification, spectroscopic methods provide invaluable information about the molecular structure of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the analysis of fluorinated compounds.[1][15][16]

The "Why" of ¹⁹F NMR: The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high magnetogyric ratio, making it highly amenable to NMR analysis.[15] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, often allowing for the unambiguous identification and quantification of fluorinated compounds in complex mixtures without the need for chromatographic separation.[1] This makes it a highly specific and reliable method for the analysis of bulk materials.[1]

Quantitative ¹⁹F NMR (qNMR): This technique allows for the determination of the absolute concentration of a fluorinated analyte by comparing the integral of its ¹⁹F signal to that of a known amount of an internal standard.[1][15]

Experimental Workflow: ¹⁹F qNMR Analysis of Fluorinated Phenethylamines

Caption: Workflow for ¹⁹F qNMR analysis of fluorinated phenethylamines.

Detailed Protocol: ¹⁹F qNMR Analysis of a Fluorinated Phenethylamine Powder

This protocol is based on established methods for the quantitative NMR analysis of fluorinated compounds.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the homogenized powder sample into a vial.

    • Accurately add a known amount of a suitable internal standard (e.g., trifluoroacetic acid).

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹⁹F NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

    • Acquisition Parameters:

      • A sufficient relaxation delay (D1) is crucial for accurate quantification (e.g., 5-7 times the longest T₁ of the signals of interest).

      • A 90° pulse angle should be used.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing:

      • Apply appropriate phasing and baseline correction to the spectrum.

      • Integrate the signals corresponding to the analyte and the internal standard.

    • Quantification: Calculate the concentration of the analyte based on the ratio of the integrals and the known concentration of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[17] It is primarily used for the qualitative identification of bulk samples.

The "Why" of FTIR: FTIR is particularly useful for rapid screening of seized materials. The resulting spectrum serves as a molecular "fingerprint," which can be compared to a library of known spectra for identification.

Detailed Protocol: FTIR Analysis of a Solid Sample using the KBr Pellet Method

This is a classic method for preparing solid samples for transmission FTIR analysis.[2][4]

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Grind 1-2 mg of the solid sample to a fine powder.

    • Add approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

    • Gently mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • FTIR Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Method Comparison: Performance Characteristics

The choice of analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following table provides a comparative overview of the performance of GC-MS, LC-MS/MS, and ¹⁹F qNMR for the analysis of fluorinated phenethylamines.

Parameter GC-MS LC-MS/MS ¹⁹F qNMR
Sample Throughput ModerateHighLow to Moderate
Sensitivity HighVery HighModerate
Limit of Detection (LoD) ~1 ng/mL in serum (for 4-FA)[2]0.1-5.0 ng/mL in biological fluids[14]0.03-0.06 mg/mL (High-Field)[1]
Limit of Quantification (LoQ) ~5 ng/mL in serum (for 4-FA)[2]0.5-25 ng/mL in biological fluids[14][13]0.1-0.2 mg/mL (High-Field)[1]
Specificity High (with MS detection)Very High (with MS/MS detection)Very High (for fluorinated compounds)
Derivatization Required YesNoNo
Primary Application Confirmatory analysis and quantificationScreening and quantification in complex matricesStructural elucidation and quantification of bulk materials

Conclusion: Selecting the Right Tool for the Task

The analytical landscape for fluorinated phenethylamine detection is dominated by the highly sensitive and specific techniques of GC-MS and LC-MS/MS. LC-MS/MS is often the preferred method for screening and quantification in biological matrices due to its high throughput and the elimination of the need for derivatization. GC-MS remains a powerful confirmatory technique, particularly when dealing with less complex matrices or when LC-MS/MS is unavailable.

¹⁹F NMR spectroscopy offers a unique and highly specific approach for the structural elucidation and absolute quantification of fluorinated compounds in bulk samples, serving as an invaluable tool for the analysis of seized materials and reference standards. FTIR spectroscopy provides a rapid, albeit less sensitive, means of qualitative identification of functional groups in solid samples.

Ultimately, the choice of analytical method should be guided by the specific research question, the nature of the sample matrix, the required sensitivity, and the available instrumentation. A multi-technique approach, leveraging the strengths of each method, will often provide the most comprehensive and reliable characterization of fluorinated phenethylamines.

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A Comparative Guide to the In Vivo Efficacy of TAAR1 Agonists: Benchmarking Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Readers: This guide was initially conceptualized to include a direct comparison of 2-Fluoro-1-phenylethanamine with other Trace Amine-Associated Receptor 1 (TAAR1) agonists. However, a comprehensive search of the current scientific literature and preclinical data repositories did not yield any specific information regarding the in vivo efficacy or TAAR1 agonist activity of 2-Fluoro-1-phenylethanamine. In the spirit of scientific integrity and to provide our audience with actionable, data-supported insights, we have pivoted the focus of this guide. We will provide a detailed comparative analysis of well-characterized TAAR1 agonists that are prominent in preclinical and clinical research. This will serve as a valuable resource for researchers and drug developers by establishing a benchmark for evaluating novel compounds in this class.

Introduction: TAAR1 - A Novel Hub for Neuromodulation

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, most notably schizophrenia.[1] Unlike conventional antipsychotics that primarily act on dopamine D2 and serotonin 5-HT2A receptors, TAAR1 offers a distinct mechanism of action.[2] It functions as a Gs- and Gq-coupled G protein-coupled receptor (GPCR) that modulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[1][3] This unique pharmacological profile suggests the potential for TAAR1 agonists to address not only the positive symptoms of schizophrenia but also the negative and cognitive domains, with a potentially more favorable side-effect profile.[1]

TAAR1 is an intracellular receptor, which means that its ligands must be able to cross the neuronal membrane to exert their effects.[4] Once activated, TAAR1 initiates a signaling cascade that can influence neurotransmitter release and reuptake.[4]

The TAAR1 Signaling Cascade: A Simplified Overview

Activation of TAAR1 by an agonist triggers a conformational change in the receptor, leading to the activation of associated G proteins. This initiates downstream signaling pathways, primarily through the adenylyl cyclase/cAMP pathway. The subsequent phosphorylation of various protein kinases can modulate the function of monoamine transporters and ion channels, ultimately influencing neuronal excitability and neurotransmitter levels.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAAR1_Agonist TAAR1 Agonist TAAR1 TAAR1 Receptor TAAR1_Agonist->TAAR1 Binds and Activates G_Protein Gαs/Gq TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates PKC Protein Kinase C G_Protein->PKC Activates (via Gq) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Effector_Proteins Effector Proteins (e.g., Monoamine Transporters, Ion Channels) PKA->Effector_Proteins Phosphorylates PKC->Effector_Proteins Phosphorylates Neuronal_Response Modulation of Neurotransmitter Release and Neuronal Excitability Effector_Proteins->Neuronal_Response

Caption: Simplified TAAR1 signaling pathway.

Comparative In Vivo Efficacy of Prominent TAAR1 Agonists

The therapeutic potential of TAAR1 agonists is primarily evaluated in preclinical animal models that aim to replicate certain aspects of human neuropsychiatric disorders. Key models for schizophrenia include those that induce hyperlocomotion (a proxy for positive symptoms), social interaction deficits (negative symptoms), and cognitive impairments.

CompoundClassIn Vivo ModelKey FindingsReference
Ulotaront (SEP-363856) Full TAAR1 Agonist / Partial 5-HT1A AgonistPCP-induced hyperactivity (rat)Reversed PCP-induced hyperactivity.[1]
PCP-induced social interaction deficit (rat)Reversed deficits in social interaction.[1]
Ketamine-induced increase in striatal dopamine synthesis (rat)Significantly reduced ketamine-induced increases.[5]
Ralmitaront (RG-7906) Partial TAAR1 AgonistClinical trials for schizophreniaFailed to show efficacy as monotherapy in a Phase II trial.[6]
Cocaine-treated miceA single dose did not alter presynaptic dopamine synthesis capacity.[7]
RO5263397 Partial TAAR1 AgonistNicotine-induced hyperlocomotion (rat)Dose-dependently decreased nicotine-induced hyperlocomotion.[8]
Forced Swim Test (rat)Produced a strong antidepressant-like effect.[9]
Dopamine transporter knockout (DAT-KO) mousePotently suppressed high dopamine-dependent hyperactivity.[9]
RO5256390 Full TAAR1 AgonistForced Swim Test (rat)No significant effect on immobility.[1]
Aβ-induced cognitive dysfunction (mouse)Showed a mild pro-cognitive effect in the Y-maze test.[10]

Experimental Methodologies: A Closer Look at Key In Vivo Assays

The following protocols provide a standardized framework for assessing the in vivo efficacy of TAAR1 agonists. The causality behind these experimental choices lies in their established relevance to the symptoms of schizophrenia and their sensitivity to antipsychotic drug action.

MK-801-Induced Hyperactivity

This model is widely used to screen for antipsychotic potential. MK-801, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state that results in increased locomotor activity, mimicking the positive symptoms of schizophrenia.

Protocol:

  • Animals: Male BALB/c mice are commonly used.

  • Habituation: Mice are individually placed in open-field arenas and allowed to habituate for at least 30 minutes.

  • Drug Administration:

    • The test compound (e.g., a TAAR1 agonist) or vehicle is administered intraperitoneally (i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) or saline is administered.

  • Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes immediately following the MK-801 injection using an automated activity monitoring system.

  • Analysis: The total distance traveled and other locomotor parameters are compared between treatment groups. A significant reduction in MK-801-induced hyperactivity by the test compound indicates potential antipsychotic efficacy.

MK801_Workflow cluster_pre_test Pre-Test cluster_treatment Treatment cluster_data_collection Data Collection & Analysis Habituation Habituation (30 min in open field) Compound_Admin Administer Test Compound or Vehicle (i.p.) Habituation->Compound_Admin Pretreatment Pretreatment Period (e.g., 30 min) Compound_Admin->Pretreatment MK801_Admin Administer MK-801 or Saline (i.p.) Pretreatment->MK801_Admin Record_Activity Record Locomotor Activity (60-120 min) MK801_Admin->Record_Activity Analyze_Data Compare Locomotor Parameters between groups Record_Activity->Analyze_Data

Caption: Workflow for MK-801-induced hyperactivity assay.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a 5-10 minute period with background white noise.

  • Testing Session: The session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74-86 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Startle_pulse-alone - Startle_prepulse+pulse) / Startle_pulse-alone]

  • Interpretation: An increase in PPI by a test compound in a model with baseline deficits (e.g., after MK-801 administration) suggests a restoration of sensorimotor gating.

Social Interaction Test

This assay evaluates social withdrawal, a core negative symptom of schizophrenia. It measures the preference of a test animal to interact with a novel animal versus a novel object.

Protocol:

  • Apparatus: A three-chambered box with openings allowing free access between chambers.

  • Habituation: The test mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes.

  • Sociability Phase:

    • A novel "stranger" mouse is placed in a wire cage in one of the side chambers.

    • An empty wire cage (novel object) is placed in the other side chamber.

    • The test mouse is placed back in the center chamber and allowed to explore for 10 minutes.

  • Data Acquisition: The time spent in each chamber and the time spent sniffing each wire cage are recorded using a video tracking system.

  • Analysis: A "sociability index" is calculated based on the preference for the chamber with the stranger mouse and the time spent interacting with it.

  • Interpretation: Compounds that can reverse a deficit in sociability (e.g., induced by chronic PCP treatment) are considered to have potential efficacy against negative symptoms.

Conclusion and Future Directions

The development of TAAR1 agonists represents a significant advancement in the search for novel treatments for schizophrenia and other neuropsychiatric disorders. Preclinical in vivo studies have demonstrated the potential of these compounds to modulate key neurotransmitter systems and ameliorate behavioral deficits relevant to the complex symptomatology of these conditions. While compounds like ulotaront have shown promise in clinical trials, the journey from bench to bedside is long and requires a thorough understanding of the comparative efficacy and safety of different TAAR1 agonists. The lack of available data on emerging compounds such as 2-Fluoro-1-phenylethanamine underscores the need for continued research and transparent data sharing within the scientific community to accelerate the development of this promising class of therapeutics.

References

  • Dedic, N., et al. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 22(24), 13185. [Link]

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  • Ågren, R., et al. (2023). In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics. International Journal of Neuropsychopharmacology, 26(9), 655-662. [Link]

  • Leo, D., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals, 15(10), 1219. [Link]

  • Bonsall, D. R., et al. (2024). Effect of the TAAR1 Partial Agonist Ralmitaront on Presynaptic Dopamine Synthesis Capacity Measured Using [18F]DOPA PET in Naïve and Cocaine-Treated Mice. Molecular Imaging and Biology. [Link]

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  • Ågren, R., et al. (2023). In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics. International Journal of Neuropsychopharmacology, 26(9), 655-662. [Link]

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The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and pharmacology, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. This guide provides an in-depth technical comparison of fluorinated phenethylamines, exploring how the position of fluorine substitution on the aromatic ring profoundly alters their interaction with key neurological targets. By synthesizing experimental data and established pharmacological principles, we aim to offer a comprehensive resource for researchers engaged in the development of novel therapeutics targeting monoamine systems.

The Power of Fluorine in Phenethylamine Design

The phenethylamine scaffold is the foundation for a vast array of psychoactive compounds, including neurotransmitters, stimulants, and psychedelics. The introduction of fluorine, an element with high electronegativity and a small atomic radius, can dramatically modify the parent molecule's properties. These modifications include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. This can increase the bioavailability and duration of action of the compound.

  • Receptor Interaction: Fluorine's electronegativity can alter the electronic distribution of the aromatic ring, influencing how the molecule binds to its target receptors and transporters. This can lead to changes in affinity and selectivity.

  • Blood-Brain Barrier Permeability: The increased lipophilicity imparted by fluorine substitution can facilitate the passage of the molecule across the blood-brain barrier, a critical step for centrally acting drugs.[1]

The influence of fluorination is not uniform; it is highly dependent on the position of the fluorine atom on the phenethylamine structure. This guide will focus on the structure-activity relationship (SAR) of ortho- (2-position), meta- (3-position), and para- (4-position) fluorinated amphetamine analogues as a case study to illustrate these principles.

Comparative Pharmacology of Fluorinated Amphetamine Regioisomers

The primary molecular targets for amphetamine and its analogues are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. By inhibiting or reversing these transporters, amphetamines increase the extracellular concentrations of these monoamines.

Monoamine Transporter Interactions: A Tale of Three Positions

The position of the fluorine atom on the phenyl ring of amphetamine derivatives significantly influences their potency and selectivity for the monoamine transporters.

Table 1: Comparative in vitro Potency of Fluorinated Amphetamines at Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT:SERT Ratio
2-Fluoroamphetamine (2-FA)5007119000.26
3-Fluoroamphetamine (3-FA)----
4-Fluoroamphetamine (4-FA)77042068000.11
Amphetamine~600~10020,000-40,000~0.02

Data for 2-FA and 4-FA are collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[2] Amphetamine data is from a comparative study and is included for reference.[3][4] A higher DAT:SERT ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter. Data for 3-FA from a directly comparable study was not available.

From the available data, we can discern the following SAR trends:

  • 2-Fluoroamphetamine (2-FA): Exhibits a profile that is most similar to traditional amphetamine, with a strong preference for inhibiting norepinephrine and dopamine transporters over the serotonin transporter.[2] This profile is consistent with its reported subjective effects as a classic stimulant.

  • 4-Fluoroamphetamine (4-FA): While still being a potent dopamine and norepinephrine reuptake inhibitor, 4-FA displays a notable increase in its interaction with the serotonin transporter compared to amphetamine and 2-FA.[5][6] This shift towards serotonergic activity is thought to underlie its reported mixed stimulant and entactogenic (empathogenic) effects.[5][6]

  • 3-Fluoroamphetamine (3-FA): Although comprehensive comparative data is limited, it is reported to be a potent monoamine releaser with a preference for dopamine and norepinephrine over serotonin.[5]

The following diagram illustrates the differential selectivity of these regioisomers.

SAR_Fluorinated_Amphetamines cluster_compounds Fluorinated Amphetamines cluster_transporters Monoamine Transporters 2-FA 2-FA DAT DAT (Dopamine) 2-FA->DAT Moderate Potency NET NET (Norepinephrine) 2-FA->NET High Potency SERT SERT (Serotonin) 2-FA->SERT Low Potency 4-FA 4-FA 4-FA->DAT Moderate Potency 4-FA->NET High Potency 4-FA->SERT Increased Potency (vs. 2-FA/Amphetamine) Amphetamine Amphetamine Amphetamine->DAT Moderate Potency Amphetamine->NET High Potency Amphetamine->SERT Very Low Potency Metabolism_Fluorinated_Amphetamines cluster_parent Parent Compound cluster_metabolites Metabolites Amphetamine Amphetamine Aromatic_Hydroxylation Aromatic Hydroxylation (e.g., 4-hydroxyamphetamine) Amphetamine->Aromatic_Hydroxylation Major Pathway N_Dealkylation N-Dealkylation (for N-alkylated analogs) Amphetamine->N_Dealkylation If N-alkylated Alpha_Hydroxylation Alpha-Carbon Hydroxylation Amphetamine->Alpha_Hydroxylation Fluoroamphetamine Fluorinated Amphetamine Fluoroamphetamine->Aromatic_Hydroxylation Blocked at F-position Fluoroamphetamine->N_Dealkylation If N-alkylated Fluoroamphetamine->Alpha_Hydroxylation Alternative_Pathways Alternative Pathways (e.g., N-hydroxylation, aliphatic hydroxylation) Fluoroamphetamine->Alternative_Pathways Enhanced

Caption: Altered metabolism of fluorinated amphetamines.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, it is essential to adhere to standardized experimental protocols. Below are outlines of the key in vitro assays used to characterize the pharmacology of fluorinated phenethylamines.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the specific transporter.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates. On the day of the assay, the culture medium is replaced with a Krebs-phosphate buffer.

  • Compound Incubation: A range of concentrations of the test compound (e.g., fluorinated amphetamine) is added to the wells and pre-incubated with the cells.

  • Radioligand Addition: A fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid vacuum filtration through glass fiber filters to separate the cells from the assay buffer.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of radiolabeled substrate taken up by the cells, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

5-HT2A Receptor Binding Assay

This assay measures the affinity of a compound for the 5-HT2A receptor by its ability to compete with a radiolabeled ligand known to bind to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) and a range of concentrations of the test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Conclusion

The strategic fluorination of the phenethylamine scaffold is a powerful tool for modulating its pharmacological properties. The position of the fluorine atom on the aromatic ring has a profound and predictable impact on the compound's interaction with monoamine transporters and receptors, as well as its metabolic fate. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a framework for comparing and contrasting these effects, supported by experimental data and methodologies, to aid researchers in the ongoing exploration of this important class of compounds.

References

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  • Wikipedia. (2023). 2-Fluoromethamphetamine. [Link]

  • Wikipedia. (2023). 4-Fluoroamphetamine. [Link]

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Sources

A Comparative Guide to the Selectivity Profiling of 2-Fluoro-1-phenylethanamine Against Monoamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylethylamine scaffold is a cornerstone in the development of centrally active therapeutic agents, serving as the backbone for numerous neurotransmitters and psychoactive compounds.[1] The strategic modification of this scaffold allows for the fine-tuning of pharmacological activity. 2-Fluoro-1-phenylethanamine (2-FPEA) represents one such modification, incorporating a fluorine atom into the ethylamine side chain. This substitution is a well-established medicinal chemistry strategy to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity, by altering the molecule's electronic and conformational characteristics.[2]

Given its structural similarity to endogenous trace amines and stimulants like amphetamine, a thorough understanding of 2-FPEA's interaction with the primary targets of these molecules—the monoamine receptors and transporters—is critical for predicting its therapeutic potential and off-target liability.[3] Monoaminergic systems, which include dopamine (DA), serotonin (5-HT), and norepinephrine (NE), are pivotal in regulating mood, cognition, and behavior.[4] Dysregulation of these systems is implicated in a host of neuropsychiatric disorders.[5]

This guide provides a comprehensive framework for the selectivity profiling of 2-FPEA. We will compare its hypothetical binding and functional profile against key monoamine targets with that of well-characterized compounds: the non-selective stimulant d-amphetamine and the endogenous trace amine phenethylamine (PEA). Furthermore, we will delve into the critical role of the Trace Amine-Associated Receptor 1 (TAAR1), a key regulator of monoamine systems that is a primary target for many phenylethylamine derivatives.[6][7] This document is intended for researchers and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a robust in vitro characterization.

Section 1: The Strategic Rationale for Selectivity Profiling

Selectivity is a paramount objective in drug design. For a compound like 2-FPEA, which is predicted to interact with the monoamine system, a detailed selectivity profile is essential for several reasons:

  • Predicting Therapeutic Effect: The primary therapeutic action is determined by the compound's highest affinity targets. For example, high affinity for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters might suggest an antidepressant profile, whereas high affinity for DAT and NET is characteristic of a psychostimulant.[8]

  • Anticipating Side Effects: Off-target binding is a major cause of adverse drug reactions. A compound that binds potently to the 5-HT2A receptor may have hallucinogenic potential, while interaction with α2-adrenergic receptors could lead to cardiovascular effects.[9][10]

  • Elucidating Mechanism of Action: Beyond primary receptors, phenethylamines can act via multiple mechanisms, including transporter inhibition, transporter-mediated release, and direct receptor agonism at targets like TAAR1.[1][11] A comprehensive profile distinguishes between these mechanisms. The activation of TAAR1, for instance, can negatively modulate the dopaminergic system, potentially tempering the abuse potential often associated with DAT inhibitors.[12][13]

The logical workflow for such a profiling campaign involves a tiered approach, beginning with broad screening via binding assays and progressing to more nuanced functional characterization of high-affinity targets.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis A Compound Acquisition (2-FPEA, Comparators) B Radioligand Binding Assays (Determine Affinity - Ki) A->B C Functional Assays (Determine Potency/Efficacy - EC50/Emax) B->C High-Affinity Hits D Selectivity Index Calculation (Ki Target B / Ki Target A) C->D E Comprehensive Profile Synthesis D->E

Caption: Experimental workflow for selectivity profiling.

Section 2: Comparative Analysis of Receptor Binding Affinity

The initial step in selectivity profiling is to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound across a panel of relevant receptors and transporters. This is most commonly achieved through competitive radioligand binding assays.[14][15] In these assays, the test compound's ability to displace a known high-affinity radioligand from the target is measured, providing a quantitative measure of its binding affinity.[16]

Table 1: Hypothetical Binding Affinity (Kᵢ, nM) Profile of 2-FPEA and Comparators Data presented are hypothetical and for illustrative purposes, based on the known pharmacology of related compounds.

TargetClass2-FPEA (Kᵢ, nM)d-Amphetamine (Kᵢ, nM)Phenethylamine (PEA) (Kᵢ, nM)
DAT Transporter250100[17]>10,000
SERT Transporter803,800[17]>10,000
NET Transporter15045[17]>10,000
TAAR1 GPCR5010030[6]
D₂ Receptor GPCR850>5,000>10,000
5-HT₁ₐ Receptor GPCR1,200>10,000>10,000
5-HT₂ₐ Receptor GPCR900>10,000>10,000
α₂-Adrenergic GPCR2,000>5,000>10,000

Interpretation of Hypothetical Data:

  • 2-FPEA Profile: The hypothetical data suggests 2-FPEA is a potent ligand at the TAAR1 receptor and the serotonin transporter (SERT), with moderate affinity for DAT and NET. This profile is distinct from d-amphetamine, suggesting a potentially different pharmacological effect. The higher affinity for SERT over DAT/NET may indicate a reduced stimulant potential and a shift towards an antidepressant or anxiolytic profile.[18][19]

  • d-Amphetamine Profile: As expected, d-amphetamine shows high affinity for NET and DAT, consistent with its known mechanism as a potent psychostimulant and norepinephrine-dopamine releasing agent.[17] Its affinity for TAAR1 is also significant, contributing to its complex pharmacology.[1]

  • Phenethylamine (PEA) Profile: The parent compound, PEA, shows pronounced selectivity for the TAAR1 receptor, with negligible affinity for the monoamine transporters at physiological concentrations.[6] This highlights how structural modifications, such as the addition of fluorine in 2-FPEA or a methyl group in amphetamine, dramatically alter the interaction with monoamine transporters.

Section 3: Experimental Protocol: Radioligand Binding Assay

This protocol describes a standardized competitive binding assay using cell membranes expressing the human dopamine transporter (DAT) as an example. The same principle applies to other targets by substituting the appropriate cell line, radioligand, and non-specific binding agent.

Objective: To determine the binding affinity (Kᵢ) of 2-FPEA for the human DAT.

Materials:

  • HEK-293 cells stably expressing human DAT (hDAT).

  • [³H]-WIN 35,428 (Radioligand for DAT).

  • Cocaine or GBR 12909 (for determining non-specific binding).[8]

  • Test compounds: 2-FPEA, d-amphetamine, PEA.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • 96-well filter plates (e.g., MultiScreenHTS with glass fiber filters).[16]

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture hDAT-HEK-293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of membrane preparation, and 50 µL of [³H]-WIN 35,428 (at a final concentration near its Kₔ, e.g., 2-5 nM).

    • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Cocaine solution, 50 µL of membrane preparation, and 50 µL of [³H]-WIN 35,428. The high concentration of cocaine will saturate the DAT sites, ensuring that any remaining radioligand binding is non-specific.

    • Test Compound Wells: Add 50 µL of serially diluted 2-FPEA (or other test compounds, typically from 0.1 nM to 100 µM), 50 µL of membrane preparation, and 50 µL of [³H]-WIN 35,428.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[15]

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Section 4: Functional Characterization and Signaling Pathways

Binding affinity does not describe the functional consequence of the ligand-receptor interaction. A ligand can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to determine this.[20]

Many monoamine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular levels of cyclic AMP (cAMP).[4]

  • Gₛ-coupled receptors (e.g., D₁, TAAR1) activate adenylyl cyclase, increasing cAMP.[6]

  • Gᵢ-coupled receptors (e.g., D₂, 5-HT₁ₐ, α₂) inhibit adenylyl cyclase, decreasing cAMP.

G cluster_Gi Gᵢ-Coupled Pathway (e.g., D₂ Receptor) cluster_Gs Gₛ-Coupled Pathway (e.g., TAAR1) D2 D₂ Receptor Gi Gᵢ Protein D2->Gi Agonist Binding AC_i Adenylyl Cyclase Gi->AC_i Inhibition cAMP_i cAMP AC_i->cAMP_i ATP_i ATP ATP_i->AC_i Response_i Decreased Neuronal Excitability cAMP_i->Response_i TAAR1 TAAR1 Gs Gₛ Protein TAAR1->Gs Agonist Binding AC_s Adenylyl Cyclase Gs->AC_s Activation cAMP_s cAMP AC_s->cAMP_s ATP_s ATP ATP_s->AC_s Response_s Modulation of Transporter Function cAMP_s->Response_s

Caption: Canonical Gᵢ and Gₛ signaling pathways.

Table 2: Hypothetical Functional Profile (EC₅₀, nM and Eₘₐₓ, %) of 2-FPEA EC₅₀ represents the concentration for 50% maximal effect; Eₘₐₓ represents the maximal effect relative to a reference full agonist.

TargetAssay TypeEC₅₀ (nM)Eₘₐₓ (%)Functional Activity
TAAR1 cAMP Accumulation7595%Full Agonist
D₂ Receptor cAMP Inhibition>10,000N/ANo Agonist Activity
5-HT₂ₐ Receptor IP₁ Accumulation>10,000N/ANo Agonist Activity

Interpretation of Hypothetical Data: The functional data suggest that 2-FPEA's primary mechanism of action at the receptor level is potent agonism at TAAR1. Despite binding to other receptors with micromolar affinity (from Table 1), it does not appear to activate them, indicating it is either an antagonist or has negligible functional effect at these sites at relevant concentrations. This TAAR1 agonism, coupled with its activity at SERT, points towards a complex modulatory role on monoamine systems, distinct from the direct releasing action of amphetamine.[21]

Section 5: Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the selectivity of 2-Fluoro-1-phenylethanamine. The hypothetical data, grounded in the pharmacology of related compounds, suggests a unique profile for 2-FPEA, distinguished by potent TAAR1 agonism and a preference for the serotonin transporter over catecholamine transporters. This profile differentiates it from classic psychostimulants like d-amphetamine and highlights the profound impact of subtle chemical modifications.

The presented protocols for radioligand binding and functional cAMP assays provide a robust and validated framework for generating the necessary data to build such a profile. For any novel psychoactive compound, this in vitro characterization is an indispensable first step. It provides the mechanistic foundation for subsequent in vivo studies to investigate its behavioral, therapeutic, and toxicological properties. Future research should also explore its potential as a substrate for monoamine transporters (i.e., a releaser) versus a pure uptake inhibitor, further refining our understanding of its precise mechanism of action.

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A Head-to-Head Comparison of 2-F-PEA and 3-F-PEA in Preclinical Behavioral Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substitution of a single halogen atom onto a psychoactive scaffold can profoundly alter its pharmacological profile. Within the phenethylamine class, positional isomers of fluorinated analogues represent a critical area of structure-activity relationship (SAR) investigation. This guide provides a comprehensive framework for the head-to-head behavioral comparison of 2-fluorophenethylamine (2-F-PEA) and 3-fluorophenethylamine (3-F-PEA). We outline detailed experimental protocols for a battery of behavioral assays—including locomotor activity, a functional observational battery, and conditioned place preference—designed to elucidate differences in potency, efficacy, and qualitative effects. By synthesizing established principles of psychostimulant pharmacology with robust, self-validating experimental designs, this document serves as a practical guide for researchers aiming to characterize and differentiate novel phenethylamine analogues.

Introduction: The Significance of Positional Isomerism in Phenethylamine Pharmacology

β-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and central nervous system stimulant.[1] Its derivatives are a cornerstone of psychopharmacology. The parent compound and its analogues are known to exert their effects primarily through agonism at the trace amine-associated receptor 1 (TAAR1) and by modulating the function of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[2][3]

The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity.[4] However, the precise placement of the fluorine atom—ortho (2-position), meta (3-position), or para (4-position)—can lead to vastly different pharmacological outcomes.[4][5] While some data exists for para-fluorinated PEA (4-F-PEA), which demonstrates classic psychostimulant effects like increased locomotor activity[6], a direct, systematic comparison of the ortho- and meta-isomers is lacking in the scientific literature.

This guide provides the necessary theoretical framework and detailed methodologies to conduct such a comparison. The central objective is to determine how shifting the fluorine atom from the 2- to the 3-position impacts the behavioral profile of PEA, addressing key questions of potency, rewarding properties, and potential qualitative differences in effect.

Putative Mechanism of Action

The primary mechanism for PEA analogues involves the TAAR1 receptor, which acts as a key modulator of the dopaminergic system.[7] Activation of TAAR1 can inhibit the re-uptake of dopamine and even promote dopamine efflux, leading to increased dopaminergic neurotransmission, which is strongly associated with the rewarding and reinforcing properties of psychostimulants.[2][3] The behavioral output is therefore a result of a complex interplay between TAAR1 activation and effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

PEA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal PEA 2-F-PEA or 3-F-PEA TAAR1 TAAR1 PEA->TAAR1 Agonism DAT Dopamine Transporter (DAT) TAAR1->DAT Modulates (Inhibits Reuptake/ Promotes Efflux) DA_synapse Synaptic Dopamine DAT->DA_synapse Efflux VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_cyto Cytosolic Dopamine DA_cyto->DAT Reuptake DA_cyto->VMAT2 Packaging D1R Dopamine Receptors (D1/D2) DA_synapse->D1R Response Behavioral Response D1R->Response Activation

Caption: Putative signaling pathway for fluorophenethylamine analogues.

Experimental Design: A Multi-Tiered Approach

A robust comparison requires a battery of assays to build a complete behavioral fingerprint for each compound. All experiments must include a vehicle control group (e.g., 0.9% saline) and a positive control (e.g., d-amphetamine, 1-2 mg/kg) to validate the sensitivity of the assays. Animals (e.g., male C57BL/6 mice or Sprague-Dawley rats) should be properly acclimated and randomized into treatment groups.

Tier 1: General Locomotor Activity & Functional Observational Battery (FOB)

This initial tier aims to establish the dose-response curve for general stimulant effects and identify any overt behavioral abnormalities.

Objective: To determine the potency and efficacy of 2-F-PEA and 3-F-PEA in stimulating horizontal and vertical activity and to screen for a range of behavioral and physiological effects.

Experimental Protocol:

  • Animal Acclimation: Individually house animals in automated locomotor activity chambers for a 60-minute habituation period.

  • Drug Administration: Administer the assigned dose of 2-F-PEA, 3-F-PEA (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally), vehicle, or d-amphetamine.

  • Locomotor Activity Recording: Immediately return animals to the chambers and record locomotor activity (total distance traveled, vertical beam breaks) in 5-minute bins for 120 minutes.

  • Functional Observational Battery (FOB): At the time of peak locomotor effect (e.g., 30 minutes post-injection), remove each animal and perform a standardized FOB assessment. This should include scoring for:

    • Stereotypy: Repetitive, purposeless behaviors such as sniffing, head-weaving, or gnawing.

    • Autonomic Signs: Piloerection, exophthalmos (bulging eyes).

    • General Behaviors: Grooming, posture, gait.

    • Reactivity: Response to tactile and auditory stimuli.

Tier 2: Assessment of Rewarding Properties

The Conditioned Place Preference (CPP) assay is a standard model for assessing the rewarding or aversive properties of a compound.[8]

Objective: To determine if 2-F-PEA and 3-F-PEA produce a conditioned preference for a drug-paired environment and to compare their potency in this paradigm.

Experimental Protocol:

  • Pre-Conditioning (Day 1): Allow animals to freely explore a two-chamber apparatus (with distinct tactile and visual cues) for 15 minutes. Record baseline time spent in each chamber. Animals showing a strong unconditioned preference for one chamber (>66%) should be excluded.

  • Conditioning (Days 2-9): This phase consists of eight alternating daily sessions.

    • Drug Pairing Days: Administer a specific dose of 2-F-PEA or 3-F-PEA and confine the animal to one of the chambers (e.g., the initially non-preferred one) for 30 minutes.

    • Vehicle Pairing Days: Administer vehicle and confine the animal to the opposite chamber for 30 minutes. The order of drug/vehicle administration should be counterbalanced across animals.

  • Post-Conditioning Test (Day 10): In a drug-free state, allow animals to again freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber.

Data Analysis: The primary endpoint is the "preference score," calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

CPP_Workflow Day1 Day 1: Pre-Conditioning (Baseline Preference Test) Day2_9 Days 2-9: Conditioning Phase (4 Drug Pairings, 4 Vehicle Pairings) Day1->Day2_9 Day10 Day 10: Post-Conditioning (Preference Test - Drug Free) Day2_9->Day10 Analysis Data Analysis (Calculate Preference Score) Day10->Analysis

Caption: Experimental workflow for the Conditioned Place Preference assay.

Predicted Outcomes & Comparative Data Analysis

While direct experimental data is not yet available, we can formulate hypotheses based on SAR principles. The meta-position (3-F) may be less sterically hindered for receptor interaction compared to the ortho-position (2-F), potentially leading to higher potency. Conversely, the ortho-fluoro group could alter the conformation of the ethylamine side chain, potentially favoring interaction with one monoamine transporter over another, leading to qualitative differences.

Table 1: Hypothetical Dose-Response Data for Locomotor Activity

Compound Dose (mg/kg) Total Distance Traveled (meters, mean ± SEM) Stereotypy Score (0-4, median)
Vehicle - 150 ± 12 0
2-F-PEA 3 250 ± 25 0
10 600 ± 55 1
30 450 ± 60 (with stereotypy) 3
3-F-PEA 1 275 ± 30 0
3 650 ± 62 1
10 800 ± 75 2

| | 30 | 600 ± 65 (with stereotypy) | 4 |

In this hypothetical table, 3-F-PEA is portrayed as more potent in stimulating locomotion, with a higher peak effect at 10 mg/kg. Both compounds exhibit a biphasic dose-response curve, where high doses induce competing stereotyped behaviors that reduce horizontal travel.

Table 2: Hypothetical Conditioned Place Preference Data

Compound Dose (mg/kg) Preference Score (seconds, mean ± SEM)
Vehicle - 10 ± 8
2-F-PEA 10 120 ± 22

| 3-F-PEA | 10 | 250 ± 35 |

This hypothetical data suggests that at an equimolar dose, 3-F-PEA produces a significantly stronger rewarding effect than 2-F-PEA, aligning with its predicted higher potency.

Discussion and Future Directions

The proposed experimental framework provides a clear path to characterizing the behavioral pharmacology of 2-F-PEA and 3-F-PEA. Based on the hypothetical data, 3-F-PEA appears to be a more potent psychostimulant with greater rewarding properties than its 2-fluoro isomer. The FOB results would be critical in determining if there are qualitative differences; for example, one isomer might produce more serotonergic-like signs (e.g., head-twitching) while the other produces more dopaminergic-like stereotypy.[[“]]

Successful completion of these assays would justify progression to more complex behavioral models, such as:

  • Drug Discrimination: Training animals to recognize the subjective effects of one isomer versus another to determine if they are qualitatively distinct.

  • Self-Administration: Assessing the reinforcing efficacy of the compounds, which is a measure of their abuse liability.[3]

  • Microdialysis: To confirm the neurochemical basis of the observed behavioral effects by measuring changes in synaptic dopamine and serotonin in key brain regions like the nucleus accumbens.

Conclusion

The systematic behavioral comparison of positional isomers like 2-F-PEA and 3-F-PEA is fundamental to understanding the structure-activity relationships that govern the pharmacology of phenethylamines. The multi-tiered approach detailed in this guide, combining locomotor, observational, and reward-based assays, provides a robust and self-validating system for elucidating the distinct behavioral fingerprints of these compounds. The resulting data will be invaluable for drug development professionals and researchers in the fields of pharmacology and neuroscience.

References

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Safety Operating Guide

Proper Disposal of 2-Fluoro-1-phenylethanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-1-phenylethanamine Hydrochloride, a compound of interest in contemporary drug discovery and development. As researchers and scientists, it is paramount that we handle and dispose of such novel chemical entities with the utmost regard for safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols and an understanding of the chemical's inherent properties.

Core Principles of Safe Disposal

The primary directive for the disposal of this compound is the prevention of environmental release and the protection of personnel. Due to its classification as a hazardous substance, it must be managed in accordance with federal, state, and local regulations.[1] The U.S. Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of chemical waste, which should be consulted to ensure full compliance.[1]

The introduction of a fluorine atom into the phenethylamine backbone can significantly alter the molecule's reactivity and biological activity.[2] Therefore, it is crucial to handle this compound with a comprehensive understanding of its potential hazards.

Immediate Safety & Handling Protocols

Before commencing any work with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following personal protective equipment (PPE) should be worn at all times:

  • Eye Protection: Chemical splash goggles and a face shield are essential to protect against accidental splashes.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility chart for the specific chemical.[1]

  • Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Table 1: Key Safety Information for this compound

ParameterInformationSource
CAS Number 156-28-5 (for the parent compound, phenethylamine hydrochloride)[3]
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[1]

Spill Management and Decontamination

In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent the spread of contamination.

Small Spills

For small spills (generally those that can be cleaned up by one person in a short amount of time), the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, evacuate non-essential personnel from the immediate vicinity.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to cover and contain the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate the Area: Wipe down the spill area with a suitable decontamination solution. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.

Large Spills

For large spills, the immediate priority is personnel safety.

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Activate Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.

Waste Segregation and Collection
  • Dedicated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated PPE, and cleanup materials, must be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: The waste container should be kept closed and stored in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies and EPA regulations.

Final Disposal Method

The recommended and most environmentally responsible method for the final disposal of this compound is through a licensed hazardous waste disposal company. These companies typically use high-temperature incineration to ensure the complete destruction of the compound.

It is crucial to note that there is no widely validated and safe chemical neutralization protocol for this compound that can be performed in a standard laboratory setting. Attempting to neutralize or chemically treat this compound without a validated procedure can be dangerous and may produce unknown, potentially more hazardous byproducts.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Initial Handling & Use cluster_1 Waste Generation & Spill Events cluster_2 Disposal Pathway Start Working with this compound PPE Wear appropriate PPE: - Goggles & Face Shield - Chemical-resistant gloves - Lab coat Start->PPE FumeHood Work in a certified chemical fume hood Start->FumeHood WasteGenerated Waste Generated (Unused chemical, contaminated items) PPE->WasteGenerated FumeHood->WasteGenerated Spill Spill Occurs FumeHood->Spill CollectWaste Collect in a labeled hazardous waste container WasteGenerated->CollectWaste SmallSpill Small Spill (Follow cleanup protocol) Spill->SmallSpill Small LargeSpill Large Spill (Evacuate & call EHS) Spill->LargeSpill Large StoreWaste Store waste container in designated area CollectWaste->StoreWaste SmallSpill->CollectWaste EHS_Disposal Arrange for disposal by a licensed hazardous waste company (High-Temperature Incineration) LargeSpill->EHS_Disposal StoreWaste->EHS_Disposal

Caption: Decision workflow for handling and disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of this compound, thereby upholding the principles of responsible scientific practice.

References

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview. Retrieved from [Link]

  • Envytech Solutions. (n.d.). Surface Decontamination with PerfluorAd. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, February 22). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Loba Chemie. (n.d.). β-PHENYLETHYLAMINE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-Fluoro-1-phenylethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of 2-Fluoro-1-phenylethanamine Hydrochloride. As a substituted phenethylamine, this compound should be handled with the utmost care, assuming a high hazard potential due to its structural similarity to other toxic and corrosive phenethylamines. This document is designed for researchers, scientists, and drug development professionals, emphasizing procedural logic and safety causality.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance. Based on data from structurally similar compounds, the primary risks are significant and immediate.[1]

  • Acute Toxicity: The compound is considered toxic if swallowed.[1] Ingestion can lead to severe health complications, requiring immediate medical intervention.

  • Corrosivity: It is expected to cause severe skin burns and serious eye damage.[1][2] Contact with skin or eyes can lead to irreversible tissue damage. The risk of blindness from eye contact is a critical concern.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4]

  • Combustibility: The material is a combustible liquid, and its vapors can form explosive mixtures with air upon intense heating.[1][3]

These hazards mandate a stringent safety protocol that prioritizes elimination and engineering controls before relying on personal protective equipment (PPE).

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is selected, primary engineering and administrative controls must be in place. PPE is the last line of defense, not the first.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[4] The fume hood provides critical ventilation to prevent inhalation of vapors or aerosols. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[4]

  • Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained and authorized personnel.[1] Never work alone. All activities involving this chemical, from receipt to disposal, must be documented in your laboratory's chemical inventory and risk assessment protocols.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to provide a final, critical barrier between you and the chemical hazard. The logic behind each component is detailed below.

Core PPE for Routine Handling

This table summarizes the minimum required PPE for handling this compound within a certified chemical fume hood.

Body PartRequired PPERationale and Specifications
Hands Double Gloving: Two pairs of chemotherapy-rated nitrile gloves.[5]The outer glove protects against immediate contamination and can be changed frequently. The inner glove provides a secondary barrier in case of a breach in the outer glove. Gloves must meet ASTM D6978 standards.[5] Change outer gloves every 30-60 minutes or immediately upon contamination.[5][6]
Eyes & Face Indirectly Vented Chemical Splash Goggles AND a Face Shield.Due to the severe eye damage risk, safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while the face shield protects the entire face from corrosive splashes.[5]
Body Disposable, Low-Permeability Gown with Long Sleeves and Knit Cuffs.[6]The gown must be resistant to chemical permeation. The knit cuffs ensure a tight seal with the inner glove, preventing skin exposure at the wrist.[6] A chemical-resistant apron should be worn over the gown for added protection during transfers of larger volumes.
Feet Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the designated handling area.[5][7]
Respiratory Protection

When used inside a functioning chemical fume hood, respiratory protection is not typically required. However, it is mandatory under the following circumstances:

  • Spill Cleanup: For cleaning any spill, especially outside of a fume hood.

  • Engineering Control Failure: If the ventilation system (fume hood) is not functioning correctly.

  • Aerosol Generation: When there is a potential for generating dust or aerosols that cannot be contained.

In these situations, a NIOSH-approved respirator is required. An N95 surgical respirator can provide protection against particulates and splashes, but for significant spills, a chemical cartridge-type respirator is necessary.[5][7] All personnel requiring a respirator must be fit-tested and trained in its use.[7]

Procedural Workflow: From Preparation to Disposal

This section provides a step-by-step methodology for safely handling this compound.

Safe Handling Workflow Diagram

prep Step 1: Preparation - Verify fume hood function. - Assemble all materials. - Post warning signs. don Step 2: Don PPE - Inner gloves - Gown & Shoe Covers - Outer gloves (over cuff) - Goggles & Face Shield prep->don Proceed to Gowning handle Step 3: Chemical Handling - Perform all work in fume hood. - Keep container tightly closed. - Use caution to avoid spills. don->handle Enter Work Area decon Step 4: Decontamination - Clean all work surfaces. - Decontaminate non-disposable equipment. handle->decon Complete Work doff Step 5: Doff PPE (Contaminated Area) - Remove outer gloves. - Remove face shield/goggles. - Remove gown & shoe covers. decon->doff Prepare to Exit wash1 Step 6: Hand Wash - Remove inner gloves. - Wash hands thoroughly. doff->wash1 Exit Work Area dispose Step 7: Waste Disposal - Segregate hazardous waste. - Label container correctly. - Store in satellite accumulation area. wash1->dispose Final Step

Caption: Workflow for handling 2-Fluoro-1-phenylethanamine HCl.

Step-by-Step Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (glassware, stir bars, reagents, waste containers) inside the fume hood to minimize traffic in and out of the containment area.

    • Place absorbent, plastic-backed pads on the work surface to contain minor drips.

    • Ensure the container of this compound is tightly closed and visually inspect it for any damage before transport.[4]

  • Donning PPE:

    • Wash hands thoroughly.

    • Don the first pair of nitrile gloves.

    • Don the disposable gown, ensuring complete coverage.

    • Don shoe covers.

    • Don the second, outer pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown.[6]

    • Don chemical splash goggles, followed by a full-face shield.

  • Handling the Chemical:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When weighing the solid, use weighing paper or a disposable container to avoid contaminating the balance.

    • When making solutions, add the chemical slowly to the solvent to avoid splashing.

    • Keep the primary container sealed when not in use.[8]

  • Decontamination and Doffing PPE:

    • At the end of the procedure, decontaminate any non-disposable equipment used.

    • Wipe down the work surface within the fume hood.

    • To exit the work area, remove PPE in an order that minimizes cross-contamination:

      • Remove the outer pair of gloves and dispose of them as hazardous waste.

      • Remove the face shield and goggles.

      • Remove the gown and shoe covers, rolling them away from the body. Dispose of as hazardous waste.

      • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Emergency and Disposal Plans

Exposure and First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[1][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[3] Call an ophthalmologist immediately.[1][3]

  • Inhalation: Move the person to fresh air.[3][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and give two glasses of water to drink.[1][3] Seek immediate medical attention.[1]

Spill Management
  • Minor Spill (inside fume hood):

    • Ensure PPE is worn.

    • Use an absorbent material (e.g., Chemizorb®) to collect the spill.[1]

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the affected area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert personnel.[1]

    • Restrict access to the area.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean a major spill without specialized training and equipment.

Waste Disposal

All waste generated from handling this compound is considered hazardous waste.[10]

  • Solid Waste: Contaminated PPE, absorbent pads, weighing papers, and empty containers must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[1][4][11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8][10]

References

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety d
  • SAFETY D
  • 2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE HCL - Safety D
  • Chemwatch GHS SDS in English (European) 48281. (n.d.). Sdfine.
  • SAFETY D
  • SAFETY D
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.).
  • 2-Phenylethylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • 2-Phenylethylamine HCl. (n.d.). AK Scientific, Inc..
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • USP Chapter <800>: Personal Protective Equipment. (2018). Pharmacy Times.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.